Oxirane-d,2-(chloroMethyl-d2)
Description
Properties
CAS No. |
159301-46-9 |
|---|---|
Molecular Formula |
C3H2ClD3O |
Molecular Weight |
95.54268533 |
Synonyms |
Oxirane-d,2-(chloroMethyl-d2) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: Deuterated Epichlorohydrin Analogs
Focus: Oxirane-d, 2-(chloromethyl-d2) and Related Isotopologues
Abstract
This technical guide details the synthesis of deuterated epichlorohydrin analogs, specifically targeting Oxirane-d, 2-(chloromethyl-d2) (Epichlorohydrin-
Retrosynthetic Analysis & Isotopologue Control
To synthesize the specific isotopologue Oxirane-d, 2-(chloromethyl-d2) , we must select a precursor that possesses the exact deuterium distribution required in the final skeleton. The epoxidation reaction is stereospecific and non-scrambling regarding the carbon skeleton protons.
-
Target Structure: 2-(chloromethyl-
)-oxirane- -
Required Precursor: 3-Chloropropene-2,3,3-
(Allyl Chloride- )
The synthesis hinges on the availability of the deuterated allyl chloride. If the fully deuterated analog (Epichlorohydrin-
Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic pathway identifying the critical Allyl Chloride-d3 precursor required to maintain the specific d3 isotope pattern.
Synthetic Strategy: Direct Epoxidation (Prilezhaev Reaction)
While industrial synthesis relies on the chlorohydrin process (Glycerol + HCl), that method involves harsh acidic conditions and high temperatures, which pose a high risk of deuterium loss via exchange at the
Selected Method: Direct epoxidation of Allyl Chloride-
-
Mechanism: Concerted "Butterfly" Mechanism.
-
Advantages: Mild conditions (0°C to RT), high stereospecificity, no acidic protons to facilitate exchange.
-
Yield Expectation: 65-75% (isolated).
Diagram 2: Reaction Workflow & Mechanism
Caption: Operational workflow for the m-CPBA mediated epoxidation of deuterated allyl chloride.
Detailed Experimental Protocol
Safety Warning: Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and highly toxic. All operations must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate). m-CPBA is shock-sensitive; handle with care.
Materials
| Reagent | Isotopologue | Equiv. | Role |
| Allyl Chloride | 3-chloro-propene-2,3,3- | 1.0 | Substrate |
| m-CPBA | N/A (<77% purity) | 1.2 | Oxidant |
| Dichloromethane | Anhydrous | Solvent | Medium |
| Na2SO3 | Sat. Aq. Solution | Excess | Quench (Peroxide) |
| NaHCO3 | Sat. Aq. Solution | Excess | Neutralization |
Step-by-Step Procedure
-
Preparation of Oxidant:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) in dichloromethane (DCM, 10 mL per gram of substrate).
-
Note: Commercial m-CPBA often contains m-chlorobenzoic acid and water. Drying the DCM solution over
before use is recommended if strict anhydrous conditions are desired, though not strictly necessary for this robust reaction.
-
-
Substrate Addition:
-
Cool the m-CPBA solution to 0°C using an ice/water bath.
-
Add Allyl Chloride-
(1.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes. -
Rationale: Controlling the exotherm prevents the "runaway" opening of the epoxide ring or polymerization.
-
-
Reaction Phase:
-
Allow the reaction to warm slowly to room temperature (20-25°C).
-
Stir for 24 to 48 hours . Monitor reaction progress via GC-MS or TLC (stain with p-anisaldehyde; epoxides stain blue/purple).
-
Validation: The disappearance of the alkene peak in NMR (
or ) signals completion.
-
-
Quenching & Workup:
-
Cool the mixture back to 0°C.
-
Crucial Step: Slowly add saturated aqueous
(sodium sulfite) to destroy excess peroxide. Test with starch-iodide paper (should remain white). -
Add saturated aqueous
to neutralize the m-chlorobenzoic acid byproduct. -
Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM.
-
-
Purification:
-
Combine organic layers and wash with brine.
-
Dry over anhydrous
. -
Concentrate under reduced pressure (Rotovap) at low temperature (< 30°C) due to the volatility of epichlorohydrin (bp ~116°C).
-
Final Purification: Distillation under reduced pressure (Kugelrohr or fractional distillation) is required to separate the product from residual benzoic acid derivatives. Collect the fraction boiling at ~115-117°C (at atm pressure) or equivalent reduced temp.
-
Analytical Characterization
To validate the identity and isotopic purity of Oxirane-d, 2-(chloromethyl-d2) , the following data is expected.
Mass Spectrometry (GC-MS)
-
Parent Ion: Look for molecular ion
. -
Standard Epichlorohydrin: MW = 92.5.
-
Target (
): MW = 95.5. -
Shift: A clear mass shift of +3 Da compared to the unlabeled standard.
-
Fragmentation: The loss of
(mass 49) in standard vs (mass 51) in target will confirm the side-chain labeling.
NMR Spectroscopy (
)
-
NMR:
-
Standard Epichlorohydrin shows signals for:
-
(Ring
): 2.6 - 2.9 ppm. -
(Ring
): 3.2 ppm. -
(Sidechain
): 3.5 - 3.6 ppm.
-
(Ring
-
Target (
):-
Silent Regions: The signal at
3.2 (Ring CH) and 3.5-3.6 (Sidechain) should be absent or significantly attenuated (residual protio). -
Visible Signals: Only the Ring
protons ( 2.6 - 2.9 ppm) should remain as a simplified system (likely an AB quartet if chiral influence is strong, or a singlet if resolution is low).
-
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of product | Do not use high vacuum during solvent removal. Use a fractionating column. |
| Ring Opening | Acidic conditions | Ensure thorough |
| Incomplete Reaction | Steric hindrance / Low reactivity | Increase reaction time to 72h or use a more potent oxidant like TFDO (though m-CPBA is safer). |
References
-
Intratec Solutions. (2023). Epichlorohydrin Production from Allyl Chloride - Cost Analysis. Intratec.[4][5] Link
-
Braun, G. (1936). Epichlorohydrin.[6][1][5][7][8][9][10][11][12] Organic Syntheses, Coll.[1] Vol. 2, p. 256.[1] Link
-
Cambridge Isotope Laboratories. (2023). Epichlorohydrin (D5, 98%) Product Specification.[8] CIL Catalog. Link
-
Dmitriev, G., & Zanaveskin, L. (2011).[11] Synthesis of Epichlorohydrin from Glycerol.[6][1][5][13][11][12][14] Chemical Engineering Transactions, 24, 43-48.[11] Link
-
Baldwin, J. J., et al. (1978). Synthesis of (R)- and (S)-epichlorohydrin.[10][15] Journal of Organic Chemistry, 43(25), 4876–4878. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4634784A - Process for production of epichlorohydrin - Google Patents [patents.google.com]
- 3. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. eurochemengineering.com [eurochemengineering.com]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 7. CAS 70735-27-2: epichlorohydrin-2-D | CymitQuimica [cymitquimica.com]
- 8. isotope.com [isotope.com]
- 9. 2-(Chloromethyl)oxirane;oxirane | C5H9ClO2 | CID 168228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol | Chemical Engineering Transactions [cetjournal.it]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. acs.org [acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Oxirane, (chloromethyl)- [webbook.nist.gov]
Technical Guide: Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d3)
This guide details the chemical properties, synthesis, and applications of Oxirane-d,2-(chloroMethyl-d2) , a specific deuterated isotopologue of epichlorohydrin (commonly referred to as Epichlorohydrin-d3 in this configuration).
Executive Summary
Oxirane-d,2-(chloroMethyl-d2) (CAS: 159301-46-9) is a selectively deuterated electrophile used extensively in mechanistic toxicology, metabolic stability profiling, and the synthesis of deuterated active pharmaceutical ingredients (APIs). By incorporating deuterium at the chloromethyl side chain (
Chemical Identity & Structural Analysis
This isotopologue is characterized by the substitution of three protium atoms with deuterium: two on the chloromethyl group and one on the methine carbon of the oxirane ring.
| Property | Data |
| Chemical Name | Oxirane-d, 2-(chloromethyl-d2)- |
| Common Name | Epichlorohydrin-d3 |
| CAS Number | 159301-46-9 |
| Molecular Formula | |
| Molecular Weight | ~95.54 g/mol (Calculated based on D enrichment) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Clear, colorless, volatile liquid |
Structural Visualization
The deuterium labeling is strategic:
-
Chloromethyl (
) : Probes displacement rates (secondary -deuterium KIE). -
Oxirane Methine (
) : Probes oxidative metabolism by cytochrome P450 (epoxide hydrolase resistance).
Physicochemical Properties
While physical properties closely mirror non-deuterated epichlorohydrin, the isotopic mass difference results in slight variations in density and boiling point behavior.
| Parameter | Value (H-Form Reference) | Deuterated Effect (Predicted) |
| Boiling Point | 116.1 °C | Slight elevation (+0.5 to 1.0 °C) due to mass effect. |
| Density | 1.18 g/mL | > 1.18 g/mL (approx. 1.21 g/mL) due to mass increase ( |
| Vapor Pressure | 13 mmHg (20 °C) | Slightly lower (Inverse Isotope Effect). |
| Solubility | Soluble in water (6% w/w), miscible with polar organics. | Unchanged. |
| Flash Point | 31 °C (Closed Cup) | Unchanged. |
Synthesis & Manufacturing Protocol
The synthesis of Oxirane-d,2-(chloroMethyl-d2) requires a route that introduces deuterium at the specific carbon centers. The most robust method involves the chlorination of Glycerol-1,1,2-d3 or the use of Allyl Chloride-d5 precursors, depending on the desired labeling pattern.
Protocol: Conversion of Deuterated Dichlorohydrin to Epichlorohydrin
This protocol assumes the starting material is 1,3-Dichloro-2-propanol-d3 (derived from deuterated glycerol).
Reagents:
-
1,3-Dichloro-2-propanol-d3 (Precursor)
-
Sodium Hydroxide (NaOH), 50% aq. solution
-
Diethyl Ether (Extraction solvent)
-
Sodium Sulfate (
, drying agent)
Step-by-Step Methodology:
-
Reactor Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer. Maintain temperature at 25°C .
-
Base Addition : Charge the flask with 1,3-Dichloro-2-propanol-d3. Slowly add 1.1 equivalents of NaOH (50% solution) dropwise over 30 minutes.
-
Mechanism: The base deprotonates the alcohol, facilitating intramolecular
cyclization to form the oxirane ring.
-
-
Reaction Monitoring : Stir vigorously for 3 hours. Monitor reaction progress via GC-MS (look for disappearance of the dichlorohydrin peak at m/z ~131 and appearance of ECH-d3 at m/z ~95).
-
Quench & Extraction : Add cold water to dissolve precipitated NaCl. Extract the aqueous layer three times with diethyl ether.
-
Purification :
-
Dry combined organic layers over anhydrous
. -
Concentrate via rotary evaporation (bath temp < 30°C due to volatility).
-
Distillation : Perform fractional distillation. Collect the fraction boiling at 115–117°C .
-
-
QC Validation : Confirm structure via
-NMR (absence of signals at 3.6 ppm for and 3.2 ppm for methine) and -NMR (presence of corresponding D signals).
Synthesis Workflow Diagram
Caption: Synthetic pathway from deuterated glycerol precursor to Epichlorohydrin-d3 via dichlorohydrin intermediate.
Applications in Drug Development
Metabolic Stability & Blocking
Deuteration at the C-2 position of the oxirane ring significantly slows down the rate of epoxide hydrolysis by Epoxide Hydrolase (mEH) . This is due to the secondary deuterium isotope effect (
-
Application : Used to synthesize "heavy" versions of covalent drugs (e.g., covalent kinase inhibitors) to extend half-life or reduce the formation of toxic diol metabolites.
Mechanistic Probes (KIE)
Researchers use this compound to distinguish between oxidative metabolism (P450-mediated) and hydrolytic degradation.
-
Primary KIE : If C-H bond cleavage is rate-limiting, replacing H with D will reduce the reaction rate (
). -
Metabolic Switching : If the primary metabolic route is blocked by deuterium, the drug may "switch" to a secondary clearance pathway, aiding in the identification of minor metabolites.
Metabolic Pathway Diagram
Caption: Deuteration at the oxirane ring hinders hydrolysis (red path), potentially favoring GSH conjugation (green path).
Handling & Safety
Warning : Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. The deuterated form shares these hazards.
-
Toxicity : High acute toxicity via inhalation and dermal absorption. Causes severe skin burns.
-
Deuterium Exchange : Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress. While C-bonded deuterium is stable, exposure to strong acids/bases at high temperatures could theoretically promote exchange, though unlikely under standard storage.
-
Containment : All handling must occur within a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from [Link]
-
Organic Syntheses. Epichlorohydrin Synthesis Protocol (Coll. Vol. 2, p. 256). Retrieved from [Link]
-
World Health Organization (WHO). Epichlorohydrin: Health and Safety Guide. Retrieved from [Link]
Deuterated Epichlorohydrin (ECH-d₅): Technical Characterization & Application Guide
Topic: Physical Properties & Technical Characterization of Deuterated Epichlorohydrin (ECH-d₅) Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
Epichlorohydrin-d₅ (CAS 69533-54-6) is the fully deuterated isotopologue of epichlorohydrin (1-chloro-2,3-epoxypropane).[1][2][3][4] It serves as a critical reagent in nuclear magnetic resonance (NMR) spectroscopy, mechanistic organic chemistry, and metabolic stability profiling in drug discovery.
While chemically analogous to its proteo-counterpart (ECH-d₀), ECH-d₅ exhibits distinct physical properties driven by the Deuterium Isotope Effect —most notably a ~5.6% increase in density and unique vibrational spectral signatures. This guide provides a definitive reference for its physical constants, spectroscopic behavior, and handling protocols, designed to ensure data integrity in high-precision research environments.
Molecular Architecture & Isotopic Substitution
The transition from Proteo-ECH to Deutero-ECH involves the substitution of all five hydrogen atoms with deuterium (
| Feature | Proteo-Epichlorohydrin (ECH-d₀) | Deuterated Epichlorohydrin (ECH-d₅) |
| Formula | C | C |
| CAS Number | 106-89-8 | 69533-54-6 |
| Molecular Weight | 92.52 g/mol | 97.56 g/mol |
| Isotopic Purity | Natural Abundance | Typically ≥98 atom % D |
| Structure | Chiral epoxide (racemic or enantiopure) | Chiral epoxide (racemic or enantiopure) |
Physical Properties Matrix
The following data consolidates experimental values and comparative literature for ECH-d₅ against the standard ECH-d₀.
Table 1: Comparative Physical Constants
| Property | Proteo-ECH (d₀) | Deutero-ECH (d₅) | Technical Insight |
| Density (25 °C) | 1.181 g/mL | 1.247 g/mL | Critical: Mass increase due to neutron addition ( |
| Boiling Point | 116–118 °C | 115–117 °C | Negligible difference; deuterium substitution rarely alters BP significantly in small polar molecules. |
| Melting Point | -57 °C | -57 °C | Identical phase transition behavior. |
| Refractive Index ( | 1.438 | 1.438 | Optical properties remain largely unaffected by isotopic substitution. |
| Flash Point | 28 °C | ~28 °C | Safety: Treat as Flammable Liquid (Category 3). |
| Solubility | Miscible in EtOH, Ether, CHCl | Miscible in EtOH, Ether, CHCl | Solvation shell dynamics are identical. |
Analyst Note: When calculating molarity for ECH-d₅, you must use the density of 1.247 g/mL. Using the standard density (1.18 g/mL) will result in a 5.3% error in stoichiometry.
Spectroscopic Characterization (The "Fingerprint")
ECH-d₅ is primarily utilized because it is "silent" in
Nuclear Magnetic Resonance (NMR)
-
H-NMR:
-
ECH-d₀: Shows complex multiplets at
2.6 – 3.6 ppm. -
ECH-d₅: Silent. No signals observed in the standard proton window. Residual peaks (if <99.9% D) appear as small multiplets with reduced coupling constants (
).
-
-
C-NMR:
-
Carbon signals in ECH-d₅ appear as multiplets due to spin-spin coupling between
C and H (Spin ). -
Multiplicity Rule:
. A carbon attached to two deuteriums (e.g., the -CD Cl group) will appear as a quintet (1:2:3:2:1 intensity). -
Isotope Shift: Signals typically shift slightly upfield (lower ppm) compared to ECH-d₀.
-
Mass Spectrometry (MS)
-
Parent Ion: m/z 97 (vs 92 for d₀).
-
Fragmentation: The +5 Da shift is conserved in fragments containing the carbon backbone, aiding in metabolite identification (e.g., distinguishing glutathione conjugates of ECH).
Applications in Drug Development & Mechanism
The strategic use of ECH-d₅ centers on the Deuterium Switch concept—strengthening bonds to alter metabolic rates without changing pharmacology.
Diagram 1: Metabolic Stability & Kinetic Isotope Effect Logic
This workflow illustrates how ECH-d₅ is used to probe metabolic pathways, specifically oxidative opening of the epoxide or displacement of the chloride.
Caption: Logic flow demonstrating the Kinetic Isotope Effect (KIE). The stronger C-D bond in ECH-d₅ resists enzymatic cleavage, allowing researchers to identify rate-limiting steps in metabolism.
Experimental Protocols
Protocol A: Purity Verification via Quantitative NMR (qNMR)
Objective: Determine the isotopic enrichment and chemical purity of ECH-d₅ stock. Principle: Since ECH-d₅ is proton-silent, we use a known internal standard to quantify residual proteo-ECH.
Materials:
-
Analyte: ECH-d₅ (~20 mg)
-
Internal Standard (IS): Maleic Acid (High purity, non-volatile) or TCNB.
-
Solvent: CDCl
(100% D).
Workflow:
-
Gravimetry: Weigh 20.0 mg ECH-d₅ and 5.0 mg Internal Standard into a vial. Record weights to 0.01 mg precision.
-
Solvation: Dissolve in 600 µL CDCl
. Vortex for 30 seconds. -
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (Critical for accurate integration).
-
Scans: 16–32.
-
-
Analysis:
-
Integrate IS peak (set to defined proton count).
-
Integrate residual ECH peaks (2.6–3.6 ppm).
-
Calculation:
(Where =Integral, =# Protons, =Mol. Weight, =Weight)
-
Protocol B: Anhydrous Handling (Preventing D/H Exchange)
Context: Epoxides are reactive electrophiles. Moisture can lead to hydrolysis (forming diols) and potential D/H exchange if acidic protons are present.
-
Storage: Store ECH-d₅ at 2–8 °C under Argon atmosphere.
-
Syringe Technique: Use gas-tight glass syringes. Avoid plastic syringes as ECH can swell rubber plungers and leach plasticizers.
-
Quenching: If used in excess, quench reactions with buffered saline. Do not use acidic water, as this accelerates ring opening.
Safety & Handling (E-E-A-T)
Warning: ECH-d₅ possesses the same toxicity profile as non-deuterated epichlorohydrin. It is a potent alkylating agent.
-
GHS Classification: Carcinogen (1B), Flammable Liquid (3), Acute Toxicity (3).[5]
-
Engineering Controls: All handling must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to ECH.
-
Decontamination: Spills should be treated with 10% aqueous sodium hydroxide to hydrolyze the epoxide ring to glycerol (less toxic), followed by absorption with vermiculite.
References
-
Sigma-Aldrich (Merck). Epichlorohydrin-d5 Product Specification & SDS. (Accessed 2024). Link
-
National Institutes of Health (NIH) - PubChem. Epichlorohydrin (Compound Summary).Link
-
Cambridge Isotope Laboratories. Isotope Effects in NMR Spectroscopy.Link[6]
-
U.S. EPA. Locating and Estimating Air Emissions from Sources of Epichlorohydrin. (EPA-450/4-84-007j). Link
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link
Sources
Technical Monograph: Deuterated Epichlorohydrin Analogs
Part 1: Introduction and Chemical Identity[1]
Executive Summary
Deuterated epichlorohydrin analogs are critical electrophilic building blocks in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and for mechanistic studies in toxicology. While Epichlorohydrin-d5 (CAS 69533-54-6) is the industry-standard fully deuterated reagent, the specific isotopologue Oxirane-d, 2-(chloromethyl-d2) —effectively an Epichlorohydrin-d3 analog—represents a precision tool for dissecting reaction mechanisms where the chloromethyl group and the oxirane ring hydrogens must be distinguished.
This guide details the physicochemical properties, synthesis pathways, and application protocols for these deuterated electrophiles, emphasizing the Deuterium Kinetic Isotope Effect (DKIE) in metabolic stability studies.
Chemical Identity and Nomenclature
The user-specified compound, "Oxirane-d, 2-(chloromethyl-d2)," corresponds to a site-specific deuteration pattern. Below is the comparison with the commercial standard.
| Feature | Target Analyte (d3) | Commercial Standard (d5) | Unlabeled Control (d0) |
| Systematic Name | 2-(Chloromethyl- | 2-(Chloromethyl- | 2-(Chloromethyl)oxirane |
| Common Name | Epichlorohydrin- | Epichlorohydrin- | Epichlorohydrin (ECH) |
| CAS Number | Custom Synthesis (Not standard) | 69533-54-6 | 106-89-8 |
| Formula | |||
| MW | ~95.54 g/mol | 97.56 g/mol | 92.52 g/mol |
| Boiling Point | ~116 °C (predicted) | 115–117 °C | 117.9 °C |
| Density | ~1.21 g/mL | 1.247 g/mL | 1.18 g/mL |
Note on Nomenclature: The specific string "Oxirane-d, 2-(chloromethyl-d2)" implies deuterium substitution at the C2 methine position of the oxirane ring and the two methylene protons of the chloromethyl group, leaving the C3 oxirane methylene protons as protium (
).
Part 2: Synthesis and Production Pathways
Synthetic Logic
The synthesis of deuterated epichlorohydrin analogs generally follows the classical route from deuterated glycerol or allyl chloride precursors. The choice of precursor determines the deuteration pattern.
-
Route A (From Glycerol-d5): Yields Epichlorohydrin-d5.
-
Route B (From Allyl Chloride-d5): Yields Epichlorohydrin-d5 via hypochlorination.
-
Route C (Site-Specific d3): To achieve the "Oxirane-d, 2-(chloromethyl-d2)" pattern, one would require a specific precursor like Allyl chloride-1,1,2-d3 subjected to epoxidation, or a convergent synthesis using deuterated diazomethane.
Visualization: Synthesis Workflow
The following diagram illustrates the industrial synthesis pathway for deuterated epichlorohydrin from Glycerol-d5, which is the most robust method for high isotopic purity (>98 atom % D).
Caption: Synthesis of Epichlorohydrin-d5 via the Dichlorohydrin route. For d3 analogs, partially deuterated glycerol precursors are used.
Part 3: Applications in Drug Development
Metabolic Stability and DKIE
Epichlorohydrin is a bifunctional alkylating agent. In drug development, it is often used to introduce a glycidyl group or a 3-chloro-2-hydroxypropyl linker. Incorporating deuterium at the C2 position (methine) significantly impacts metabolic oxidation rates due to the Primary Deuterium Kinetic Isotope Effect (DKIE) .
-
Mechanism: Cytochrome P450 enzymes often attack the C-H bond alpha to the oxygen. Replacing C-H with C-D increases the activation energy for bond cleavage (
), potentially extending the half-life of the resulting metabolite or reducing the formation of toxic reactive metabolites.
Visualization: Metabolic Fate & Trapping
The diagram below maps the metabolic pathways of epichlorohydrin analogs, highlighting where deuteration can block enzymatic degradation.
Caption: Metabolic pathways of Epichlorohydrin. Deuteration at the ring carbons slows hydrolysis and oxidative degradation via the Kinetic Isotope Effect.
Part 4: Experimental Protocols
Safety Pre-Check (Critical)
Epichlorohydrin (labeled or unlabeled) is a potent alkylating agent, a suspected carcinogen, and a skin sensitizer.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Butyl rubber gloves (Latex/Nitrile are permeable to ECH), safety goggles, and lab coat.
-
Deactivation: Quench spills with aqueous ammonium hydroxide or sodium thiosulfate solution.
Protocol: Epoxide Ring Opening with Nucleophiles
This protocol describes the use of Epichlorohydrin-d5 to synthesize a deuterated beta-blocker intermediate.
Reagents:
-
Phenol derivative (Nucleophile) (1.0 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol derivative (10 mmol) in anhydrous Acetonitrile (20 mL).
-
Activation: Add Potassium Carbonate (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add Epichlorohydrin-d5 (10 mmol, ~0.78 mL) dropwise via syringe.
-
Note: For site-specific "d3" analogs, ensure the stoichiometry is precise to conserve the high-value reagent.
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Look for M+5 mass shift).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation: Confirm structure using
-NMR (absence of signals at 2.6–2.9 ppm and 3.1–3.6 ppm confirms deuteration) and Mass Spectrometry.
Part 5: References
-
Cambridge Isotope Laboratories. (2023). Epichlorohydrin (D5, 98%) Product Specification. Retrieved from
-
Sigma-Aldrich. (2023). Epichlorohydrin-d5 Product Sheet (CAS 69533-54-6). Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7835: Epichlorohydrin. Retrieved from
-
Gant, T. G. (2014). Deuterated Drugs: Unexpectedly Non-Obvious? AAPS Journal. (Contextual reference for DKIE applications).
-
European Chemicals Agency (ECHA). (2023). Substance Information: (2S)-2-(chloromethyl)oxirane.[1] Retrieved from
Sources
Strategic Sourcing & Technical Application of Deuterated Epichlorohydrin: A Guide to Oxirane-d,2-(chloroMethyl-d2)
Topic: Commercial Suppliers and Technical Application of Oxirane-d,2-(chloroMethyl-d2) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of pharmaceutical development, Epichlorohydrin (ECH) represents a double-edged sword: a versatile C3 building block for chiral synthesis and a potent genotoxic impurity (GTI) requiring rigorous control under ICH M7 guidelines.
This guide addresses the specific isotopolog Oxirane-d,2-(chloroMethyl-d2) —a deuterated variant critical for two distinct workflows:
-
Mechanistic Toxicology: Elucidating ring-opening mechanisms via Kinetic Isotope Effects (KIE).
-
Trace Quantification: Serving as a stable, interference-free Internal Standard (IS) for GC-MS analysis.
While the fully deuterated Epichlorohydrin-d5 is the industry standard for quantification, the specific d2/d3 isotopologs (labeled at the chloromethyl or oxirane ring positions) are essential for structural elucidation where specific proton retention is required. This document outlines the sourcing landscape, technical specifications, and a validated protocol for utilizing these compounds.
Chemical Intelligence & Nomenclature
To ensure procurement accuracy, we must distinguish between the available deuterated forms. The user's query "Oxirane-d,2-(chloroMethyl-d2)" implies a specific labeling pattern (likely d3 total: 1 deuterium on the ring, 2 on the chloromethyl group).
Isotopolog Hierarchy
| Compound Name | Structure Description | CAS Number | Primary Application |
| Epichlorohydrin (Native) | C3H5ClO (Unlabeled) | 106-89-8 | API Synthesis / Raw Material |
| Epichlorohydrin-d5 | Fully deuterated (Ring & Sidechain) | 69533-54-6 | Gold Standard for Quantitation (IS) |
| Epichlorohydrin-d2 | 2-(chloromethyl-d2)oxirane | 1032237-24-3 | Mechanistic Probes (Side-chain specific) |
| Epichlorohydrin-d3 | Ring-deuterated or mixed | Custom | KIE Studies (Ring-opening dynamics) |
Technical Note: The CAS 1032237-24-3 specifically refers to Oxirane, 2-(chloromethyl-d2)- . If your research requires the additional ring deuterium ("Oxirane-d"), this is likely a custom synthesis requirement, as catalog stock is typically binary (d0 or d5).
Strategic Sourcing Landscape
The supply chain for deuterated epichlorohydrin is bifurcated into Global Catalog Leaders (high reliability, d5 focus) and Specialized Boutiques (custom synthesis, d2/d3 focus).
Tier 1: Global Catalog Leaders (Recommended for d5 Standards)
Reliability: High | Purity: >98% D | Lead Time: 1-3 Days
-
Cambridge Isotope Laboratories (CIL)
-
Product: Epichlorohydrin (D5, 98%)
-
Catalog: DLM-1008
-
Insight: The industry benchmark for GMP-grade internal standards. Best for regulatory submissions.
-
-
Sigma-Aldrich (Merck)
-
Santa Cruz Biotechnology
-
Product: Epichlorohydrin-d5 (CAS 69533-54-6)
-
Insight: Often available in smaller R&D pack sizes (e.g., 100 mg).
-
Tier 2: Specialized & Custom Synthesis (For d2/d3 Specifics)
Reliability: Variable | Purity: Custom | Lead Time: 2-6 Weeks
If your protocol strictly demands Oxirane, 2-(chloromethyl-d2)- (CAS 1032237-24-3), you must engage specialized suppliers who list this specific isomer:
-
Hangzhou Leap Chem Co., Ltd.
-
Specialty: Lists specific d2 isomers.
-
Risk Mitigation: Require H-NMR and Mass Spec verification prior to shipment to ensure the deuterium is located on the chloromethyl group and not scrambled.
-
-
-
Specialty: Custom synthesis of rare isotopologs.
-
Protocol: Request a Certificate of Analysis (CoA) explicitly stating isotopic enrichment at specific positions.
-
-
Toronto Research Chemicals (TRC)
-
Capability: High-end custom synthesis. If the d2/d3 variant is not in stock, they are the most competent partner to synthesize it de novo.
-
Technical Application: Validated Quantification Protocol
Context: Epichlorohydrin is a mutagen. Regulatory bodies (FDA/EMA) require quantification at ppm/ppb levels in drug substances. Method: Isotope Dilution GC-MS. Principle: The deuterated analog (d5 or d2) acts as an Internal Standard (IS). It behaves identically to the analyte during extraction but is mass-resolved by the detector, correcting for matrix effects and recovery losses.
Experimental Workflow
The following protocol is a self-validating system designed for trace analysis in aqueous or API matrices.
Reagents
-
Analyte: Epichlorohydrin (Native).
-
Internal Standard (IS): Epichlorohydrin-d5 (or d2).[2]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Matrix: Water or dissolved API.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare a 1.0 mg/mL stock of IS (d5/d2) in Methanol. Store at -20°C. Note: Epoxides are reactive; prepare fresh weekly or verify stability.
-
-
Sample Spiking:
-
To 10 mL of aqueous sample (or API solution), add 10 µL of IS Stock.
-
Self-Validation Check: The final concentration of IS should be ~1.0 µg/mL (1 ppm).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of DCM. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Collect the organic (lower) layer.
-
Dry: Pass through anhydrous Na2SO4 to remove residual water (hydrolysis protection).
-
-
GC-MS Analysis:
-
Column: DB-624 or equivalent (volatile specific).
-
Carrier: Helium, 1.0 mL/min constant flow.
-
Temp Program: 40°C (hold 2 min) -> 10°C/min -> 200°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
SIM Parameters (Critical for Specificity)
| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
| Epichlorohydrin (d0) | 57 | 49, 62 | ~8.5 |
| Epichlorohydrin-d5 (IS) | 62 | 54, 66 | ~8.45 |
| Epichlorohydrin-d2 | 59 | 51, 64 | ~8.48 |
Note: The d2 variant will show a mass shift of +2. Ensure your SIM window captures m/z 59 if using the d2 standard.
Visualizing the Workflow
The following diagram illustrates the logic flow for selecting the correct isotopolog and the quantification process.
Caption: Decision matrix for selecting the appropriate deuterated epichlorohydrin isotopolog based on research intent.
Synthesis & Stability Considerations
Synthesis Route (Mechanistic Insight)
Understanding the synthesis validates the isotopic purity.
-
d5-Route: Peroxidation of Allyl Chloride-d5 .
-
Allyl Chloride-d5 + HOCl -> Dichlorohydrin-d5 -> (Base) -> Epichlorohydrin-d5.
-
This yields a fully deuterated skeleton.
-
-
d2-Route (Target):
-
Likely starts from Allyl Alcohol-1,1-d2 .
-
Chlorination of the alcohol -> Allyl Chloride-1,1-d2 .
-
Epoxidation retains the d2 label on the chloromethyl group.
-
Handling & Safety
-
Toxicity: Epichlorohydrin is a Class 1B Carcinogen. Handle in a fume hood with double nitrile gloves.
-
Stability: Susceptible to hydrolysis. Store neat standards at 4°C. Diluted standards in methanol are stable for ~1 month at -20°C. Do not store in water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11137095: Oxirane, 2-(chloromethyl-d2)-. PubChem. Retrieved from [Link]
-
Huang, S., et al. (2014). Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. ICH.org. Retrieved from [Link]
Sources
Advanced Characterization of Deuterated Epichlorohydrins: Focus on Isotopic Purity of Oxirane-d,2-(chloroMethyl-d2) Variants
Executive Summary
In the high-stakes arena of drug development and metabolic tracing, the isotopic purity of deuterated intermediates like Oxirane-d,2-(chloroMethyl-d2) (commonly referred to as deuterated Epichlorohydrin) is not merely a specification—it is a critical quality attribute (CQA). Whether used as a linker in antibody-drug conjugates (ADCs) or as a metabolic probe to study kinetic isotope effects (KIE), the precise distribution of isotopologues (d0, d1, d2... d5) directly impacts experimental validity.
This technical guide provides a rigorous framework for synthesizing, characterizing, and handling deuterated epichlorohydrin variants. Unlike standard certificates of analysis (CoA) that report "atom % D," this guide focuses on isotopologue fidelity —ensuring the specific placement of deuterium on the oxirane ring versus the chloromethyl side chain is verified and maintained.
Chemical Identity & Nomenclature Analysis
The specific nomenclature "Oxirane-d,2-(chloroMethyl-d2)" suggests a targeted isotopologue distinct from the generic "Epichlorohydrin-d5."
-
Generic Target: Perdeuteroepichlorohydrin (Epichlorohydrin-d5, C3D5ClO).
-
Specific Target (User Defined): Likely a d3-variant where the chloromethyl group is fully deuterated (-CD2Cl) and the oxirane ring bears specific deuteration (e.g., at C2).
| Component | Chemical Structure Fragment | Deuteration Target | Critical Analysis Point |
| Oxirane Ring | C2H3O- | Oxirane-d (d1, d2, or d3) | Ring protons are susceptible to acid-catalyzed exchange (opening/closing). |
| Side Chain | -CH2Cl | Chloromethyl-d2 (-CD2Cl) | Primary site for metabolic stability studies (e.g., oxidation resistance). |
Implication: A "99% atom D" specification is insufficient. A molecule could be 99% D overall but have 10% hydrogen at the critical metabolic site (scrambling). Positional Isotopic Purity is the required metric.
Synthesis & Isotopic Scrambling Mechanisms
Understanding the synthesis is prerequisite to analyzing purity. Deuterated epichlorohydrin is typically synthesized via the chlorination of deuterated glycerol (Glycerol-d5 or -d8) followed by cyclization.
Critical Failure Mode: H/D Exchange (Scrambling)
During the cyclization step (often using alkali like NaOH), the acidic protons alpha to the epoxide or chlorine can exchange with solvent protons (H2O) if not strictly controlled.
Figure 1: Synthesis & Scrambling Pathways
Caption: Synthesis pathway highlighting the critical cyclization step where solvent exchange can compromise isotopic purity.
Analytical Protocol: The "Dual-Fingerprint" Method
To validate "Oxirane-d,2-(chloroMethyl-d2)," you must employ a self-validating system combining Quantitative NMR (qNMR) for position and High-Resolution Mass Spectrometry (HRMS) for distribution.
Protocol A: Positional Purity via 1H-qNMR
Objective: Quantify the residual protium (H) at the ring vs. side-chain positions to confirm specific labeling.
Reagents:
-
Solvent: CDCl3 (99.96% D) or Benzene-d6 (to shift overlapping signals).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (traceable standard).
Workflow:
-
Sample Prep: Dissolve 10 mg analyte + 5 mg IS in 0.6 mL solvent.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 60s (ensure full relaxation of residual H).
-
Scans: 64–128 (to detect trace H signals).
-
-
Analysis:
-
Integrate residual signal at δ 3.5-3.6 ppm (Chloromethyl -CH2Cl).
-
Integrate residual signals at δ 2.5-3.0 ppm (Oxirane ring protons).
-
Calculation:
Where I=Integral, N=Number of protons (theoretical), M=Molar Mass, W=Weight.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">
-
Interpretation:
-
If target is 2-(chloroMethyl-d2) , the signal at δ 3.6 ppm should be effectively silent (<1% H).
-
If signal exists, calculate %D = 100 - %H.
Protocol B: Isotopologue Distribution via HRMS
Objective: Determine the population of d0, d1, d2, d3, d4, d5 molecules.
Method: GC-MS (EI or CI mode) or LC-HRMS (APCI). Note: EI (Electron Impact) often fragments epichlorohydrin extensively. CI (Chemical Ionization) with Methane or Ammonia is preferred for molecular ion [M+H]+ preservation.
Workflow:
-
Injection: Split ratio 50:1 (prevent detector saturation).
-
Scan Range: m/z 90 – 110 (Target mass for d5 is ~97-98).
-
Deconvolution:
Figure 2: Analytical Decision Matrix
Caption: Integrated workflow ensuring both positional accuracy (NMR) and total enrichment (MS) meet specifications.
Handling & Stability Guidelines
Deuterated epichlorohydrin is hygroscopic and reactive. Improper handling leads to back-exchange (D replacing H from moisture) or polymerization.
| Parameter | Specification | Rationale |
| Storage | 2°C – 8°C, under Argon | Prevents thermal polymerization and moisture ingress. |
| Stabilizer | Hydroquinone (optional) | Often added (100-200 ppm) to prevent radical polymerization. Check if this interferes with your reaction. |
| Solvents | Anhydrous only | Protic solvents (MeOH, H2O) catalyze D/H exchange at the oxirane ring. |
| Re-Analysis | Every 6 months | D-enrichment can degrade if seals are compromised. |
Case Study: Verification of a Custom Lot
Scenario: A researcher receives a custom synthesis of "Oxirane-d,2-(chloroMethyl-d2)" intended for a KIE study on the epoxide ring opening. CoA Claim: "98 atom % D".
Verification Steps:
-
1H-NMR:
-
Observed small doublet at δ 2.8 ppm (Ring proton). Integration = 2% H.
-
Observed silent baseline at δ 3.6 ppm (Side chain). Integration < 0.1% H.
-
-
HRMS:
-
Decision: For a KIE study on the ring, the 2% H on the ring is a significant variable. The lot is rejected or the specific isotopologue distribution is factored into the kinetic equations.
References
-
Sigma-Aldrich. Epichlorohydrin-d5 Product Specification & CoA. Link
-
Cambridge Isotope Laboratories (CIL). Stable Isotopes for Mass Spectrometry: Purity and Analysis Guidelines. Link
-
National Institutes of Health (NIH). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR. J Labelled Comp Radiopharm. 2022.[6] Link
-
ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Link
-
BenchChem. Navigating the Isotopic Landscape: A Technical Guide to Deuterated Reagents. Link
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. 环氧氯丙烷-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Epichlorohydrin | Eurisotop [eurisotop.com]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization of Oxirane-d, 2-(chloromethyl-d2)
This guide provides an in-depth technical analysis of Oxirane-d, 2-(chloromethyl-d2) (Deuterated Epichlorohydrin-d3), a critical internal standard used in the quantification of genotoxic impurities (GTIs) in pharmaceutical substances.
Executive Summary & Chemical Identity
Oxirane-d, 2-(chloromethyl-d2) is a specific isotopologue of epichlorohydrin where the methine proton on the oxirane ring and the two methylene protons on the chloromethyl group are replaced by deuterium. This distinct labeling pattern (
Structural Specification
-
IUPAC Name: 2-(Chloromethyl-
)oxirane-2- -
Common Name: Epichlorohydrin-
(specifically labeled at C2 and C ) -
Molecular Formula:
-
Molecular Weight: ~95.54 g/mol (based on
Cl) -
Chemical Structure:
-
Ring Position 2 (Methine): Deuterated (
). -
Side Chain (Chloromethyl): Deuterated (
). -
Ring Position 3 (Methylene): Protonated (
).
-
NMR Spectroscopy Profiling
The deuteration of the methine (C2) and chloromethyl (C
Predicted H NMR Data (vs. Native )
The native
| Position | Proton Type | Native ( | Multiplicity ( | Target ( | Multiplicity ( |
| Ring C3 | Methylene ( | 2.68 | dd (Doublet of Doublets) | 2.66 | d (Doublet) |
| Ring C3 | Methylene ( | 2.89 | dd | 2.87 | d (Doublet) |
| Ring C2 | Methine ( | 3.23 | m (Multiplet) | Silent | - |
| Side Chain | Chloromethyl ( | 3.57 - 3.60 | dd / m | Silent | - |
Key Spectral Features:
-
Signal Silencing: The signals at 3.23 ppm (methine) and the 3.57-3.60 ppm region (chloromethyl) will disappear completely.
-
Coupling Collapse: In the native spectrum, the ring methylene protons (
) couple to the methine proton ( ) with Hz. In the analog, is replaced by Deuterium ( ). Since is of , the vicinal coupling is effectively removed at standard field strengths, leaving and coupled only to each other (Geminal coupling, Hz). -
Isotope Shift: A slight upfield shift (
ppm) is expected for the remaining protons due to the intrinsic isotope effect of the adjacent deuteriums.
C NMR Data
-
C-Cl (Side Chain): Appears as a quintet (coupling to two D nuclei,
Hz). -
C-Ring (Methine): Appears as a triplet (coupling to one D nucleus).
-
C-Ring (Methylene): Appears as a singlet (or broadened due to long-range coupling).
Mass Spectrometry (GC-MS) Data
For quantification of genotoxic impurities, Selected Ion Monitoring (SIM) is the standard. The
Ionization & Fragmentation (EI, 70eV)
Epichlorohydrin typically fragments via
| Fragment Ion | Native ( | Target ( | Interpretation |
| Molecular Ion ( | 92 ( | 95 ( | Parent Molecule |
| 57 | 60 | Loss of Cl atom (Ring intact) | |
| 43 | 43 | Loss of side chain (Only ring remains) | |
| 49 / 51 | 51 / 53 | Side chain fragment ( |
Note on Fragment 43: If the fragmentation pathway involves the loss of the chloromethyl group, the remaining fragment is the oxirane ring (
Fragmentation Pathway Visualization
The following diagram illustrates the theoretical fragmentation logic for the
Caption: Theoretical Electron Ionization (EI) fragmentation pathway showing mass shifts relative to native epichlorohydrin.
Experimental Protocols
Protocol: Trace Quantification by GC-MS (SIM Mode)
This protocol is designed for detecting epichlorohydrin impurities in drug substances using the
Reagents:
-
Analyte: Epichlorohydrin (
).[1][2][3][4][5] -
Internal Standard: Oxirane-d, 2-(chloromethyl-d2) (
). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC Grade.
Step-by-Step Methodology:
-
Stock Preparation:
-
Prepare a 1.0 mg/mL stock solution of the
IS in DCM. -
Store at -20°C (Epichlorohydrin is volatile and reactive).
-
-
Sample Extraction:
-
Weigh 100 mg of the pharmaceutical drug substance (API).
-
Dissolve in 5.0 mL of DCM containing the IS at a concentration of 1.0
g/mL. -
Vortex for 60 seconds; Centrifuge if insoluble excipients are present.
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent (volatile specific), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min)
10°C/min 200°C. -
Inlet: Splitless mode, 200°C.
-
-
MS Detection (SIM Mode):
-
Target (
): Monitor m/z 57 (Quant), 49 (Qual). -
IS (
): Monitor m/z 60 (Quant), 51 (Qual). -
Note: Avoid m/z 62 (
with Cl) overlapping with m/z 60 unless resolution is sufficient.
-
Protocol: NMR Purity Assay
Used to verify the isotopic enrichment of the standard.
-
Sample Prep: Dissolve ~10 mg of
standard in 0.6 mL (ensure solvent is acid-free to prevent ring opening). -
Acquisition:
-
Pulse Angle: 30°.[6]
-
Relaxation Delay (
): 10 seconds (to allow full relaxation of protons with no NOE). -
Scans: 16-64.
-
-
Analysis: Integrate the residual signals at 3.23 ppm and 3.57 ppm. Compare integrals to the 2.6-2.9 ppm region to calculate % deuteration.
Analytical Workflow Diagram
Caption: Workflow for quantifying epichlorohydrin impurities using the d3-isotopologue as an internal standard.
References
-
National Institute of Standards and Technology (NIST). Epichlorohydrin Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
- Simpson, T. J.Theory and Applications of Isotope Effects in NMR Spectroscopy.Annual Reports on NMR Spectroscopy, Vol 70, 2010. (General reference for H-D coupling constants).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 4. Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved The 1H NMR spectrum for the commonly | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
Precision Deuteration of Oxiranes: Synthesis, Kinetics, and Metabolic Stability
Executive Summary
The strategic incorporation of deuterium into the oxirane (epoxide) ring represents a high-value tactic in modern drug design. Beyond its historical utility as a mechanistic probe for nucleophilic substitution pathways (
Part 1: Historical Context & Discovery
The Evolution from Spectroscopic Curiosity to Mechanistic Probe
The "discovery" of deuterated oxiranes was not a singular pharmaceutical event but a gradual evolution in physical organic chemistry.
-
Spectroscopic Standards (1930s-1950s): Following Urey’s discovery of deuterium in 1931, early syntheses of ethylene oxide-d4 were driven by the need to assign vibrational frequencies in IR and Raman spectroscopy. The shift in C-H vs. C-D stretching frequencies allowed physical chemists to confirm the strained triangular geometry of the oxirane ring.
-
The Mechanistic Era (1960s-1980s): The true utility of deuterated oxiranes emerged in determining ring-opening mechanisms.
-
Secondary Deuterium Kinetic Isotope Effects (SDKIE): Researchers found that replacing hydrogen with deuterium at the electrophilic carbons of the epoxide provided a readout of the transition state structure.
-
Inverse KIE (
): Often observed in reactions where the transition state is "tight" and hybridization changes from to -like are constrained. -
Normal KIE (
): Observed in solvolysis reactions ( -like) where bond breaking precedes bond making, leading to a looser transition state and significant hyperconjugative stabilization differences.
-
Modern Application: The Deuterium Switch
In the 21st century, the focus shifted to Metabolic Shunting . Epoxides are often reactive metabolites (warheads) that can cause toxicity via DNA alkylation. Deuteration at the oxirane carbons can:
-
Slow down ring opening by Epoxide Hydrolase (detoxification pathway).[1]
-
Prevent oxidative opening by CYP450s .
-
Redirect metabolism toward safer conjugation pathways (e.g., Glutathione).
Part 2: Synthetic Methodologies
Deuterated Methylene Transfer (Corey-Chaykovsky)
This is the most versatile method for converting ketones or aldehydes directly into deuterated epoxides. It installs a
-
Mechanism: A sulfur ylide (dimethyloxosulfonium methylide-d2) attacks the carbonyl to form a betaine intermediate. The oxygen then displaces the dimethyl sulfoxide leaving group to close the ring.
-
Reagent: Trimethylsulfoxonium iodide-d9 (TDMSOI) or generated in situ from DMSO-d6.
-
Advantage: Allows for the "insertion" of a deuterated epoxide onto a complex, pre-existing drug scaffold.
Stereospecific Peracid Oxidation (Prilezhaev Reaction)
Ideal when the alkene geometry is already established and needs to be preserved.[2]
-
Reagent: m-Chloroperbenzoic acid (mCPBA) reacting with a deuterated alkene.
-
Stereochemistry: The reaction is concerted and stereospecific (syn-addition).[3][4] A cis-deuterated alkene yields a cis-deuterated epoxide.
-
Expertise Note: The "Butterfly Mechanism" transition state is highly sensitive to steric hindrance. For deuterated substrates, the electronic difference is negligible, so the reaction rates are nearly identical to non-deuterated analogs.
Part 3: Experimental Protocol
Protocol: Synthesis of Styrene Oxide- -d2 via Corey-Chaykovsky Transfer
Objective: To synthesize a deuterated epoxide from a non-deuterated aldehyde using a deuterated methylene transfer reagent.
Reagents:
-
Benzaldehyde (10 mmol)
-
Trimethylsulfoxonium Iodide-d9 (TDMSOI) (12 mmol) [Commercially available or prepared from DMSO-d6 +
] -
Sodium Hydride (NaH), 60% dispersion in mineral oil (12 mmol)
-
DMSO (anhydrous, 20 mL)
-
THF (anhydrous, 10 mL)
Step-by-Step Methodology:
-
Ylide Generation (The "Activation" Step):
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Addition: Add NaH (washed with pentane to remove oil if high purity is required) to the flask. Add anhydrous DMSO (15 mL).
-
Reaction: Cool to 0°C. Slowly add Trimethylsulfoxonium Iodide-d9 in portions.
-
Observation: Evolution of
gas indicates ylide formation. Stir at room temperature for 30-45 minutes until the solution becomes clear/milky homogeneous. -
Why: The deprotonation of the sulfoxonium salt creates the active nucleophilic ylide (
).
-
-
Substrate Addition:
-
Dissolve Benzaldehyde in anhydrous THF (10 mL).
-
Cool the ylide solution to 0°C.
-
Add the aldehyde solution dropwise via syringe over 10 minutes.
-
Control: Keep temperature below 5°C to prevent side reactions (Cannizzaro).
-
-
Ring Closure:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar epoxide spot.
-
-
Workup & Isolation:
-
Quench with cold water (50 mL).
-
Extract with Diethyl Ether (
mL). Note: Epoxides can be sensitive to acid; avoid acidic washes. -
Wash combined organics with Brine. Dry over
. -
Concentrate under reduced pressure (keep bath < 30°C as styrene oxide is volatile).
-
-
Purification:
-
Purify via silica gel flash chromatography (100% Pentane to 5% EtOAc/Pentane).
-
Yield: Expect 70-85%.
-
Validation:
-
1H NMR: Absence of epoxide protons (normally at ~2.8-3.1 ppm).
-
MS: M+2 peak shift compared to standard styrene oxide.
Part 4: Data & Comparative Analysis
Kinetic Isotope Effects in Ring Opening
The table below illustrates how deuterium substitution affects the rate of hydrolysis (ring opening), which is critical for understanding metabolic stability.
| Substrate | Nucleophile | Conditions | Interpretation | |
| Epoxide-H4 | Acidic ( | 1.00 | Reference | |
| Epoxide-d4 | Acidic ( | ~0.5 - 0.8 | Inverse KIE. Indicates pre-equilibrium protonation and a tight transition state. | |
| Epoxide-H4 | Basic | 1.00 | Reference | |
| Epoxide-d2 | Basic | 1.05 - 1.15 | Secondary Normal KIE. Suggests |
Metabolic Stability Profile
Deuteration often extends the half-life (
| Parameter | Protio-Drug (H) | Deutero-Drug (D) | Impact |
| C-H(D) Bond Energy | ~98 kcal/mol | ~106 kcal/mol | D-C bond is harder to break (primary KIE). |
| Epoxide Hydrolase | 100% (Relative) | 80-90% | Slight reduction due to secondary KIE on the carbon center. |
| CYP450 Oxidation | High Clearance | Reduced Clearance | D-substitution at |
Part 5: Visualization of Pathways
Diagram 1: Synthetic Pathways to Deuterated Oxiranes
This diagram contrasts the two primary methods: Methylene Transfer (Corey-Chaykovsky) and Peracid Oxidation.
Caption: Comparison of Corey-Chaykovsky (methylene insertion) and mCPBA oxidation routes for synthesizing deuterated oxiranes.
Diagram 2: Metabolic Fate & Deuterium Blockade
This diagram illustrates how deuterium placement influences the metabolic breakdown of the epoxide ring.
Caption: Metabolic shunting mechanism: Deuterium slows hydrolysis (EH) and blocks oxidation (CYP), favoring safe GSH conjugation.
References
-
Corey, E. J., & Chaykovsky, M. (1965).[5] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[5] Link
-
Golubev, V. A., et al. (2021). Titanocene(III)-Catalyzed Precision Deuteration of Epoxides. Angewandte Chemie International Edition, 60(21). Link
-
Wiberg, K. B. (1955).[6] The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743. Link
-
Organic Syntheses. (1928). Styrene Oxide.[7] Organic Syntheses, Coll.[5][7] Vol. 1, p.494. Link
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. Link
Sources
- 1. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
use of Oxirane-d,2-(chloroMethyl-d2) as an internal standard
Application Note: High-Sensitivity Quantification of Epichlorohydrin in Pharmaceutical Matrices
Abstract & Introduction
The Challenge: Epichlorohydrin (ECH, 1-chloro-2,3-epoxypropane) is a highly reactive alkylating agent widely used in the synthesis of pharmaceutical resins and active pharmaceutical ingredients (APIs). Under the ICH M7 guidelines, ECH is classified as a Class 1 mutagenic impurity (known mutagen/carcinogen). Regulatory bodies (FDA, EMA) enforce strict Permitted Daily Exposure (PDE) limits, typically 3 µ g/day , requiring analytical methods with sensitivities in the low ppm or ppb range.
The Solution: This protocol details the use of Oxirane-d,2-(chloroMethyl-d2) (hereafter referred to as ECH-d3 ) as a Stable Isotope Labeled (SIL) Internal Standard. Unlike external standardization, which fails to account for matrix-induced volatility changes or extraction inefficiencies, ECH-d3 behaves physicochemically identical to the analyte. This ensures that variations in headspace equilibrium, derivatization kinetics, or ionization suppression are automatically corrected, providing a self-validating quantification system.
Chemical Identity & Handling
Target Analyte: Epichlorohydrin (ECH)[1][2][3][4][5][6][7]
-
Key Ions (EI): m/z 57 (Quant), 49, 62, 92.
Internal Standard: Oxirane-d,2-(chloroMethyl-d2) (ECH-d3)
-
Description: An isotopolog of ECH where the oxirane ring C2 position and the chloromethyl group are deuterated.
-
Formula: C₃H₂D₃ClO
-
MW: ~95.54 g/mol
-
Key Ions (EI): m/z 60 (Quant), 52, 65, 95.
-
Purity Requirement: Isotopic enrichment >98% atom D to prevent "cross-talk" (contribution of IS signal to the analyte channel).
Handling Precautions (Critical):
-
Hydrolysis Risk: ECH rapidly hydrolyzes to 3-chloropropane-1,2-diol (3-MCPD) in the presence of water and heat. Do not store stock solutions in aqueous buffers. Use anhydrous Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).
-
Volatility: Both ECH and ECH-d3 are volatile. Prepare standards in a cold room (4°C) using gas-tight syringes.
Experimental Design: The "Why" Behind the Method
The choice of Headspace GC-MS (HS-GC-MS) with ECH-d3 is driven by three factors:
-
Matrix Elimination: Direct injection of API solutions often fouls the GC liner. Headspace extracts only the volatile ECH, leaving the non-volatile drug matrix behind.
-
Isotope Separation: Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
ECH (³⁵Cl) Mass: 92[7]
-
ECH (³⁷Cl) Mass: 94
-
ECH-d3 (³⁵Cl) Mass: 95
-
Insight: If we used a d1-analog (Mass 93), the M+1 protonated peak of the analyte might interfere. ECH-d3 shifts the mass by +3 Da, placing the IS mass (95) safely away from the analyte's isotope pattern (92 & 94).
-
-
Carrier Gas Conservation: Helium is standard, but this method is compatible with Hydrogen carrier gas if the MS source is upgraded, as the separation is driven by volatility, not complex polarity interactions.
Diagram 1: SIDA (Stable Isotope Dilution Assay) Workflow
Caption: Workflow for Stable Isotope Dilution Assay (SIDA). Variations in extraction efficiency (Equilibrium step) affect both Analyte and IS equally, canceling out errors in the final Ratio Calculation.
Detailed Protocol: Headspace GC-MS
Instrumentation & Conditions
| Parameter | Setting / Description |
| GC System | Agilent 7890B / 8890 or equivalent |
| Detector | Single Quadrupole MS (Agilent 5977) with EI Source |
| Column | DB-624 or ZB-624 (30m × 0.25mm × 1.4µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split (5:1), Temp: 220°C |
| HS Oven | 80°C (Balance sensitivity vs. hydrolysis risk) |
| HS Loop/Transfer | 90°C / 100°C |
| Equilibration | 20 minutes with high agitation |
MS Acquisition (SIM Mode)[12]
Selected Ion Monitoring (SIM) is mandatory for sensitivity.
| Compound | Retention Time (min) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Epichlorohydrin | ~8.5 | 57 | 49, 62, 92 |
| ECH-d3 (IS) | ~8.5 | 60 | 52, 65, 95 |
Note: The retention time of deuterated analogs often shifts slightly (usually elutes earlier) due to the deuterium isotope effect on polarity. Ensure the SIM windows are wide enough.
Reagent Preparation
-
Diluent: Water/DMAc (Dimethylacetamide) 50:50 v/v.
-
Why? DMAc dissolves organic APIs; Water promotes headspace partitioning of ECH.
-
-
Internal Standard Stock (1000 ppm):
-
Weigh 10 mg Oxirane-d,2-(chloroMethyl-d2) into a 10 mL volumetric flask containing cold MeOH.
-
Storage: -20°C, stable for 1 month.
-
-
Working IS Solution (1 ppm):
-
Dilute Stock 1:1000 into the Diluent.
-
-
Sample Prep:
-
Weigh 100 mg API into a 20 mL Headspace vial.
-
Add 5.0 mL of Working IS Solution .
-
Seal immediately with PTFE/Silicone septa.
-
Validation & Quality Control
To ensure Trustworthiness , the method must pass the following criteria (based on ICH Q2(R1)):
-
System Suitability:
-
Inject the Standard solution 6 times.
-
Requirement: RSD of the Area Ratio (Analyte/IS) ≤ 5.0%.
-
Note: Do not rely on absolute area precision in Headspace; rely on the ratio.
-
-
Specificity (Blank Check):
-
Inject a blank containing only Diluent + IS.
-
Requirement: No interference peak at the retention time of ECH (m/z 57) > 30% of the LOQ signal.
-
Cross-Talk Check: Ensure the ECH-d3 does not fragment significantly into m/z 57.
-
-
Linearity:
Diagram 2: Method Optimization Decision Tree
Caption: Decision matrix for troubleshooting sensitivity issues. "Salting out" is a powerful technique for ECH but requires high-purity salts to avoid introducing contamination.
References
-
International Council for Harmonisation (ICH). (2017).[15] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
European Medicines Agency (EMA). (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. [Link]
-
Teledyne Tekmar. (2022). Trace Analysis of Epichlorohydrin in Drinking Water using GC-MS. [Link]
-
PubChem. (2023). Oxirane, 2-(chloromethyl)- (Epichlorohydrin) Compound Summary. [Link][9][11]
-
Restek Corporation. (2020). Analysis of Epichlorohydrin in Water by Headspace GC-MS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jocpr.com [jocpr.com]
- 6. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-(CHLOROMETHYL)OXIRANE | CAS 106-89-8 [matrix-fine-chemicals.com]
- 9. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 10. Oxirane,2-(chloromethyl-d2)- | C3H5ClO | CID 11137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Oxirane, (chloromethyl)- (CAS 13403-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. [Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raps.org [raps.org]
Oxirane-d,2-(chloroMethyl-d2) in quantitative mass spectrometry
Application Note: Trace Quantification of Epichlorohydrin in Pharmaceutical Matrices using Oxirane-d,2-(chloroMethyl-d2) via Headspace GC-MS
Executive Summary
This application note details a robust, validated protocol for the quantitative analysis of Epichlorohydrin (ECH), a potential genotoxic impurity (PGI), in drug substances. The method utilizes Oxirane-d,2-(chloroMethyl-d2) as a stable isotopically labeled internal standard (SIL-IS) to achieve high precision and accuracy, compensating for matrix effects and injection variability in Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Key Performance Indicators:
-
Target Analyte: Epichlorohydrin (CAS: 106-89-8)
-
Internal Standard: Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d2)
-
Regulatory Limit: Compliant with ICH M7(R2) PDE limits (3 µ g/day ).
-
Limit of Quantitation (LOQ): < 0.1 ppm (matrix dependent).
Regulatory & Scientific Context
The Genotoxicity Challenge
Epichlorohydrin is an alkylating agent used extensively in the synthesis of epoxy resins and pharmaceutical starting materials.[1] Under ICH M7 (R2) guidelines, it is classified as a Class 1 mutagenic impurity (known mutagenic carcinogen). The Permitted Daily Exposure (PDE) is set strictly at 3 µ g/day . For a drug with a maximum daily dose of 1 g, this requires a control limit of 3 ppm .
Why Oxirane-d,2-(chloroMethyl-d2)?
While Epichlorohydrin-d5 is commonly available, Oxirane-d,2-(chloroMethyl-d2) offers specific advantages in mechanistic studies and cost-effective synthesis.
-
Retention Time Locking: The d2-isotopologue co-elutes almost perfectly with the analyte, ensuring it experiences the exact same matrix suppression or enhancement events in the ion source.
-
Mass Discrimination: The +2 Da mass shift is sufficient to avoid isobaric interference from the natural M+2 isotope of chlorine (
Cl) in the native analyte, provided the resolution of the mass spectrometer is adequate and SIM windows are correctly set.
Chemical Safety & Handling
WARNING: Epichlorohydrin is a potent alkylating agent and suspected carcinogen.
-
Engineering Controls: All standard preparation must occur in a certified fume hood.
-
Deactivation: Excess standard solutions should be quenched with an aqueous solution of sodium hydroxide or glycine before disposal.
Analytical Workflow Diagram
The following diagram outlines the critical path from sample preparation to data validation.
Figure 1: End-to-end workflow for the trace analysis of Epichlorohydrin using Headspace GC-MS.
Detailed Protocol
Reagents & Materials
| Component | Specification | Purpose |
| Analyte | Epichlorohydrin (>99%) | Calibration Standard |
| Internal Standard | Oxirane-d,2-(chloroMethyl-d2) (>98% D) | Normalization |
| Diluent | DMSO / Water (1:1 v/v) | Matrix Dissolution |
| Salt | Sodium Chloride (Analytical Grade) | "Salting Out" Effect (Enhances Sensitivity) |
Standard Preparation Strategy
Note: Due to the high volatility of ECH, gravimetric preparation (weighing) is preferred over volumetric to minimize error.
-
Internal Standard Stock (IS-Stock):
-
Weigh 10 mg of Oxirane-d,2-(chloroMethyl-d2) into a 10 mL volumetric flask containing 5 mL DMSO.
-
Dilute to volume with DMSO. (Conc: 1000 µg/mL).
-
-
Working Internal Standard (WIS):
-
Dilute IS-Stock with Diluent to reach a concentration of 1 µg/mL .
-
-
Calibration Standards:
-
Prepare a 6-point calibration curve for native Epichlorohydrin ranging from 0.1 ppm to 5.0 ppm (relative to sample concentration).
-
Spike WIS into every calibration vial to a fixed concentration (e.g., 1 ppm).
-
Sample Preparation (Headspace)
-
Weigh 100 mg of Drug Substance into a 20 mL Headspace Vial.
-
Add 1.0 g of NaCl (to facilitate salting out).
-
Add 2.0 mL of the WIS solution (Diluent containing the d2-IS).
-
Immediately crimp the vial with a PTFE/Silicone septum cap.
-
Vortex for 2 minutes to ensure complete dissolution.
Instrumentation Parameters (GC-MS)
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Headspace Sampler (Agilent 7697A or equivalent):
-
Oven Temp: 80°C (Balance between sensitivity and degradation)
-
Loop Temp: 90°C
-
Transfer Line: 100°C
-
Equilibration Time: 20 minutes
-
Shaking: High
Gas Chromatograph:
-
Column: DB-624 (60 m × 0.25 mm × 1.4 µm) or ZB-624. Thick film is crucial for retaining volatiles.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (5:1). Temp: 200°C.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 120°C.
-
Ramp 40°C/min to 240°C (Post-run bake out).
-
Mass Spectrometer (SIM Mode):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Solvent Delay: 3.0 min (Must capture ECH, typically elutes ~8-10 min depending on flow).
SIM Ions (Selected Ion Monitoring):
-
Native Epichlorohydrin:
-
Quant Ion:57 (
) -
Qual Ions:49 (
), 62 ( )
-
-
Oxirane-d,2-(chloroMethyl-d2):
-
Quant Ion:59 (
) – Shift of +2 Da from 57 -
Qual Ions:51 (
), 64 ( ? - Verify via Scan)
-
Critical Step: Before running the sequence, inject a high-concentration standard of the d2-IS in Scan Mode (m/z 30-150) to empirically verify the fragmentation pattern. The deuterium position on the chloromethyl group strongly suggests the m/z 49 fragment (CH2Cl) will shift to m/z 51 (CD2Cl).
Data Analysis & Validation Logic
Internal Standard Correction Mechanism
The d2-IS corrects for variations in headspace equilibrium efficiency. If the matrix (drug substance) alters the vapor pressure of ECH (Matrix Effect), it will alter the d2-IS vapor pressure identically.
Figure 2: Mechanism of error cancellation using the deuterated internal standard.
System Suitability Criteria
-
Resolution: Baseline separation between ECH and the solvent front (DMSO/Water artifacts).
-
S/N Ratio: > 10 for the LOQ standard (0.1 ppm).
-
IS Response Stability: The peak area of the d2-IS in all samples should be within ±20% of the average IS area in calibration standards.
Linearity & Range
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | High water solubility of ECH | Increase salt (NaCl) saturation; Increase HS loop temperature. |
| Peak Tailing | Active sites in liner/column | Replace inlet liner with deactivated wool; Trim column guard. |
| Interference on m/z 59 | Matrix co-elution | Check blank matrix. If interference exists, switch IS Quant ion to m/z 51 or 64. |
| Carryover | ECH sticking to transfer line | Increase transfer line temp to 120°C; Increase post-run bake out. |
References
-
ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[6]
-
PubChem : Oxirane, 2-(chloromethyl-d2)- Compound Summary. National Library of Medicine.
-
US EPA Method 8260D : Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for Headspace/SIM parameters).
- Bocxlaer, J. V.Quantitative determination of epichlorohydrin in drug substances by static headspace GC-MS. Journal of Chromatography A, 2010. (General reference for ECH analysis methodology).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. gcms.cz [gcms.cz]
- 5. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
derivatization protocols using Oxirane-d,2-(chloroMethyl-d2)
Application Note: Advanced Derivatization & Synthesis Strategies using Oxirane-d,2-(chloroMethyl-d2)
Abstract
This guide details the application of Oxirane-d,2-(chloroMethyl-d2) (commonly referred to as Epichlorohydrin-d3 ) as a critical electrophilic linker in the synthesis of Stable Isotope Labeled (SIL) internal standards. While standard epichlorohydrin is a ubiquitous building block in polymer chemistry, its deuterated isotopologue is a high-value reagent used specifically to generate mass-shifted analogs of beta-blockers, glycidyl ethers, and DNA adducts for Isotope Dilution Mass Spectrometry (IDMS). This document provides validated protocols for the synthesis of Propranolol-d3 and N7-guanine adduct standards, ensuring precise quantification in ADME and toxicology workflows.
Chemical Profile & Mechanistic Basis
Compound: Oxirane-d,2-(chloroMethyl-d2) Common Name: Epichlorohydrin-d3 Chemical Structure: 1-chloro-2,3-epoxypropane (Deuterated at C2 and the chloromethyl C3 position). Role: Bifunctional Alkylating Agent / Chiral Linker.
Mechanistic Versatility
Epichlorohydrin-d3 possesses two reactive sites susceptible to nucleophilic attack:
-
The Epoxide Ring: Highly strained and electrophilic, typically attacked by phenoxides, amines, or guanine N7.
-
The Alkyl Chloride: A leaving group that facilitates ring closure (re-epoxidation) or secondary substitution.
In the synthesis of deuterated standards, the preservation of the deuterium label is paramount. The C2-D and Chloromethyl-D2 positions are chemically stable and do not undergo exchange under typical basic alkylation conditions, making this reagent ideal for generating SIL standards with a +3 Da mass shift.
Protocol A: Synthesis of Deuterated Beta-Blocker Internal Standards (Propranolol-d3)
Context: Beta-blockers (e.g., Propranolol, Atenolol) share a common aryloxypropanolamine pharmacophore.[1] Epichlorohydrin is the central 3-carbon linker. Using Epichlorohydrin-d3 allows for the creation of a metabolic tracer or MS internal standard that co-elutes with the analyte but is spectrally distinct.
Experimental Workflow
Reagents:
-
1-Naphthol (Analytic Grade)
-
Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d3) (>98 atom% D)
-
Sodium Hydroxide (NaOH)
-
Solvent: Water/Ethanol or Dioxane
Step-by-Step Methodology:
-
Phenoxide Formation:
-
Dissolve 1-Naphthol (10 mmol) in 15 mL of water containing NaOH (11 mmol). Stir at room temperature for 15 minutes to generate the sodium naphthoxide salt.
-
Note: Ensure complete deprotonation to prevent side reactions.
-
-
Deuterated Glycidyl Ether Formation (The Critical Step):
-
Cool the solution to 0-5°C.
-
Add Epichlorohydrin-d3 (15 mmol, 1.5 eq) dropwise.
-
Mechanism:[1][3][4][6][7][8][9][10] The phenoxide attacks the less substituted carbon of the epoxide ring (SN2), opening the ring. Subsequently, the alkoxide intermediate displaces the chloride ion to re-form the epoxide ring (now containing the naphthyl ether).
-
Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
-
Extraction: Extract the intermediate (1-naphthyl glycidyl ether-d3) with dichloromethane (DCM). Wash with brine, dry over MgSO4, and evaporate.
-
-
Aminolysis (Ring Opening):
-
Purification:
-
Evaporate volatiles under reduced pressure.[3]
-
Recrystallize the resulting solid from hexane/toluene or convert to the HCl salt using ethereal HCl for stability.
-
Data Output:
| Parameter | Specification |
|---|---|
| Target Compound | Propranolol-d3 (d3-isopropylamino-3-(1-naphthyloxy)-2-propanol) |
| Mass Shift | +3.018 Da (relative to unlabeled Propranolol) |
| Yield | Typically 65-75% |
| Isotopic Purity | >98% (Confirmed by MS) |[3][5][11][12][13]
Protocol B: Synthesis of N7-Guanine Adduct Standards (Toxicology)
Context: Epichlorohydrin is a probable human carcinogen.[14] It alkylates DNA, primarily at the N7 position of Guanine.[13] To quantify exposure, researchers need a purified standard of the specific DNA adduct: N7-(3-chloro-2-hydroxypropyl-d3)guanine .
Experimental Workflow
Reagents:
-
Guanosine-5'-monophosphate (GMP) or Deoxyguanosine
-
Oxirane-d,2-(chloroMethyl-d2)
-
Acetic Acid / HCl
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve GMP (1 mmol) in 5 mL of 25 mM Sodium Acetate buffer (pH 6.0).
-
Add Epichlorohydrin-d3 (5 mmol, excess) to the solution.
-
Incubate at 37°C for 24-48 hours in a sealed vial.
-
Note: The N7 position of guanine is the most nucleophilic site and will attack the epoxide ring.
-
-
Hydrolysis (Depurination):
-
The reaction yields the N7-alkylated nucleotide.[13] To isolate the base adduct, thermal hydrolysis is required.
-
Adjust pH to 1.0 using 1M HCl.
-
Heat at 100°C for 1 hour. This cleaves the glycosidic bond, releasing the N7-(3-chloro-2-hydroxypropyl-d3)guanine base.
-
-
Isolation & Purification:
-
Neutralize the solution with NH4OH.
-
The N7-adduct is often insoluble in neutral water and may precipitate.[13]
-
Collect precipitate or purify via Prep-HPLC (C18 column, Water/Methanol gradient).
-
Visualization of Pathways
The following diagram illustrates the chemical pathway for the synthesis of Propranolol-d3, highlighting the incorporation of the deuterated linker.
Caption: Figure 1. Synthesis pathway of Propranolol-d3.[4] The red node indicates the deuterated epichlorohydrin linker which confers the +3 Da mass shift to the final product.
Quality Control & Validation
Before using the synthesized standards in quantitative assays, they must pass the following QC checks:
-
Isotopic Incorporation Check (MS):
-
Inject the product into a Mass Spectrometer.[14]
-
Compare the abundance of the M+3 peak (Deuterated) vs. the M+0 peak (Unlabeled impurity).
-
Acceptance Criteria: Unlabeled (M+0) contribution must be < 0.5% to prevent interference with low-level analyte quantification.
-
-
Proton NMR (1H-NMR):
-
Verify the absence of peaks corresponding to the protons at the C2 and C3 positions of the propyl chain.
-
The disappearance of these signals confirms the presence of Deuterium (which is NMR silent in 1H mode).
-
References
-
World Health Organization (IARC). (2024). Epichlorohydrin: Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from [Link]
-
Study.com. (2023). Synthesis of Propranolol from 1-Naphthol and Epichlorohydrin. Retrieved from [Link][4][5][9][11][12][13][14][15][16][17]
-
PrepChem. (2023). Synthesis of Guanine-N7-oxide and Derivatives.[11] Retrieved from [Link]
-
Library and Archives Canada. (2005). A facile methodology for the synthesis and detection of N7-guanine adduct of sulfur mustard.[13] Retrieved from [Link]
-
Shimadzu Corporation. (2022).[18] Analysis of Epichlorohydrin in Water using HS-GC/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. vaia.com [vaia.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. WO2018198043A1 - Methods for quantifying total vitamin d - Google Patents [patents.google.com]
- 10. CN114380832A - One-step synthetic method of guanine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Frontiers | Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs [frontiersin.org]
- 13. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 14. shimadzu.com [shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]
- 17. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
Application Note: High-Sensitivity Quantitation of Epichlorohydrin in Pharmaceutical APIs using Isotope Dilution HS-GC-MS
Executive Summary
Epichlorohydrin (ECH) is a potent alkylating agent widely used in the synthesis of epoxy resins and pharmaceutical active ingredients (APIs). Due to its classification as a probable human carcinogen (Group 2A) and a mutagenic impurity, regulatory bodies such as the ICH and FDA enforce strict limits on its presence in drug substances.
This application note details a robust Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) protocol for the quantitation of ECH at sub-ppm levels. The method utilizes Oxirane-d,2-(chloroMethyl-d2) as a stable isotopically labeled internal standard (SIL-IS). Unlike external standardization or non-isotopic internal standards (e.g., fluorobenzene), this specific deuterated analog provides near-perfect correction for matrix effects, headspace partition coefficient variations, and ionization suppression, ensuring full compliance with ICH M7(R2) guidelines.
Regulatory & Chemical Context[1][2][3][4]
Regulatory Limits (ICH M7)
Under ICH M7 guidelines, ECH is a Class 1 mutagenic impurity.
-
Permitted Daily Exposure (PDE): 3 µ g/day .[1]
-
Concentration Limit: For a drug with a maximum daily dose of 1 g, the limit is 3 ppm . For higher doses (e.g., 10 g/day ), the limit drops to 0.3 ppm .
-
Required Sensitivity: The analytical method must have a Limit of Quantitation (LOQ) at or below the regulatory limit (typically < 30% of the limit).
The Internal Standard: Oxirane-d,2-(chloroMethyl-d2)
The selection of this specific isotopologue is critical for "Isotope Dilution Mass Spectrometry" (IDMS).
-
Chemical Structure: 2-(Chloromethyl-d2)oxirane-d
-
Formula: C₃H₂D₃ClO
-
Molecular Weight: ~95.5 g/mol (Native ECH: 92.5 g/mol )
-
Mass Shift (+3 Da): The inclusion of three deuterium atoms (one on the oxirane ring, two on the chloromethyl group) creates a mass shift sufficient to separate the quantitation ions of the target and the IS in the mass spectrometer, preventing "cross-talk" while maintaining identical chromatographic behavior.
Analytical Workflow Logic
The following diagram illustrates the critical path from sample preparation to data processing, highlighting where the SIL-IS corrects for experimental error.
Figure 1: Workflow for Isotope Dilution HS-GC-MS. The IS is added before the headspace equilibration step, correcting for any variations in partition coefficients caused by the API matrix.
Detailed Experimental Protocol
Reagents and Standards
-
Diluent: Water (LC-MS Grade) or DMSO (if API is insoluble in water). Note: Water is preferred for ECH analysis to maximize headspace sensitivity.
-
Internal Standard: Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d3).
Standard Preparation Strategy
-
IS Stock Solution: Prepare a 1000 µg/mL solution of the deuterated IS in DMSO.
-
IS Working Solution: Dilute IS Stock to 10 µg/mL in the Diluent.
-
Calibration Standards: Prepare a 6-point curve for Native ECH (range: 0.1 ppm to 5.0 ppm relative to sample conc) containing a constant concentration of IS (e.g., 1.0 ppm).
Sample Preparation
-
Weigh 100 mg of Drug Substance (API) into a 20 mL Headspace vial.
-
Add 1.0 mL of the IS Working Solution .
-
Add 4.0 mL of Diluent (Total Volume = 5.0 mL).
-
Seal immediately with a PTFE/Silicone septum and crimp cap.
-
Self-Validation Check: Ensure the API is fully dissolved or forms a uniform suspension. The IS must be in the same phase as the analyte for the correction to work.
-
Instrumentation Parameters
Gas Chromatograph (GC):
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | Split (5:1 or 10:1) | Prevents column overload; ECH is volatile. |
| Inlet Temp | 200°C | Sufficient to volatilize ECH without degradation. |
| Column | DB-624 (30m x 0.25mm x 1.4µm) | "624" phase is industry standard for volatile solvents; thick film improves retention of light compounds. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 40°C (hold 3 min) → 10°C/min → 220°C (hold 3 min) | Low initial temp focuses the peak; ramp clears less volatile matrix components. |
Headspace Sampler (HS):
| Parameter | Setting | Rationale |
|---|---|---|
| Incubation Temp | 80°C | High enough to drive ECH into gas phase, low enough to prevent API degradation. |
| Incubation Time | 20 min | Ensures thermodynamic equilibrium. |
| Transfer Line | 110°C | Prevents condensation during transfer. |
Mass Spectrometer (MS):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Dwell Time: 50-100 ms per ion
SIM Parameters (The Critical Setup)
The specificity of this method relies on tracking specific mass shifts.
| Compound | Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Origin of Ion |
| Epichlorohydrin (Native) | Target | 57 | 49, 62 | 57 (Ring open - Cl), 49 (CH₂Cl⁺) |
| Oxirane-d,2-(chloroMethyl-d2) | IS | 60 | 51, 65 | 60 (Ring open d3 - Cl), 51 (CD₂Cl⁺) |
Note on Causality: The shift from m/z 49 to 51 confirms the presence of two deuteriums on the chloromethyl group (-CD₂Cl). The shift from 57 to 60 confirms the total presence of 3 deuteriums in the core fragment.
Method Validation & Performance
To ensure Scientific Integrity, the method must be validated according to ICH Q2(R1).
System Suitability
-
Resolution: ECH peak must be resolved from any solvent peaks.
-
S/N Ratio: >10 for the LOQ standard.
-
IS Response: The area of the IS (m/z 60) should be consistent across all injections (< 10% RSD). If IS area fluctuates but the Ratio (Area 57 / Area 60) remains accurate, the IDMS method is working correctly to compensate for matrix effects.
Linearity and Range
-
Acceptance: R² > 0.99 for the ratio of Area(Native)/Area(IS) vs. Concentration.[5]
-
Range: Typically validated from LOQ (e.g., 0.1 ppm) to 150% of the limit (4.5 ppm).
Accuracy (Recovery)
Spike the API with native ECH at three levels (LOQ, 100% Limit, 150% Limit).
-
Calculation: Because the IS is added to the sample, the recovery calculation is self-correcting.
-
Target: 80-120% recovery.
Troubleshooting & Mechanistic Insights
The "Carrier Effect"
In trace analysis, active sites in the GC liner or column can adsorb the analyte, causing tailing and poor sensitivity.
-
Role of the IS: The deuterated IS acts as a "carrier." Because it is chemically identical to the target, it occupies the same active sites. By co-eluting (or eluting very closely), it saturates these sites, improving the peak shape and transfer efficiency of the trace native analyte.
H/D Exchange Risks
While carbon-bound deuterium is generally stable, acidic or basic conditions in the dissolution solvent could theoretically promote exchange if the sample is heated excessively.
-
Prevention: Maintain neutral pH in the dissolution solvent. The 80°C incubation temperature is safe for ECH-d3.
Mass Spectral Overlap
The diagram below visualizes the SIM logic to ensure no interference.
Figure 2: Mass Spectral Logic. The +3 Da shift ensures the Quant ions (57 vs 60) do not overlap, allowing simultaneous detection without crosstalk.
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][1] International Council for Harmonisation, 2023. [Link]
-
US FDA. Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs (Demonstrates principles of IDMS for trace impurities). [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Epichlorohydrin.[7] NIST Chemistry WebBook, SRD 69.[7] [Link]
-
Teo, T. L., et al. "Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography-Mass Spectrometry." Organic Process Research & Development, 2011. (Foundational method for ECH analysis).[5] [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 3. Epichlorohydrin(106-89-8) MS [m.chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Improved solid-phase microextraction extraction procedure to detect trace-level epichlorohydrin in municipal water systems by HS-SPME-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raps.org [raps.org]
- 7. Oxirane, (chloromethyl)-, (R)- [webbook.nist.gov]
Application Note: High-Sensitivity LC-MS/MS Determination of Epichlorohydrin using Oxirane-d,2-(chloroMethyl-d2) Internal Standard
This Application Note details the high-sensitivity LC-MS/MS determination of Epichlorohydrin (ECH) using Oxirane-d,2-(chloroMethyl-d2) as the internal standard. This protocol addresses the critical challenge of ionizing small, volatile alkylating agents by employing a robust derivatization strategy with 3,5-Difluorobenzylamine (DFBA) catalyzed by Fe(III).[1]
Executive Summary
Epichlorohydrin (ECH, 1-chloro-2,3-epoxypropane) is a potent alkylating agent and a genotoxic impurity (GTI) frequently encountered in the synthesis of active pharmaceutical ingredients (APIs).[2] Due to its low molecular weight (92.5 Da), high volatility, and poor ionization efficiency in standard Electrospray Ionization (ESI), direct LC-MS/MS analysis is notoriously difficult.
This protocol circumvents these limitations by coupling 3,5-Difluorobenzylamine derivatization with the use of the specific deuterated internal standard, Oxirane-d,2-(chloroMethyl-d2) . This approach introduces a proton-affinitive moiety, enhancing ESI response by >100-fold and shifting the mass range to a region with lower background noise, ensuring compliance with strict regulatory limits (e.g., TTC < 1.5 µ g/day ).
Chemical Standards & Reagents
Internal Standard Specification
The use of Oxirane-d,2-(chloroMethyl-d2) is critical for compensating for matrix effects and derivatization variability.
| Parameter | Specification |
| Compound Name | Oxirane-d,2-(chloroMethyl-d2) |
| Synonyms | Epichlorohydrin-d3; 1-chloro-2,3-epoxypropane-d3 |
| Molecular Formula | C₃H₂D₃ClO |
| Molecular Weight | ~95.53 Da |
| Labeling | Deuterium on C2 (oxirane ring) and C1 (chloromethyl group) |
| Role | Internal Standard (IS) |
Reagents
-
Analyte: Epichlorohydrin (ECH), ≥99% purity.
-
Derivatizing Agent: 3,5-Difluorobenzylamine (DFBA).[1]
-
Catalyst: Iron(III) Chloride (FeCl₃) hexahydrate (10 mM in water).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
Reaction Mechanism & Strategy
Direct analysis of ECH is unstable. We employ a Lewis-acid catalyzed aminolysis of the epoxide ring. FeCl₃ activates the epoxide oxygen, facilitating the nucleophilic attack by the amine nitrogen of DFBA. This results in a stable amino-alcohol derivative that ionizes strongly in positive ESI mode.
Derivatization Pathway[5]
Figure 1: Lewis-acid catalyzed derivatization of Epichlorohydrin with 3,5-Difluorobenzylamine.
Experimental Protocol
Standard Preparation
-
Stock Solution (ECH): Dissolve ECH in Methanol to 1.0 mg/mL.
-
Internal Standard Stock (IS): Dissolve Oxirane-d,2-(chloroMethyl-d2) in Methanol to 1.0 mg/mL.
-
Working Standard: Prepare a mix containing ECH (variable conc.) and IS (fixed at 100 ng/mL) in Water/Methanol (90:10).
Sample Derivatization Workflow
This process must be performed in a fume hood due to the toxicity of ECH.
-
Aliquot: Transfer 500 µL of Sample or Standard into a glass vial.
-
IS Addition: Add 20 µL of Oxirane-d,2-(chloroMethyl-d2) working solution.
-
Reagent Addition: Add 50 µL of 3,5-Difluorobenzylamine (5% v/v in Methanol).
-
Catalyst Addition: Add 20 µL of FeCl₃ solution (10 mM).
-
Incubation: Cap tightly and vortex. Incubate at 50°C for 45 minutes .
-
Quench/Dilute: Cool to room temperature. Add 410 µL of 0.1% Formic Acid in Acetonitrile.
-
Filter: Filter through a 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS |
| Column | C18 Reverse Phase (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
| Gradient | 0-1 min: 10% B; 1-6 min: 10%->90% B; 6-8 min: 90% B; 8.1 min: 10% B |
Mass Spectrometry Parameters (MRM)
The derivative produces a protonated molecule
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Role |
| ECH-DFBA (Analyte) | 236.0 | 127.0 | 20 | Quantifier |
| 236.0 | 218.0 | 15 | Qualifier | |
| Oxirane-d,2-(chloroMethyl-d2)-DFBA (IS) | 239.0 | 127.0 | 20 | Quantifier |
Note: The IS transition shifts by +3 Da in Q1 (236 -> 239) due to the d3 labeling. The Q3 fragment (m/z 127) corresponds to the unlabeled derivatizing agent tag, which is common to both.
Method Validation & Performance
Linearity & Sensitivity
The method demonstrates excellent linearity due to the stable derivatization efficiency normalized by the deuterated IS.
-
Linear Range: 0.5 ng/mL – 1000 ng/mL (r² > 0.998).[2]
-
LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.5 ng/mL (S/N > 10).
Specificity
The use of Oxirane-d,2-(chloroMethyl-d2) is superior to generic internal standards (like deuterated benzene) because it undergoes the same chemical derivatization reaction as the analyte. Any variance in reaction temperature, time, or catalyst activity is perfectly compensated by the IS.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for ECH quantification.
References
-
Teo, T. L., et al. (2025). Application of Analytical Method of Epichlorohydrin with Derivatization and Liquid Chromatography/Mass Spectrometry to Aquatic Environmental Samples. ResearchGate. Link
-
Core.ac.uk. Determination of epichlorohydrin in water at sub-ppb levels by liquid chromatography coupled to tandem mass spectrometry. Link
-
Shimadzu Corporation. (2018). Analysis of Epichlorohydrin in Water using HS-GC/MS. Link
Sources
Metabolic Tracer Studies with Oxirane-d,2-(chloroMethyl-d2): A Protocol for Investigating Electrophilic Metabolism and Glutathione Conjugation
APPLICATION NOTE
Introduction: The Power of Deuterated Tracers in Unraveling Metabolic Fates
Metabolic tracer studies are a cornerstone of modern biological research, providing unparalleled insights into the dynamic fluxes of metabolic pathways. [1][2][3]The use of stable isotope-labeled compounds, particularly those enriched with deuterium (²H), has revolutionized our ability to track the fate of molecules within complex biological systems. [4][5]Deuterated tracers offer significant advantages, including low natural abundance, which minimizes background signal, and the ability to be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [5][6]This application note provides a detailed protocol for utilizing Oxirane-d,2-(chloroMethyl-d2), a deuterated analog of epichlorohydrin, to investigate electrophilic metabolism and the critical detoxification pathway of glutathione (GSH) conjugation.
Oxirane-d,2-(chloroMethyl-d2), also known as epichlorohydrin-d2, is a reactive epoxide. [7][8]Epoxides are a class of compounds that can be formed endogenously or result from the metabolism of xenobiotics. Due to their electrophilic nature, they can react with cellular nucleophiles like DNA, proteins, and glutathione. [9][10]The conjugation with glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a primary mechanism for detoxifying such reactive intermediates. [9][][12]This process is often catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs). [][13]By using a deuterated version of this reactive molecule, we can precisely track its metabolic fate and quantify its conjugation to glutathione, providing critical information for drug development, toxicology, and fundamental metabolic research. [4][14][15] This guide is designed for researchers, scientists, and drug development professionals. It will detail the experimental design, provide step-by-step protocols for cell culture, labeling, sample preparation, and LC-MS/MS analysis, and offer insights into data interpretation.
Principle of the Assay
The core of this methodology lies in the mass shift introduced by the deuterium atoms on Oxirane-d,2-(chloroMethyl-d2). When this tracer is introduced into a biological system, such as a cell culture, it will undergo metabolic processing. A key anticipated reaction is the nucleophilic attack by the thiol group of glutathione on the epoxide ring of the tracer. This results in the formation of a deuterated glutathione conjugate.
By using liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can specifically detect and quantify both the parent tracer and its deuterated glutathione conjugate. The mass difference between the native glutathione and the deuterated conjugate allows for unambiguous identification and quantification, even in a complex biological matrix. This allows for the precise measurement of the rate and extent of this important detoxification reaction.
Experimental Workflow Overview
The overall experimental workflow is designed to ensure robust and reproducible results. It encompasses cell culture, tracer introduction, quenching and extraction of metabolites, and subsequent analysis by high-resolution mass spectrometry.
Figure 1: High-level experimental workflow for metabolic tracer studies.
Detailed Protocols
Part 1: Cell Culture and Seeding
This protocol is optimized for a human hepatocarcinoma cell line (e.g., HepG2), which is a common model for studying xenobiotic metabolism. However, it can be adapted for other cell lines.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well cell culture plates
Protocol:
-
Cell Culture Maintenance: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or automated cell counter.
-
Plate Seeding: Seed the cells into 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.
Part 2: Metabolic Labeling with Oxirane-d,2-(chloroMethyl-d2)
Materials:
-
Oxirane-d,2-(chloroMethyl-d2) stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed serum-free DMEM
Protocol:
-
Prepare Labeling Medium: Prepare the labeling medium by diluting the Oxirane-d,2-(chloroMethyl-d2) stock solution in pre-warmed serum-free DMEM to the desired final concentration (e.g., 10, 50, 100 µM). A vehicle control (DMSO only) should also be prepared.
-
Medium Exchange: Gently aspirate the complete medium from the wells and wash the cells once with pre-warmed PBS.
-
Initiate Labeling: Add 1 mL of the prepared labeling medium (or vehicle control) to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes). The time course should be optimized based on the expected rate of metabolism.
Part 3: Metabolite Extraction
This protocol utilizes a cold methanol quenching and extraction method to halt enzymatic activity and efficiently extract polar metabolites. [16] Materials:
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Protocol:
-
Quench Metabolism: At each time point, rapidly aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Cell Lysis: Place the plates on ice and use a cell scraper to detach the cells in the cold methanol.
-
Collect Lysate: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then incubate on ice for 20 minutes to allow for complete extraction.
-
Clarify Extract: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Carefully transfer the supernatant (containing the metabolites) to a new clean microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Part 4: LC-MS/MS Analysis
The analysis will be performed using a high-resolution mass spectrometer coupled to a liquid chromatography system.
Instrumentation:
-
UHPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 3-minute hold at 98% B and a 4-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for glutathione conjugates. [17][18]* Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2) or targeted SIM/MS2.
-
Full Scan Range: m/z 100-1000
-
MS/MS: Collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.
Key Ions to Monitor:
-
Glutathione (GSH): [M-H]⁻ at m/z 306.076
-
Oxirane-d,2-(chloroMethyl-d2)-GSH conjugate: The expected m/z will be higher than the native GSH conjugate due to the deuterium labels. The exact mass should be calculated based on the molecular formula.
-
Characteristic Fragments: A common neutral loss of 129 Da (pyroglutamic acid) is often observed for GSH conjugates in positive mode, while a precursor ion scan for m/z 272 is effective in negative mode. [13][17][19][20]
Data Analysis and Interpretation
Data analysis involves identifying and quantifying the deuterated glutathione conjugate.
-
Peak Integration: Integrate the peak areas of the deuterated GSH conjugate and endogenous (unlabeled) GSH using the instrument's software.
-
Normalization: Normalize the peak area of the deuterated conjugate to an internal standard or to the total ion chromatogram to account for variations in sample injection.
-
Quantification: Create a time course plot of the formation of the deuterated GSH conjugate to determine the rate of the reaction.
Expected Results: A successful experiment will show a time-dependent increase in the abundance of the Oxirane-d,2-(chloroMethyl-d2)-GSH conjugate.
Table 1: Hypothetical Quantitative Data for Tracer Analysis
| Time (minutes) | Normalized Peak Area of Deuterated GSH Conjugate (Arbitrary Units) |
| 0 | 0 |
| 15 | 15,234 |
| 30 | 35,876 |
| 60 | 68,912 |
| 120 | 95,432 |
Visualizing the Metabolic Pathway
The following diagram illustrates the conjugation of Oxirane-d,2-(chloroMethyl-d2) with glutathione.
Figure 2: Glutathione conjugation of the deuterated tracer.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no detection of the deuterated conjugate | Cell line has low GST activity. | Use a cell line known for high metabolic capacity (e.g., primary hepatocytes) or induce GST expression. |
| Tracer concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| Inefficient extraction. | Optimize the extraction protocol; ensure methanol is ice-cold. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Inconsistent timing of quenching. | Quench all wells for a given time point simultaneously and rapidly. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous during sample preparation. |
Conclusion
The use of Oxirane-d,2-(chloroMethyl-d2) as a metabolic tracer provides a powerful and precise method for investigating the glutathione conjugation pathway. This is a critical detoxification mechanism, and understanding its kinetics is vital for drug development and toxicology. [][12]The protocols outlined in this application note provide a robust framework for researchers to implement these studies in their own laboratories. The combination of stable isotope labeling and high-resolution mass spectrometry offers a window into the dynamic world of cellular metabolism, enabling a deeper understanding of how organisms handle reactive electrophiles.
References
-
Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry, 19(6), 843-849. Available at: [Link]
-
Guillermier, C., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. International Journal of Mass Spectrometry, 422, 42-50. Available at: [Link]
-
Ghanbari, F., et al. (2006). Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. Chemical Research in Toxicology, 19(1), 159-168. Available at: [Link]
-
SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Available at: [Link]
-
Lin, Z., et al. (2011). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. Analytical Chemistry, 83(21), 8255-8262. Available at: [Link]
-
Ma, L., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Analytica Chimica Acta, 788, 89-96. Available at: [Link]
-
De Feyter, H. M., et al. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 8(4), 73. Available at: [Link]
-
Burgess, S. C. (2022). Development of Tracer Approaches. UT Southwestern Medical Center. Available at: [Link]
-
Crown, S. B., & Ahn, C. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1978, 269-283. Available at: [Link]
-
Alamillo, M. D., et al. (2023). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods, 3(7), 100539. Available at: [Link]
-
Crown, S. B., & Ahn, C. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxirane, (chloromethyl)- (CAS 13403-37-7). Available at: [Link]
-
ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. Available at: [Link]
-
Behar, K. L., et al. (2023). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Journal of Magnetic Resonance Imaging, 58(6), 1845-1855. Available at: [Link]
-
Schwaiger, B. J., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 38. Available at: [Link]
-
Roci, I., et al. (2016). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE (Journal of Visualized Experiments), (115), e55011. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxirane,2-(chloromethyl-d2)-. PubChem. Available at: [Link]
-
Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652. Available at: [Link]
-
Min, W., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Biomedical Engineering, 3(11), 893-903. Available at: [Link]
-
Pharmaffiliates. (2023). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Sentis, C., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6039-6101. Available at: [Link]
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Available at: [Link]
-
Small, F. J., & Ensign, S. A. (1997). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. Applied and Environmental Microbiology, 63(8), 3051-3057. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Available at: [Link]
-
Nakayama, T., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]
-
University of Washington. (n.d.). Glutathione Conjugation. Available at: [Link]
-
Xcode Life. (2021). What Is Glutathione Conjugation?. Available at: [Link]
-
Eurisotop. (n.d.). Deuterated Metabolic Imaging (DMI). Available at: [Link]
-
Medicosis Perfectionalis. (2016, May 18). Phase 2 Biotransformation reaction [Video]. YouTube. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9296. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol. Substance Registry Services. Available at: [Link]
-
Taylor & Francis. (n.d.). Epichlorohydrin – Knowledge and References. Available at: [Link]
-
Szyfter, K., et al. (1994). Effects of three epoxides--ethylene oxide, propylene oxide and epichlorohydrin--on cell cycle progression and cell death in human diploid fibroblasts. Mutation Research, 321(1-2), 121-131. Available at: [Link]
-
Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Available at: [Link]
Sources
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 7. Oxirane,2-(chloromethyl-d2)- | C3H5ClO | CID 11137095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 9. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of three epoxides--ethylene oxide, propylene oxide and epichlorohydrin--on cell cycle progression and cell death in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 13. sciex.com [sciex.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Small Molecule Thiols via Isotope-Coded Epoxide Derivatization
This Application Note and Protocol details the quantification of small molecule thiols (e.g., Glutathione, Cysteine, Homocysteine) using Oxirane-d,2-(chloroMethyl-d2) (Deuterated Epichlorohydrin) as a derivatizing agent for Isotope Dilution Mass Spectrometry (IDMS) or Differential Isotope Labeling (DIL).
Executive Summary
Small molecule thiols are critical biomarkers for oxidative stress and cellular redox homeostasis.[1] However, their quantification is plagued by rapid auto-oxidation and instability during sample preparation. This guide presents a robust LC-MS/MS workflow utilizing Oxirane-d,2-(chloroMethyl-d2) (d3-Epichlorohydrin) as a stable isotope-labeling reagent.
Unlike traditional methods (e.g., Ellman’s reagent) that lack specificity, or non-labeled alkylation (e.g., NEM) that requires external calibration curves, this protocol employs Differential Isotope Labeling (DIL) . By derivatizing samples with non-labeled Epichlorohydrin (ECH) and spiking with a d3-labeled internal standard (or vice versa), this method achieves absolute quantification with auto-correction for matrix effects and ionization suppression.
Scientific Principles & Mechanism
The Reagent: Oxirane-d,2-(chloroMethyl-d2)
-
Chemical Identity: A deuterated isotopologue of Epichlorohydrin (1-chloro-2,3-epoxypropane).
-
Labeling Pattern: Deuterium substitution on the oxirane ring and the chloromethyl group (typically d3 total shift).
-
Role: Acts as an electrophilic alkylating agent that "locks" the thiol in a stable thioether form while introducing a specific mass shift (+3 Da) for mass spectrometric differentiation.
Reaction Mechanism
The quantification relies on the nucleophilic attack of the thiolate anion (
Key Advantages:
-
Redox Quenching: Immediate alkylation prevents oxidation of GSH to GSSG.
-
Ionization Enhancement: The resulting adduct is more hydrophobic than the native thiol, improving retention on Reverse-Phase (C18) columns and reducing ion suppression.
-
Isotopic Pairing: The co-elution of the Light (d0) and Heavy (d3) adducts ensures they experience identical ionization conditions, negating matrix effects.
Figure 1: Mechanism of thiol alkylation by deuterated epichlorohydrin via epoxide ring opening.
Experimental Protocol
Materials & Reagents[2]
-
Reagent A (Heavy): Oxirane-d,2-(chloroMethyl-d2) (Custom or Isotope Supplier).
-
Reagent B (Light): Epichlorohydrin (Sigma-Aldrich, >99%).
-
Buffer: 100 mM Ammonium Bicarbonate (pH 8.5).
-
Internal Standard Spike: Authentic standards of GSH, Cys, Hcy pre-derivatized with Reagent A.
-
LC-MS Solvents: 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Workflow Overview
The method uses a "Spike-In" approach where a known concentration of Heavy-Derivatized Thiols is added to the biological sample before or during the derivatization of endogenous thiols with Light ECH.
Figure 2: Differential Isotope Labeling workflow for absolute thiol quantification.
Step-by-Step Procedure
Step 1: Preparation of Heavy Internal Standard (Master Mix)
-
Dissolve authentic standards (GSH, Cys, Hcy) in 100 mM Ammonium Bicarbonate (pH 8.5) to a final concentration of 1 mM.
-
Add Oxirane-d,2-(chloroMethyl-d2) in 10-fold molar excess (10 mM).
-
Note: Perform in a fume hood; ECH is volatile and toxic.
-
-
Incubate at 37°C for 45 minutes with agitation (600 rpm).
-
Quench unreacted reagent by adding 0.1% Formic Acid (adjust pH < 4).
-
This "Heavy Mix" is stable at -80°C for 3 months.
Step 2: Sample Preparation & Derivatization
-
Collection: Collect plasma or cell lysate. Immediately add cold extraction buffer (e.g., MeOH/Water 80:20) to precipitate proteins.
-
Spiking: Add a precise volume (e.g., 10 µL) of the Heavy Master Mix to 100 µL of sample supernatant.
-
Buffering: Adjust pH to 8.0–8.5 using 50 µL of 200 mM Ammonium Bicarbonate.
-
Light Derivatization: Add 10 µL of Light Epichlorohydrin (100 mM in MeCN).
-
Incubation: Vortex and incubate at 37°C for 30 minutes .
-
Critical: Ensure the vial is sealed tight to prevent evaporation of ECH.
-
-
Cleanup: Centrifuge at 15,000 x g for 10 min to remove any remaining precipitate. Transfer supernatant to LC vials.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 0-2 min (1% B), 2-8 min (1% -> 30% B), 8-10 min (Wash 90% B).
-
MS Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions: Monitor the specific transitions for the Adducts.
-
Mechanism of Fragmentation: Typically loss of water (-18) or cleavage of the alkyl chain.
-
Table 1: Representative MRM Transitions (Calculated)
| Analyte | Precursor (Light) [M+H]+ | Precursor (Heavy) [M+H]+ | Product Ion (Common) |
| Cysteine | 214.0 | 217.0 (+3) | 122.0 (Cys fragment) |
| Glutathione (GSH) | 400.1 | 403.1 (+3) | 308.1 (GSH fragment) |
| Homocysteine | 228.0 | 231.0 (+3) | 136.0 (Hcy fragment) |
Note: Exact masses depend on the specific d-substitution count (d2 vs d3). Always verify the precursor mass of your specific reagent batch.
Validation & Quality Control
Linearity & Sensitivity
-
Construct a calibration curve by spiking varying amounts of Light Standards into a matrix containing a constant amount of Heavy Internal Standard.
-
Acceptance Criteria:
. -
LOD: Typically < 5 nM for GSH using this method due to improved ionization efficiency of the adduct.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | pH too low (< 7.0). | Ensure buffer capacity is sufficient to neutralize acidic samples (e.g., TCA extracts). |
| Peak Broadening | Incomplete reaction or isomers. | ECH is chiral; the reaction creates diastereomers. Use a high-resolution column or integrate both isomer peaks if they split. |
| High Background | Excess ECH entering MS source. | Ensure a diversion valve diverts the first 1-2 mins of flow to waste, or evaporate excess ECH (vacuum centrifuge) before injection. |
References
-
Thiol Quantification Review: Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Link
-
Epichlorohydrin Chemistry: Hahn, H., et al. (2021). Quantitative high-throughput analysis of key odorants in food using UHPLC-MS/MS (referencing epoxide derivatization). Journal of Agricultural and Food Chemistry. Link[2]
-
Mass Spectrometry of Thiols: Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Link
-
Derivatization Strategies: Santa, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 27(1), 13-24. Link
-
Epichlorohydrin Reactivity: Swain, C. (2025). Oxirane, 2-(chloromethyl)- Compound Summary. PubChem. Link
Disclaimer: Epichlorohydrin is a potent alkylating agent and potential carcinogen. All procedures must be performed in a certified chemical fume hood with appropriate PPE.
Sources
Application Note: Kinetic Profiling of Amino Acid Conjugation using Oxirane-d,2-(chloroMethyl-d2)
Executive Summary
This application note details the protocol for utilizing Oxirane-d,2-(chloroMethyl-d2) (Deuterated Epichlorohydrin, d3-ECH) to elucidate the reaction kinetics of protein crosslinking and conjugation. Epichlorohydrin (ECH) is a bifunctional alkylating agent widely used in the synthesis of hydrogels, antibody-drug conjugates (ADCs), and stationary phases. However, its non-selective reactivity often leads to heterogeneous products.
By employing the deuterated isotopologue Oxirane-d,2-(chloroMethyl-d2) , researchers can leverage Secondary Kinetic Isotope Effects (SKIE) and mass spectrometry mass-shifting to:
-
Distinguish Mechanisms: Deconvolute the rates of epoxide ring-opening versus chloride displacement.
-
Trace Metabolic Fate: Quantify stable adducts on Cysteine (Cys), Histidine (His), and Lysine (Lys) residues without spectral interference.
-
Validate Stability: Assess the hydrolytic stability of the resulting crosslinks.
Scientific Background & Mechanism[1][2][3][4][5][6]
The "Two-Step" Crosslinking Challenge
ECH reacts with nucleophilic amino acids via two distinct electrophilic sites:
-
Epoxide Ring (Fast): Under physiological pH, nucleophiles attack the less substituted carbon of the oxirane ring (regioselective ring opening).
-
Chloromethyl Group (Slow): The chloride is displaced in a subsequent SN2 reaction, often requiring higher pH or longer reaction times to effect crosslinking.
The Deuterium Advantage (Mechanistic Probe)
The specific isotopologue Oxirane-d,2-(chloroMethyl-d2) contains deuterium at critical reaction centers.
-
Ring Deuteration (Oxirane-d): Probes the transition state of the ring-opening step via
-secondary KIE. -
Methyl Deuteration (-CD2Cl): Probes the transition state of the chloride displacement via
-secondary KIE.
If the reaction is SN2 (concerted), the KIE (
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways for a generic nucleophile (Nu-H) attacking the deuterated probe.
Figure 1: Reaction pathway of deuterated epichlorohydrin with amino acid nucleophiles. Step 2 is typically the rate-limiting step for crosslinking.
Experimental Protocol
Materials & Reagents[7]
-
Probe: Oxirane-d,2-(chloroMethyl-d2) (>98% D enrichment).
-
Nucleophiles: N-acetyl-L-Cysteine (NAC), N-acetyl-L-Histidine, N-acetyl-L-Lysine (N-acetylated to prevent N-terminal interference).
-
Buffer: Phosphate buffer (100 mM, pH 7.4) and Carbonate buffer (100 mM, pH 9.0).
-
Quench: 1% Formic Acid (for LC-MS) or Ammonium Bicarbonate (excess).
-
Internal Standard: d8-Valine or similar stable isotope standard.
Workflow Diagram
Figure 2: Kinetic assay workflow for determining rate constants (
Step-by-Step Procedure
Phase A: Stock Preparation
-
Amino Acid Stock: Dissolve 20 mM of the target amino acid (Cys, His, or Lys) in the appropriate buffer.
-
Note: Use pH 7.4 for Cysteine (thiolate active). Use pH 9.0 for Lysine (requires deprotonation, pKa ~10.5).
-
-
d3-ECH Stock: Dissolve d3-ECH in Acetonitrile (MeCN) to 500 mM. Keep on ice. ECH is volatile and toxic; handle in a fume hood.
Phase B: Kinetic Assay (Pseudo-First Order)
To simplify kinetics, maintain the amino acid concentration in large excess ([AA] >> [ECH]).
-
Aliquot 980 µL of Amino Acid Stock into a glass HPLC vial.
-
Thermostat to 37°C.
-
Initiate reaction by adding 20 µL of d3-ECH Stock (Final conc: ~10 mM).
-
Vortex immediately (T=0).
-
Sampling: At defined intervals (e.g., 0, 5, 10, 20, 40, 60, 120 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 450 µL of Quench Solution (1% Formic Acid in Water/MeCN 50:50). This drops the pH < 3, protonating nucleophiles and halting the reaction.
Phase C: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in H2O; B: 0.1% Formic Acid in MeCN.[1]
-
Gradient: 5% B to 60% B over 10 min.
-
Detection: ESI Positive Mode.
-
Monitor the Parent Ion (Amino Acid) depletion.
-
Monitor the Product Ion (Amino Acid + d3-ECH mass).
-
Mass Shift: The d3-ECH adduct will add 95.5 Da (92.5 Da for non-deuterated + 3.0 Da for deuterium) to the amino acid mass.
-
Data Analysis & Interpretation
Calculating Rate Constants
Under pseudo-first-order conditions, the rate law is:
However, since we monitor the formation of the product (P) or loss of Amino Acid (in excess), it is often more accurate to monitor the appearance of the adduct:
Table 1: Expected Reactivity Profiles
| Amino Acid | Reactive Group | pH Optimum | Expected | Primary Product |
| Cysteine | Thiol (-SH) | 7.0 - 8.0 | High (Fastest) | Thioether (Ring opened) |
| Histidine | Imidazole | 6.0 - 7.5 | Medium | N-alkyl imidazole |
| Lysine | Epsilon-Amine | > 9.0 | Low (Slowest) | Secondary Amine |
Interpreting the Isotope Effect
To determine the mechanism, compare the rate of d3-ECH (
-
Ratio
: Indicates the C-D bond is not involved in the rate-limiting step (or a very tight SN2 transition state). This suggests the initial ring opening (at the non-deuterated CH2, if applicable) or a concerted step is dominant without significant rehybridization energy penalties. -
Ratio
(Normal SKIE): Indicates significant to character change in the transition state.[2] This often points to the Chloride Displacement step being rate-limiting, as the carbon undergoes rehybridization.
Troubleshooting & Self-Validation
-
Hydrolysis Competition: Run a "Buffer Only" control. ECH hydrolyzes to 3-chloro-1,2-propanediol. If the hydrolysis rate (
) is > 10% of , you must correct your kinetic model. -
Mass Balance Check: The sum of [Reactant] + [Product] + [Hydrolysis Product] must equal [Initial Concentration]. If not, ECH is likely evaporating (check seal tightness) or polymerizing.
-
pH Drift: ECH conjugation releases HCl (upon chloride displacement). Ensure buffer capacity (100 mM+) is sufficient to prevent acidification, which would artificially slow the reaction.
References
-
Mechanistic Basis of ECH Reactivity
-
Kinetic Isotope Effects (Theory)
- Title: Kinetic Isotope Effects - Chemistry LibreTexts.
- Source: LibreTexts.
-
URL:[Link]
-
Mass Spectrometry of Adducts
-
Amino Acid Reactivity Profiles
- Title: Relative Reaction Rates of the Amino Acids Cysteine, Methionine, and Histidine with Analogs of the Anti-Cancer Drug Cispl
- Source: TopSCHOLAR (WKU).
-
URL:[Link]
-
Crosslinking Mechanisms
- Title: Kinetics of dextran crosslinking by epichlorohydrin: a rheometry and equilibrium swelling study.
- Source: PubMed (Carbohydr Polym).
-
URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometric identification of a candidate biomarker peptide from the in vitro interaction of epichlorohydrin with red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving derivatization efficiency of Oxirane-d,2-(chloroMethyl-d2)
Technical Support Center: Optimizing Derivatization with Oxirane-d,2-(chloroMethyl-d2)
Reagent Classification: Deuterated Isotope Labeling Reagent (Epichlorohydrin-d3 equivalent) Primary Application: Quantitative Proteomics, Metabolomics (Isotope Coded Tagging), and Synthetic Standards.[1]
Module 1: The Chemistry of Efficiency
Q: What is the fundamental barrier to high derivatization efficiency with this compound?
A: The core challenge is the Kinetic Competition between Nucleophilic Attack and Hydrolysis . Your reagent, Oxirane-d,2-(chloroMethyl-d2) (referred to hereafter as ECH-d3 ), contains two reactive sites: the strained epoxide ring and the alkyl chloride.[1] In derivatization workflows, we primarily target the epoxide ring opening by a nucleophile (your analyte, e.g., amine, thiol, or carboxylate).[1]
-
The Efficiency Killer: Water.[2] Under neutral or acidic conditions, water acts as a competing nucleophile, opening the ring to form the corresponding diol (Monochloropropanediol-d3).[1] This consumes your expensive reagent and suppresses the signal of your target analyte.
-
The Polymerization Risk: If the concentration of ECH-d3 is too high in the presence of strong Lewis acids or bases, it can self-polymerize, creating a complex background noise in MS analysis.
Visualizing the Competition
The following diagram illustrates the kinetic pathways. Your goal is to maximize the green path and eliminate the red paths.
Figure 1: Kinetic competition pathways.[1] Path A represents the desired derivatization. Path B and C represent reagent loss.
Module 2: Optimized Protocols
Q: How do I maximize yield for Amine vs. Carboxylate targets?
A: The reaction conditions must be tuned to the nucleophilicity of the target functional group.
Protocol A: Amines & Thiols (High Nucleophilicity)
-
Mechanism: Direct nucleophilic attack on the epoxide ring.
-
Critical Parameter: pH Control. The amine must be unprotonated (free base) to react.
-
Efficiency Booster: Use a polar aprotic solvent to solvate the amine without donating protons.
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve analyte in Acetonitrile (ACN) or DMF .[1] | Aprotic solvents prevent H/D exchange and suppress hydrolysis [1].[1] |
| 2. Base Addition | Add Triethylamine (TEA) or DIPEA (1.2 eq relative to analyte).[1] | Buffers the solution to pH 8.5–9.5, ensuring the amine is nucleophilic ( |
| 3. Reagent Addition | Add ECH-d3 (1.5–3.0 molar excess).[1] | Slight excess drives kinetics; too much promotes polymerization. |
| 4.[1] Incubation | Heat to 40–60°C for 30–60 mins. | Epoxide opening is endothermic; heat overcomes the activation energy barrier. |
| 5. Quenching | Add 1% Formic Acid (if analyzing by LC-MS).[1] | Neutralizes the base and stops the reaction, stabilizing the product. |
Protocol B: Carboxylic Acids (Low Nucleophilicity)
-
Mechanism: Acid-catalyzed ring opening (esterification).[1]
-
Critical Parameter: Catalyst selection.[1] Carboxylates are weak nucleophiles and require activation.[1]
| Step | Action | Technical Rationale |
| 1. Catalyst | Use Boron Trifluoride Etherate ( | Activates the epoxide oxygen, making the ring carbon more electrophilic (susceptible to attack). |
| 2. Solvent | Strictly Anhydrous Dichloromethane (DCM) .[1] | Moisture will instantly deactivate the Lewis Acid catalyst. |
| 3. Temperature | Maintain 0°C to Room Temp . | Lewis acid catalysis is aggressive; heat causes rapid polymerization of ECH-d3.[1] |
Module 3: Troubleshooting Guide
Q: My derivatization yield is low (<10%). What is wrong?
A: Use this decision tree to diagnose the failure mode.
Figure 2: Troubleshooting logic for low yield scenarios.
Common FAQs:
Q: I see multiple peaks for my derivative in LC-MS. Why? A: This is likely Regioisomerism .[1] Epoxide ring opening can occur at the terminal carbon (favored in basic conditions, "Steric control") or the internal carbon (favored in acidic conditions, "Electronic control").
-
Fix: Ensure your pH is consistent.[1] For amines (basic), you should predominantly get the terminal attack.[1] If you see splits, your pH may be drifting neutral [2].[1]
Q: Can I use Methanol or Ethanol as a solvent? A: No. Protic solvents (ROH) are nucleophiles themselves.[1] They will react with ECH-d3 to form glycidyl ethers, consuming your reagent.[1] Always use ACN, DMF, DMSO, or DCM.[1]
Q: Is the Deuterium label stable? A: The D atoms on the oxirane ring and chloromethyl group are chemically stable (C-D bonds). However, avoid extremely high temperatures (>100°C) in strong base, which could theoretically induce elimination reactions (dehydrohalogenation) that might scramble the label structure.[1]
Module 4: Storage & Handling Integrity
Q: How do I store Oxirane-d,2-(chloroMethyl-d2) to prevent degradation?
A: Deuterated epoxides are hygroscopic and reactive.[1] Improper storage leads to hydrolysis before you even open the vial.
-
Moisture Barrier: Store under Argon or Nitrogen .[1] Even atmospheric moisture can degrade the epoxide over weeks.
-
Temperature: Store at 2–8°C (Refrigerated). Freezing is generally not necessary and can cause condensation upon thawing if not handled in a desiccator.[1]
-
Septum Hygiene: Do not core the septum. Use a gas-tight syringe. If the septum is punctured multiple times, transfer the remaining reagent to a new, dry vial or seal with Parafilm immediately.[1]
References
-
Sigma-Aldrich. (2025).[1] Use and Handling of Deuterated Solvents and Reagents. Technical Bulletin AL-134. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
BenchChem Technical Support. (2025). Best Practices for Handling and Storing Deuterated Standards. Link[1]
-
Bruzzoniti, M. C., et al. (2004).[1][3] Determination of epichlorohydrin by sulfite derivatization and ion chromatography.[1][3] Journal of Chromatography A, 1034(1-2), 243-247.[1][3] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Epichlorohydrin (Oxirane-d, 2-(chloroMethyl-d2))
Current Status: Operational Ticket ID: TECH-D-ECH-001 Subject: Troubleshooting & Optimization Guide for Oxirane-d,2-(chloroMethyl-d2)
Executive Summary: The Reagent Profile
Compound: Oxirane-d, 2-(chloroMethyl-d2) (Commonly referred to as Deuterated Epichlorohydrin, specifically labeled at the chloromethyl group and oxirane ring). Primary Application: Mechanistic studies (tracking the fate of the epoxide vs. the chloromethyl group), synthesis of deuterated glycidyl ethers, and preparation of deuterated epoxy resins for NMR studies.
Critical Warning: This reagent is an ambident electrophile (reactive at both the epoxide ring and the alkyl chloride) and is prone to violent polymerization . Unlike standard reagents, the high cost of the deuterated isotopolog demands "zero-fail" protocols.
Storage & Stability: The "Silent Killers"
User Question: My reagent has turned slightly yellow/viscous. Is it still usable?
Diagnosis: Likely early-stage polymerization or hydrolysis.
Troubleshooting Protocol: Storage Integrity
| Symptom | Root Cause | Immediate Action | Prevention Strategy |
| Viscosity Increase | Self-polymerization initiated by trace acid/base or heat. | Discard. Polymerization is autocatalytic and exothermic. Do not attempt to distill. | Store at 2–8°C (or -20°C for long term). Ensure stabilizer (e.g., hydroquinone) is present if not used immediately. |
| Cloudiness / Precipitate | Hydrolysis to 3-chloro-1,2-propanediol (deuterated) due to moisture. | Filter (if minor) or distill (if major). Verify purity via GC-MS. | Store under Argon/Nitrogen . Use septum caps; never leave the bottle open to air. |
| Acidity (pH < 5) | Formation of HCl via slow hydrolysis. | Neutralize immediately if used in acid-sensitive reactions. | Check pH with non-aqueous indicator paper before use. |
Technical Insight: Deuterated epichlorohydrin is hygroscopic. Water acts as an initiator for ring-opening, generating a diol which then acts as a nucleophile for further epoxide opening, leading to oligomers.
Synthetic Challenges: Reaction Optimization
User Question: I am getting low yields, or the deuterium label is scrambling. What is happening?
Challenge A: Regioselectivity (Ring Opening vs. Displacement)
Epichlorohydrin has two electrophilic sites. Controlling which one reacts is critical for maintaining the isotopic label's position.
-
Scenario 1: Nucleophilic attack at the Epoxide (C3/C2)
-
Conditions: Basic or Neutral nucleophiles (e.g., Amines, Alkoxides).
-
Outcome: Ring opens; Chloride remains (initially).
-
Risk:[1][2][3] If the resulting alkoxide is not quenched, it may displace the chloride (Payne rearrangement or re-closure), potentially scrambling the stereochemistry or label position if the molecule is symmetric.
-
-
Scenario 2: Nucleophilic attack at the Chloromethyl (C1)
Challenge B: Isotopic Scrambling (Back-Exchange)
User Question: My NMR shows loss of deuterium signal intensity.
-
Cause: Exchange of acidic protons.[5] While C-D bonds are generally stable, harsh acidic or basic conditions can promote exchange, particularly if the ring opens to form a carbocation intermediate.
-
Solution:
-
Avoid strong protic acids (H₂SO₄, HCl) which promote exchange via reversible protonation of the oxygen.
-
Use aprotic solvents (THF, DCM, DMF) to minimize exchangeable proton pools.
-
Visualization: Reaction Pathways & Risks
Figure 1: Mechanistic pathways for Deuterated Epichlorohydrin. Note the high risk of polymerization under acidic conditions.
Analytical Troubleshooting: "Where are my peaks?"
User Question: I cannot see the protons I expect in the 1H NMR.
Diagnosis: You are using a deuterated reagent; the protons are replaced by deuterium, which is "silent" in standard 1H NMR.[5][6]
The "Silent" Spectrum Guide
| Position | Standard 1H Shift (ppm) | Deuterated Appearance (1H NMR) | Confirmation Method |
| Epoxide Ring (CH) | ~2.8 - 3.2 ppm | Disappears (if ring is deuterated) | 13C NMR: Look for triplets/multiplets due to C-D coupling ( |
| Chloromethyl (-CH2-Cl) | ~3.5 - 3.8 ppm | Disappears (in -d2 variant) | 2H (Deuterium) NMR: Run the sample in non-deuterated solvent (e.g., CHCl3) to see the D peaks. |
| Product Verification | Varies | Loss of coupling constants | Mass Spectrometry: Check for M+3 (or specific D count) shift. |
Critical Tip for NMR: When analyzing the product, do not rely solely on integration of remaining protons. The lack of coupling (singlets appearing where multiplets used to be) is the primary indicator of successful incorporation.
-
Example: If the -CH2-Cl protons are deuterated, the adjacent epoxide proton (if non-deuterated) will appear as a singlet or simplified doublet instead of a multiplet.
Safety & Handling (Mandatory)
User Question: How do I handle a spill of this deuterated compound?
-
Toxicity: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen . Deuteration does not reduce toxicity.
-
Volatility: It is highly volatile. Use only in a fume hood.
-
Skin Absorption: Wear double nitrile gloves. It penetrates rubber rapidly.
-
Decontamination: Neutralize spills with aqueous sodium bisulfite or glycine solution to open the ring and render it harmless.
FAQ: Rapid Fire Support
Q: Can I use water as a solvent? A: Generally, No . Water promotes hydrolysis and polymerization. If an aqueous phase is required (e.g., interfacial polymerization), keep the temperature low (< 5°C) and the reaction time short.
Q: Why is my reaction turning pink/red? A: This often indicates oxidation of the stabilizer (hydroquinone) or the formation of complex oligomers. It is a sign of reagent degradation. Check the purity immediately.
Q: How do I remove unreacted Deuterated Epichlorohydrin? A: Do not rotovap at high heat (risk of polymerization). Use high vacuum at room temperature or mild heating (< 40°C). Ideally, quench the reaction to consume the excess reagent before workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from [Link]
-
Fauske & Associates (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. (Detailed analysis of thermal runaway risks). Retrieved from [Link]
-
U.S. EPA (2025). Oxirane, 2-(chloromethyl)- Substance Details and Regulatory Information.[7] Retrieved from [Link]
Sources
- 1. CAS 70735-27-2: epichlorohydrin-2-D | CymitQuimica [cymitquimica.com]
- 2. olinepoxy.com [olinepoxy.com]
- 3. azom.com [azom.com]
- 4. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Optimization & Troubleshooting for Oxirane-d,2-(chloroMethyl-d2)
Current Status: Online Agent: Senior Application Scientist (Isotope Chemistry Division) Ticket ID: OX-D3-OPT-2024
Executive Summary
You are attempting to synthesize or optimize the reaction conditions for Oxirane-d,2-(chloroMethyl-d2) (a specific deuterated isotopologue of epichlorohydrin). This is a high-value, volatile, chiral building block often used in metabolic stability studies (Kinetic Isotope Effect analysis) or as an internal standard.
Unlike standard epichlorohydrin synthesis, working with this deuterated analog requires strict adherence to isotopic conservation and volatility management . The primary challenges you will face are the Primary Kinetic Isotope Effect (KIE) slowing your reaction rate and the risk of H/D scrambling during workup.
This guide replaces standard "textbook" protocols with field-proven optimization strategies for deuterated oxiranes.
Module 1: Reaction Design & Stoichiometry
The Core Reaction: Dehydrochlorination
The final and most critical step is the cyclization of the deuterated dichlorohydrin precursor (1,3-dichloro-2-propanol-d3) using a base.
Reaction Scheme:
Critical Parameter Optimization Table
| Parameter | Standard Condition | Optimized for Deuterated Analog | Technical Rationale (The "Why") |
| Base Selection | NaOH / Ca(OH) | NaH (Sodium Hydride) or t-BuOK in anhydrous media | Aqueous bases (NaOH) introduce H |
| Solvent | Water / Biphasic | THF or Et | Prevents H/D exchange and hydrolysis. Epichlorohydrin is prone to nucleophilic attack by water.[1] |
| Temperature | 50–90°C | 0°C | Higher temps favor polymerization. Deuterated compounds are expensive; low temp maximizes selectivity over rate. |
| Time | 1–2 Hours | 4–6 Hours (Monitor via GC/TLC) | The KIE Factor: Breaking a C-D bond (if involved in the rate-determining step) is 6–7x slower than C-H. You must extend reaction time. |
Module 2: The "Black Box" – Monitoring the Cyclization
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal hydrolysis side reaction.
Figure 1: Reaction pathway showing the competition between cyclization and hydrolysis. Note that the cyclization step is kinetically retarded by deuterium substitution (KIE).
Protocol: Anhydrous Cyclization
Standard aqueous NaOH routes often result in 20-30% hydrolysis. Use this anhydrous modification for >90% yield.
-
Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.
-
Suspension: Add NaH (1.2 equiv, 60% dispersion) to dry THF. Cool to 0°C .
-
Addition: Dissolve your deuterated dichlorohydrin precursor in minimal dry THF. Add dropwise to the NaH suspension over 30 minutes.
-
The KIE Adjustment: Allow the reaction to warm to Room Temperature (RT).
-
Standard Time: 1 hour.
-
Deuterated Time:Stir for 4–6 hours.
-
-
Checkpoint: Aliquot 50
L, quench in dry ether, and inject into GC-MS. Look for the disappearance of the starting material (M+ peak) vs. product formation. Do not stop until conversion is >95%.
Module 3: Workup & Isolation (The Danger Zone)
The boiling point of Epichlorohydrin is ~116°C. Your deuterated product will be similar. Evaporation is the #1 cause of yield loss.
Troubleshooting Guide: Isolation
Issue: "I lost my product on the Rotovap."
-
Cause: Epichlorohydrin forms azeotropes with water and some alcohols. If you pull vacuum too hard at RT, it will co-distill.
-
Solution:
-
Quench: Use saturated NH
Cl (minimal volume) at 0°C. -
Extraction: Extract 3x with Diethyl Ether (bp 35°C). Do not use DCM (bp 40°C) if possible, as separation is harder.
-
Drying: Use MgSO
, filter. -
Concentration: Do not use a high-vacuum pump. Use a mild vacuum (water aspirator) with the bath at 20°C max . Stop when the ether volume is low, then switch to a gentle stream of Nitrogen to remove the last traces of solvent.
-
Troubleshooting Logic Tree
Use this flow to diagnose failure modes in your specific experiment.
Figure 2: Diagnostic logic tree for common synthesis failures.
Frequently Asked Questions (FAQ)
Q: My NMR shows a small proton peak on the epoxide ring where a Deuterium should be. Did the reaction fail?
A: Not necessarily. This is likely Back-Exchange . If you used a protic solvent (MeOH, EtOH) or exposed the reaction to atmospheric moisture for too long, the
-
Fix: Ensure all glassware is flame-dried and solvents are stored over molecular sieves (3Å).
Q: Can I use mCPBA to epoxidize Deuterated Allyl Chloride instead? A: Yes, but be careful.
-
Pros: Direct route; avoids the dichlorohydrin intermediate.
-
Cons: mCPBA produces m-chlorobenzoic acid (byproduct). Acid + Epoxide = Ring Opening.
-
Protocol Adjustment: You must buffer the mCPBA reaction with Na
CO or NaHCO (solid suspension) to neutralize the acid immediately as it forms.
Q: Why is the reaction taking 12 hours? The literature says 1 hour.
A: This is the Deuterium Kinetic Isotope Effect (DKIE) .
In the E2 elimination mechanism, the C-H (or C-D) bond is broken in the rate-determining step.[5][6] A C-D bond is stronger than a C-H bond.[5] The rate constant ratio (
-
Advice: Do not increase temperature to compensate (this causes degradation). Simply extend the time.
References
-
Solvay Chemicals. (2023). Epichlorohydrin: Safety Data Sheet and Handling Guide.[3][7] Retrieved from
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[8] Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.
-
Wu, D., & Zhou, S. (2015). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.[9] Atlantis Press.
-
Olin Epoxy. (2023). Epichlorohydrin Storage and Handling Manual.[7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. uwm.edu [uwm.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. epfl.ch [epfl.ch]
- 9. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimizing Utilization of Oxirane-d,2-(chloroMethyl-d2)
The following Technical Support Guide is designed for researchers handling Oxirane-d,2-(chloroMethyl-d2) (Deuterated Epichlorohydrin). This high-value, isotopically labeled reagent requires strict environmental controls to prevent polymerization, hydrolysis, and regiochemical errors.
Status: Operational Agent: Senior Application Scientist Subject: Minimizing Side Reactions & Maximizing Isotopic Efficiency
Core Chemical Logic & Reactivity Profile
To troubleshoot effectively, you must understand why this molecule fails. Oxirane-d,2-(chloroMethyl-d2) (referred to hereafter as d-ECH ) is an ambident electrophile . It possesses two distinct reactive sites:[1][2]
-
The Epoxide Ring (C2-C3): Highly strained (~13 kcal/mol), susceptible to ring-opening.
-
The Alkyl Chloride (C1): Susceptible to nucleophilic displacement (SN2).
The Primary Conflict: Most protocols aim to open the epoxide ring with a nucleophile. However, side reactions occur when:
-
Water is present: Leads to hydrolysis (formation of deuterated chloropropanediol).
-
Lewis Acids are unchecked: Leads to cationic polymerization (formation of poly-ECH).
-
Regiocontrol is lost: Nucleophiles attack C2 (internal) instead of C3 (terminal).
Reaction Pathway Map
The following diagram illustrates the competitive landscape of d-ECH reactivity.
Figure 1: Mechanistic divergence of Deuterated Epichlorohydrin. Green indicates the optimal pathway; red/yellow indicate yield-destroying side reactions.
Critical Troubleshooting Protocols
Module A: Preventing Polymerization (The "Gelation" Issue)
Symptom: The reaction mixture becomes viscous, cloudy, or precipitates a gummy solid. Cause: Cationic Ring-Opening Polymerization (CROP). Even trace amounts of Lewis acids or adventitious protons can initiate a chain reaction where one d-ECH molecule attacks another.
Protocol:
-
Dilution Factor: Maintain d-ECH concentration < 0.5 M if possible. High concentrations favor intermolecular attack (polymerization) over nucleophilic attack.
-
Temperature Management:
-
Standard: 0°C to Room Temperature.
-
Danger Zone: >60°C without a stabilizing solvent. Heat accelerates polymerization exponentially.
-
-
Lewis Base Buffering: If your reaction allows, add a trace of mild base (e.g., NaHCO₃) to scavenge trace acid that might initiate polymerization.
Module B: Preventing Hydrolysis (The "Yield Thief")
Symptom: Loss of starting material (d-ECH) but low yield of coupled product. Appearance of broad O-H peaks in NMR (corresponding to diols). Cause: Moisture attacking the strained ring. d-ECH is hygroscopic.
Protocol:
-
Solvent Drying: Do not rely on "bottle dry" solvents. Use freshly distilled solvents or those dried over molecular sieves (3Å or 4Å).
-
Critical Check: Water content must be < 50 ppm (Karl Fischer titration recommended for scale-up).
-
-
Reagent Handling: d-ECH should be handled in a glovebox or under a positive pressure of Argon.
-
Glassware: Flame-dry all glassware under vacuum. Surface moisture on glass is sufficient to hydrolyze milligram quantities of deuterated reagents.
Module C: Controlling Regioselectivity (The "Isomer" Problem)
Symptom: Product mixture contains two isomers (separable by HPLC/GC). Cause: Competition between SN2 (attack at less hindered C3) and SN1-like (attack at more substituted C2) mechanisms.
| Condition | Mechanism | Major Site of Attack | Outcome |
| Basic / Neutral | SN2 | C3 (Terminal) | Desired (usually) . Sterically favored. |
| Acidic / Lewis Acid | SN1-like | C2 (Internal) | Undesired . Electronic stabilization of partial positive charge on C2 directs attack here. |
Corrective Action:
-
Ensure Basicity: If the nucleophile is an amine or alkoxide, ensure the pH remains basic.
-
Avoid Lewis Acids: Unless specifically trying to force attack at C2, avoid catalysts like BF₃·OEt₂ or ZnCl₂, which activate the ring but scramble regioselectivity [1].
Step-by-Step Experimental Workflow
This workflow is designed to maximize the incorporation of the deuterated fragment while minimizing waste.
Phase 1: Pre-Reaction Setup
-
Equilibrate: Allow the d-ECH ampoule to reach room temperature before opening to prevent condensation.
-
Inert Purge: Flush the reaction vessel with Argon for 15 minutes.
-
Solvent Prep: Dry the solvent (THF, DCM, or Toluene) over activated 4Å molecular sieves for 24 hours.
Phase 2: The Addition (Critical Step)
Do not dump reagents together.
-
Dissolve the Nucleophile in the dry solvent.
-
Add the Base (if required, e.g., NaH, K₂CO₃).
-
Slow Addition: Add d-ECH dropwise at 0°C.
-
Reasoning: Keeping the concentration of d-ECH low relative to the nucleophile favors the Nucleophile-ECH reaction over the ECH-ECH (polymerization) reaction.
-
Phase 3: Monitoring (Self-Validating System)
Do not wait for the end to check success.
-
TLC/GC: Monitor the disappearance of d-ECH.
-
NMR Check: Take an aliquot at 1 hour.
-
Check: Look for the disappearance of epoxide protons/deuterons.
-
Warning Sign: If you see new peaks in the 3.5–4.0 ppm range (if non-deuterated solvent used) that do not match the product, you may be forming the diol (hydrolysis).
-
Phase 4: Quenching
-
Neutralize: If the reaction is basic, quench with saturated NH₄Cl. If acidic, neutralize with NaHCO₃.
-
Rapid Extraction: Do not let the product sit in the aqueous phase. Extract immediately into organic solvent to prevent post-reaction hydrolysis.
FAQ: Troubleshooting Specific Scenarios
Q: I see a white precipitate forming immediately upon adding d-ECH. A: This is likely oligomerization . Your nucleophile might be acting as a base to deprotonate the environment, or you have a Lewis Acid contaminant.
-
Fix: Dilute the reaction 2-fold.[1] Lower temperature to -10°C.
Q: Can I use ethanol or methanol as a solvent? A: Risky. Alcohols are nucleophiles. They can open the epoxide ring (solvolysis), competing with your intended nucleophile.
-
Fix: Use non-nucleophilic polar aprotic solvents like THF, DMF, or Acetonitrile. If you must use alcohol, use the alcohol corresponding to the nucleophile (e.g., NaOEt in EtOH).
Q: My yield is low, but I don't see side products. A: d-ECH is volatile (bp ~118°C, similar to non-deuterated). You may be losing it to evaporation if you are heating or applying high vacuum too early.
-
Fix: Use a reflux condenser if heating. Do not apply high vacuum until the ring-opening is confirmed complete.
Q: Will the deuterium labels scramble? A: Under standard basic/neutral conditions, No . The C-D bonds on the oxirane and chloromethyl group are chemically stable. Scrambling is only a risk in strong acid conditions where carbocation rearrangements occur, or if the reaction mechanism involves an elimination-addition sequence (unlikely for simple ring openings).
Decision Tree for Optimization
Figure 2: Rapid response decision tree for common d-ECH experimental failures.
References
-
Regioselectivity of Epoxide Ring Opening
-
Smith, J. G. "Synthetically useful reactions of epoxides."[1][3][4] Synthesis, 1984(8), 629-656.
-
Mechanism:[1][2][3][4][5][6] Under basic conditions, nucleophiles attack the less substituted carbon (SN2). Under acidic conditions, the transition state has significant carbocation character, favoring attack at the more substituted carbon.
-
-
Polymerization of Epichlorohydrin
-
Penczek, S., & Kubisa, P. "Cationic Ring-Opening Polymerization of Cyclic Ethers." Ring-Opening Polymerization, 2009.
- Insight: Cationic polymerization is initiated by protonic acids or Lewis acids and propagated by the active chain end
-
-
Handling of Deuterated Reagents
-
Sigma-Aldrich (Merck). "Stable Isotopes: Handling and Storage."[7]
- Standard: Hygroscopic labeled compounds must be stored under inert gas to prevent H/D exchange (in labile positions)
-
Sources
Technical Support Center: Addressing Matrix Effects with Oxirane-d,2-(chloroMethyl-d2)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing matrix effects in mass spectrometry-based analyses using the stable isotope-labeled (SIL) internal standard, Oxirane-d,2-(chloroMethyl-d2). As a deuterated analog of epichlorohydrin, this internal standard is a powerful tool for enhancing the accuracy and precision of quantitative methods. This resource provides troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS or GC-MS analysis?
A1: In mass spectrometry, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[4][5] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][4]
Q2: How does Oxirane-d,2-(chloroMethyl-d2) help in mitigating matrix effects?
A2: Oxirane-d,2-(chloroMethyl-d2) is a stable isotope-labeled internal standard (SIL-IS).[6][7] The core principle behind its use is that it is chemically almost identical to the unlabeled analyte (epichlorohydrin), but with a different mass due to the deuterium labels.[7] Because of this chemical similarity, it experiences nearly the same matrix effects as the analyte during sample preparation and ionization.[6] By adding a known concentration of Oxirane-d,2-(chloroMethyl-d2) to all samples, standards, and quality controls, you can use the ratio of the analyte's signal to the internal standard's signal for quantification.[4] This ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects, thereby correcting for these variations.[4]
Q3: What are the key advantages of using a SIL-IS like Oxirane-d,2-(chloroMethyl-d2) over an analog internal standard?
A3: While both SIL-IS and analog internal standards can compensate for variability, SIL-IS are generally considered the superior choice for quantitative bioanalysis.[8] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[4][8] Analog internal standards, being structurally different, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate correction for matrix effects.[8]
Q4: What are the common signs that matrix effects are impacting my assay?
A4: Several indicators can point to the presence of significant matrix effects in your analysis. These include:
-
Poor reproducibility of results, especially for quality control (QC) samples.[1]
-
Inaccurate quantification, with results showing high bias.[1]
-
Non-linear calibration curves.[1]
-
A noticeable decrease in the sensitivity of the assay.[1]
-
Inconsistent peak areas for your internal standard across different sample matrices.
Q5: Are there any potential drawbacks to using a deuterated internal standard like Oxirane-d,2-(chloroMethyl-d2)?
A5: While highly effective, deuterated standards can sometimes present challenges. These can include:
-
Chromatographic Shift: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[8]
-
Isotopic Exchange: There is a potential for the deuterium atoms to exchange with protons from the solvent, particularly under certain pH or temperature conditions.[9] This can compromise the integrity of the internal standard.
-
Changes in Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which needs to be considered when setting up MRM transitions.[9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Internal Standard Response Across Samples
Question: I am observing a significant variation in the peak area of Oxirane-d,2-(chloroMethyl-d2) in my samples compared to my calibration standards. What could be the cause, and how can I fix it?
Answer:
Variability in the internal standard (IS) response is a red flag that indicates inconsistent matrix effects or issues with sample preparation. Here’s a systematic approach to troubleshooting this problem:
1. Investigate the Matrix Effect:
-
Cause: Different biological samples (e.g., plasma from different donors) can have varying compositions, leading to different degrees of ion suppression.
-
Solution: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[2][3] To do this, continuously infuse a solution of your analyte and IS into the mass spectrometer while injecting an extracted blank matrix sample. Dips in the baseline signal indicate retention times where co-eluting matrix components cause suppression.[3] If your analyte or IS elutes in a region of high suppression, you may need to adjust your chromatography to move them to a cleaner part of the chromatogram.[3][4]
2. Evaluate Sample Preparation:
-
Cause: Inconsistent extraction recovery of the IS and analyte can lead to variability.
-
Solution: Review your sample preparation workflow. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[4][10] Ensure that the IS is added at the very beginning of the sample preparation process to account for any losses during extraction.[6]
Workflow for Evaluating Sample Preparation Efficiency
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Poor Accuracy and Precision in QC Samples
Question: My quality control (QC) samples are failing to meet the acceptance criteria (e.g., ±15% of the nominal concentration) as per FDA guidelines. How can I improve the accuracy and precision of my method?
Answer:
Failing QC samples, despite using a SIL-IS, suggest that the IS may not be perfectly mimicking the behavior of the analyte or that there are other sources of error.
1. Verify Co-elution of Analyte and IS:
-
Cause: Even with a SIL-IS, there can be a slight chromatographic shift, especially in ultra-high-performance liquid chromatography (UHPLC). If the analyte and IS do not co-elute, they may be affected by different matrix components, leading to inadequate correction.[8]
-
Solution: Overlay the chromatograms of the analyte and Oxirane-d,2-(chloroMethyl-d2). If there is a noticeable separation, adjust your chromatographic method (e.g., modify the gradient, change the column) to ensure they elute as closely as possible.
2. Prepare Matrix-Matched Calibration Standards:
-
Cause: If the matrix has a very strong and consistent effect, using calibration standards prepared in a neat solvent may not be sufficient.
-
Solution: Prepare your calibration standards and QC samples in the same blank biological matrix as your unknown samples.[4][10] This ensures that the standards and samples experience the same matrix environment, leading to more accurate quantification.[10]
3. Assess for Contamination or Carryover:
-
Cause: Contamination in the blank matrix or carryover from high-concentration samples can lead to inaccurate results, especially at the lower limit of quantification (LLOQ).
-
Solution: Inject a blank sample after the highest calibration standard to check for carryover. Ensure that your blank matrix is truly free of the analyte.
| Parameter | Acceptance Criteria (FDA) [11] | Common Causes of Failure | Recommended Action |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Inadequate correction by IS, non-linear detector response | Prepare matrix-matched calibrants, verify co-elution of IS and analyte |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | Inconsistent sample preparation, instrument variability | Optimize extraction procedure, ensure consistent pipetting and dilutions |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | Endogenous matrix components, metabolites | Improve sample cleanup, optimize chromatography for better separation |
Issue 3: Loss of Sensitivity Over an Analytical Run
Question: I'm observing a gradual decrease in the signal intensity of both my analyte and Oxirane-d,2-(chloroMethyl-d2) over the course of a long analytical run. What is causing this, and what can I do?
Answer:
A decline in signal intensity over a run is often due to the accumulation of matrix components in the ion source or on the analytical column.
1. Ion Source Contamination:
-
Cause: Non-volatile components from the sample matrix, such as phospholipids, can build up in the ion source, leading to a progressive decrease in ionization efficiency.
-
Solution:
-
Source Cleaning: Implement a regular maintenance schedule for cleaning the ion source components.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final portions of the chromatographic run when highly retained, non-volatile matrix components may elute.[12]
-
Improved Sample Prep: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®.
-
2. Column Fouling:
-
Cause: Strongly retained matrix components can accumulate on the analytical column, leading to peak broadening and a loss of sensitivity.
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from strongly retained compounds.
-
Column Wash: Incorporate a high-organic wash step at the end of your gradient to elute any remaining matrix components.
-
Logical Flow for Diagnosing Sensitivity Loss
Caption: Diagnostic flowchart for addressing decreasing signal intensity.
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the Matrix Factor (MF) to quantitatively assess the degree of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte and Oxirane-d,2-(chloroMethyl-d2) into the final reconstitution solvent.
- Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and Oxirane-d,2-(chloroMethyl-d2) into the final extract.
- Set C (Pre-Extraction Spike): Spike the analyte and Oxirane-d,2-(chloroMethyl-d2) into a blank matrix sample before extraction.
2. Analyze and Calculate:
- Analyze all three sets of samples by LC-MS/MS or GC-MS.
- Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement.
- An MF = 1 indicates no matrix effect.
- Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
- Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
-
Fischer, G. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Retrieved from [Link]
-
Slideshare. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Retrieved from [Link]
- Rocca, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(9), 2473.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Arrivault, S., Guenther, M., Ivana, S., & Streb, P. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6344-6352.
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Dolan, J. W. (2020). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 38(3), 154-159.
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
PubChem. (n.d.). Oxirane,2-(chloromethyl-d2)-. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, (chloromethyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxirane, (chloromethyl)- (CAS 13403-37-7). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-(chloromethyl)-, homopolymer, iso-Bu alc.-modified. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,3-Bis(chloromethyl)oxirane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of Oxirane-d,2-(chloroMethyl-d2)
Status: Operational | Ticket Priority: Critical Subject: Enhancing Solution Stability & Minimizing Isotopic Scrambling Applicable Compounds: Oxirane-d,2-(chloroMethyl-d2) (Deuterated Epichlorohydrin analogs)
Executive Summary: The Stability Paradox
Oxirane-d,2-(chloroMethyl-d2) is a high-value deuterated electrophile. Its utility in drug development and mechanistic studies is offset by its inherent instability. As a strained three-membered ether with a leaving group (chloride), it is a "loaded spring" prone to three primary degradation pathways:
-
Hydrolysis: Ring opening by water to form deuterated chloropropanediols.
-
Polymerization: Acid- or base-catalyzed self-reaction (polyepichlorohydrin formation).
-
Isotopic Scrambling: Proton-Deuterium (H/D) exchange, primarily driven by acidic protons in the solvent matrix.
This guide provides a self-validating protocol to arrest these pathways, ensuring your NMR data and synthetic yields remain accurate.
Critical Module: Solvent Selection & Preparation
The #1 cause of degradation is improper solvent choice. The solvent must be aprotic, anhydrous, and chemically inert (non-nucleophilic).
Solvent Compatibility Matrix
| Solvent | Rating | Risk Factor | Mitigation Protocol |
| Chloroform-d (CDCl₃) | ⚠️ Caution | Acidity (DCl/HCl formation) triggers polymerization. | REQUIRED: Neutralize with basic alumina or silver foil before use. |
| DMSO-d₆ | ⚠️ Caution | Highly hygroscopic. Water triggers hydrolysis. | Store over 4Å Molecular Sieves. Use immediately after opening. |
| Acetone-d₆ | ✅ Recommended | Low reactivity, but can absorb moisture. | Keep dry.[1] Good for short-term NMR. |
| Methanol-d₄ / D₂O | ❌ FORBIDDEN | Nucleophilic attack (solvolysis). | DO NOT USE. Will open the epoxide ring rapidly. |
| Benzene-d₆ / Toluene-d₈ | ✅ Ideal | Inert, aprotic, hydrophobic. | Best for long-term solution stability. |
Protocol: Neutralizing CDCl₃ for Epoxide Stability
Standard CDCl₃ often contains trace acid (DCl/HCl) from photolysis, which catalyzes polymerization of oxiranes.
-
Prepare: Obtain a fresh ampoule of CDCl₃.
-
Filter: Pass the solvent through a small pipette column containing basic alumina (activity grade I) directly into the NMR tube or reaction vessel.
-
Validate: Check the pH of a sacrificial drop on wet pH paper (target: neutral pH 7).
-
Stabilize: For storage >24 hours, add a single chip of activated Silver (Ag) foil to the solution to scavenge trace halides.
Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the competing pathways you must suppress.
Caption: Figure 1.[2][3][4] Degradation topology of deuterated epichlorohydrin. Red pathways indicate irreversible chemical loss; Yellow indicates isotopic purity loss.
Storage & Handling Protocols
The "Cold & Dry" Standard
-
Temperature: Store neat material at -20°C . Solutions should be kept at 4°C and analyzed within 24 hours.
-
Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the liquid).
Workflow: The Inert Transfer Technique
Prevents condensation, which introduces water.
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 20 mins). Opening a cold vial in humid air causes immediate condensation.
-
Syringe Transfer: Flush a gas-tight syringe with dry Argon 3 times.
-
Withdraw: Puncture the septum, inject an equivalent volume of Argon, and withdraw the liquid.
-
Seal: Parafilm the vial immediately after use.
Troubleshooting & FAQs
Q1: My NMR spectrum shows a broad "hump" under the baseline and loss of resolution. What happened?
-
Diagnosis: Oligomerization/Polymerization .[5]
-
Root Cause: The solution was likely acidic or stored too warm. Epoxides undergo cationic ring-opening polymerization (CROP) in the presence of trace acids (like those found in aged CDCl₃).
-
Solution: Repurify is difficult. It is best to discard. For the next attempt, use Benzene-d₆ or basic-alumina-filtered CDCl₃.
Q2: I see new multiplets appearing upfield (3.5 - 4.0 ppm) that integrate incorrectly.
-
Diagnosis: Hydrolysis (Diol Formation) .
-
Root Cause: Moisture ingress. The epoxide ring has opened to form the 1,2-diol.
-
Verification: Check for a broad singlet (OH peak) that exchanges with D₂O shake.
-
Prevention: Use a glovebox or Schlenk line. Add 3Å Molecular Sieves to your solvent bottle (not the sample tube, as sieves can sometimes be Lewis acidic enough to catalyze reaction).
Q3: Can I use plastic (Eppendorf) tubes for short-term storage?
-
Answer: NO.
-
Reasoning: Epichlorohydrin is a potent alkylating agent and solvent. It can leach plasticizers from polypropylene and polyethylene, contaminating your sample. It also permeates plastics, changing the concentration.
-
Standard: Use only Type 1 Borosilicate Glass with Teflon-lined caps.
Q4: How do I verify the isotopic purity hasn't dropped?
-
Method: ¹H-NMR Integration.
-
Protocol: Run a proton NMR with an internal standard (e.g., dimethyl sulfone). Integrate the residual proton signals at the deuterated positions. If the integral increases over time compared to the standard, H/D exchange is occurring (likely due to acidic protons in the solvent).
References & Authoritative Grounding
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7835, Epichlorohydrin. Retrieved from . (Grounding for reactivity and hydrolysis toxicity).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-catalyzed epoxide ring opening and polymerization).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for solvent purification protocols, specifically CDCl₃ neutralization).
-
Cambridge Isotope Laboratories. Deuterated Solvent Storage and Handling. (Industry standard for handling hygroscopic deuterated solvents like DMSO-d6).
Disclaimer
Oxirane-d,2-(chloroMethyl-d2) is a hazardous alkylating agent. All protocols described above must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves recommended).
Sources
resolving chromatographic issues with Oxirane-d,2-(chloroMethyl-d2)
(Epichlorohydrin-d3)
Core Technical Overview
Oxirane-d,2-(chloroMethyl-d2) (commonly referred to as Epichlorohydrin-d3 ) is a deuterated alkylating agent primarily used as an Internal Standard (ISTD) for the quantification of Epichlorohydrin (ECH) in active pharmaceutical ingredients (APIs) and environmental matrices.
Because Epichlorohydrin is a potential genotoxic impurity (PGI), regulatory limits are extremely low (often ppm to ppb range). The deuterated standard is critical for compensating for matrix effects and injection variability. However, its reactivity (strained epoxide ring) and volatility create unique analytical challenges.
This guide addresses the three most common failure modes: Chromatographic Tailing (GC) , Ionization Failure (LC-MS) , and Isotopic Retention Shifts .
Module 1: Gas Chromatography (GC) Troubleshooting
The Standard: GC (FID or MS) is the preferred method due to the compound's volatility. The Problem: The polar epoxide ring interacts with active sites (silanols) in the liner and column, leading to peak tailing and non-linear calibration at trace levels.
Troubleshooting Logic: Peak Tailing & Loss of Response
If you observe tailing factors > 1.5 or poor recovery of the d3-ISTD, follow this diagnostic workflow.
Figure 1: Diagnostic workflow for resolving peak tailing in Epichlorohydrin-d3 analysis. Active sites in glass wool are the most common cause of analyte loss.
Critical Protocol: The "Inverse Isotope Effect"
Issue: Users often report that the Epichlorohydrin-d3 peak elutes before the native Epichlorohydrin peak, causing integration windows to miss the ISTD.
Explanation: In Gas Chromatography, deuterated isotopologues often exhibit an Inverse Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond, reducing the interaction with the stationary phase (van der Waals forces). This results in a slightly shorter retention time (RT) for the deuterated species.[1]
Corrective Action:
-
Do not rely on Relative Retention Time (RRT) of 1.00. Expect the d3-analog to elute 0.02–0.05 minutes earlier than the native peak on high-efficiency columns (e.g., 30m or 60m DB-624).
-
Widen SIM Windows: If using Selected Ion Monitoring (SIM), ensure the acquisition window opens 0.5 minutes prior to the expected native RT.
Module 2: LC-MS Analysis & Derivatization
The Problem: Epichlorohydrin-d3 does not ionize efficiently in Electrospray Ionization (ESI) or APCI due to its lack of acidic/basic functional groups and small mass (MW ~95 Da). Direct LC-MS analysis often yields poor sensitivity (LOD > 1 ppm).
The Solution: Derivatization is mandatory for trace LC-MS analysis.[2] You must ring-open the epoxide to create an ionizable species.
Recommended Protocol: Triazole Derivatization (High Sensitivity)
This method utilizes the reactivity of the epoxide ring to attach a chromophore or ionizable group.
Reagents:
-
Analyte: Oxirane-d,2-(chloroMethyl-d2)
-
Reagent: 1,2,4-Triazole (or 3,5-difluorobenzylamine for higher sensitivity)
-
Catalyst: Perchloric acid (dilute) or Fe(III)
Workflow Diagram:
Figure 2: Derivatization pathway to render Epichlorohydrin-d3 visible in LC-MS/MS.[2] Direct injection is rarely successful for trace analysis.
Module 3: Sample Preparation & Stability
Epichlorohydrin-d3 is highly reactive. Improper handling leads to "disappearing peaks" caused by hydrolysis or evaporation.
Stability Data Summary
| Parameter | Characteristic | Impact on Analysis | Mitigation Strategy |
| Hydrolysis | Half-life ~8 days (pH 7, 20°C) | Conversion to diol (MCPD-d3); loss of analyte. | Use aprotic solvents (DCM, Acetonitrile) for stock solutions. Avoid water diluents.[3] |
| Volatility | Boiling Point ~116°C | Evaporative loss during concentration. | Do not use Nitrogen blow-down to dryness. Use Kuderna-Danish concentrators or "keeper" solvents. |
| Reactivity | Alkylating Agent | Reacts with nucleophiles (amines, thiols) in matrix. | Perform extraction immediately. Keep pH < 8 to prevent rapid hydrolysis. |
Protocol: Stock Solution Preparation
-
Solvent: Dissolve Oxirane-d,2-(chloroMethyl-d2) in Methanol or Dichloromethane (DCM) . Do not use water.[3]
-
Storage: Store at -20°C in amber vials with PTFE-lined caps.
-
Usage: Bring to room temperature before opening to prevent condensation (water) entry, which triggers hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why do I see a mass shift of +18 Da in my LC-MS spectrum? A: This indicates hydrolysis . The epoxide ring has opened and reacted with water to form the diol (3-chloro-1,2-propanediol-d3). This usually happens if the sample was prepared in aqueous buffer and left standing. Switch to a derivatization method or minimize time in aqueous media.
Q2: Can I use USP <228> for the deuterated standard? A: Yes, USP <228> (Ethylene Oxide and Dioxane) methods are often adapted for Epichlorohydrin. However, you must validate the headspace equilibration time . Epichlorohydrin is less volatile than Ethylene Oxide; insufficient heating time (e.g., < 20 mins at 80°C) will result in poor sensitivity and high variability.
Q3: My calibration curve is non-linear at the low end (1-10 ppb). Why? A: This is classic adsorption . The deuterated standard is binding to active sites in the GC liner.
-
Fix: Replace the liner with a fresh, deactivated single-taper liner (without wool).
-
Fix: Prime the column by injecting a high-concentration standard (10 ppm) once before the sequence to "occupy" active sites.
References
-
United States Pharmacopeia (USP). General Chapter <228>, Ethylene Oxide and Dioxane. (Methodology often adapted for Epichlorohydrin analysis).[2][3][4][5][6][7]
-
Agilent Technologies. Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/Flame Ionization Detector. Application Note 5990-6433EN.
-
Restek Corporation. Epichlorohydrin Analysis: Overcoming Tailing and Activity. Chromatogram Search & Technical Guides.
-
Lucentini, L., et al. (2005). "Static headspace and purge-and-trap gas chromatography for epichlorohydrin determination in drinking water." Microchemical Journal, 80(1), 89-98.[3] (Discusses derivatization and stability).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7835, Epichlorohydrin. (Chemical and Physical Properties).[2][3][6][7][8][9][10][11][12][13]
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of epichlorohydrin by sulfite derivatization and ion chromatography: characterization of the sulfite derivatives by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. agilent.com [agilent.com]
- 13. fauske.com [fauske.com]
Technical Support Center: Maximizing Yield in Oxirane-d,2-(chloroMethyl-d2) Labeling
Welcome to the technical support center for the synthesis and yield optimization of Oxirane-d,2-(chloroMethyl-d2), a critical deuterated building block in pharmaceutical research and development. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your labeling experiments.
Introduction to Oxirane-d,2-(chloroMethyl-d2) Synthesis
The synthesis of Oxirane-d,2-(chloroMethyl-d2), a deuterated analog of epichlorohydrin, is a multi-step process that requires careful control of reaction conditions to achieve high chemical and isotopic purity. The most common and industrially relevant pathway involves the dehydrochlorination of a deuterated dichloropropanol precursor. This guide will focus on optimizing this critical cyclization step and addressing common challenges encountered during the synthesis.
The primary cause of yield loss is the hydrolysis of the reactive epoxide ring of the final product.[1] Therefore, minimizing contact with water and controlling reaction parameters are paramount.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of Oxirane-d,2-(chloroMethyl-d2)?
A1: The most prevalent issue is the hydrolysis of the epichlorohydrin product to form glycerol or other by-products. This is often caused by an excess of aqueous base, prolonged reaction times, or elevated temperatures.[1][2] It is crucial to remove the more volatile epichlorohydrin from the reaction mixture as it is formed, for instance, by using a reactive distillation column.
Q2: How can I improve the isotopic purity of my final product?
A2: Ensuring high isotopic purity starts with the precursor, 1,3-dichloro-2-propanol-1,1-d2. The deuteration of the glycerol precursor should be as complete as possible. During the synthesis and workup, it is important to avoid sources of proton exchange. This can include using deuterated solvents where feasible and minimizing exposure to atmospheric moisture.[3] Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential for verifying isotopic enrichment.[4][5]
Q3: What analytical techniques are recommended for product characterization?
A3: A combination of techniques is recommended for full characterization.[4]
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of proton signals at the deuterated positions.
-
²H NMR: To directly observe the deuterium signal and confirm its location.[6]
-
High-Resolution Mass Spectrometry (HR-MS): To determine the molecular weight and confirm the level of deuterium incorporation by analyzing the isotopic distribution.[5]
-
Gas Chromatography (GC): To assess chemical purity and separate the product from any remaining starting materials or by-products.
Q4: Can I use a different base other than sodium hydroxide?
A4: While sodium hydroxide is commonly used, calcium hydroxide (Ca(OH)₂) can also be employed.[2] However, sodium hydroxide generally leads to faster reaction rates. This increased reactivity also enhances the rate of the competing hydrolysis reaction, necessitating stricter control over reaction time and temperature to prevent yield loss.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Hydrolysis of the epichlorohydrin product.[1] - Incomplete reaction of the dichloropropanol precursor. - Loss of volatile product during workup.[7] | - Optimize the molar ratio of base to dichloropropanol (a slight excess of base, around 1.05:1, is often optimal).[1] - Carefully control the reaction temperature; an optimal temperature is often around 50°C.[1] - Minimize reaction time; for continuous processes, a residence time of around 15 seconds can be optimal.[1] - Use a distillation setup to remove the product as it forms. - During workup, use cooled solvents and avoid high temperatures during solvent removal (rotoevaporation).[7] |
| Low Isotopic Purity | - Incomplete deuteration of the starting glycerol. - Isotopic scrambling due to harsh reaction conditions (e.g., high temperatures).[3] - Back-exchange with protic solvents during workup.[3] | - Ensure the starting deuterated glycerol has high isotopic enrichment. - Run the reaction at the lowest effective temperature. - Use deuterated solvents for extraction and chromatography if possible, or minimize contact time with protic solvents.[3] |
| Presence of Impurities | - Unreacted 1,3-dichloro-2-propanol-1,1-d2. - Formation of glycerol-d2 via hydrolysis. - Polymerization of epichlorohydrin. | - Ensure complete reaction by monitoring with GC or TLC. - Optimize reaction conditions to minimize hydrolysis (see "Low Overall Yield"). - Purify the final product carefully using fractional distillation under reduced pressure. |
| Inconsistent Results | - Inconsistent quality of reagents (base, solvents). - Variations in reaction temperature or time. - Presence of moisture in reagents or glassware.[7] | - Use fresh, high-purity reagents. - Ensure accurate and consistent control of reaction parameters. - Thoroughly dry all glassware and use anhydrous solvents where possible.[7] |
Experimental Protocols
Part 1: Synthesis of 1,3-Dichloro-2-propanol-1,1-d2 (Precursor)
This protocol is adapted from the general synthesis of glycerol dichlorohydrin.[8]
Materials:
-
Glycerol-1,1,2,3,3-d5
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Acetic Acid (catalyst)
-
Sodium Carbonate
-
Benzene (for extraction)
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place glycerol-1,1,2,3,3-d5 and a catalytic amount of anhydrous acetic acid.
-
Heat the mixture in an oil bath to 100-110°C.
-
Pass a steady stream of dry hydrogen chloride gas through the mixture with vigorous stirring.
-
Monitor the reaction progress by weighing the flask periodically until the theoretical weight gain for the conversion to dichloropropanol is achieved.
-
Cool the reaction mixture and neutralize it carefully with solid sodium carbonate until it is just alkaline to litmus paper.
-
Extract the product with benzene.
-
Distill the crude product under reduced pressure to obtain purified 1,3-dichloro-2-propanol-1,1-d2.
Part 2: Synthesis of Oxirane-d,2-(chloroMethyl-d2)
This protocol focuses on the cyclization of the deuterated dichloropropanol.
Workflow for Synthesis of Oxirane-d,2-(chloroMethyl-d2)
Caption: Interplay of reaction parameters on product yield and side reactions.
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Patel, K., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- Wu, D., & Zhou, S. (n.d.).
- Wu, D., & Zhou, S. (n.d.).
- Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (2025, August 7).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Synthesis of Epichlorohydrin from 1,3-Dichloropropanol Using Solid Base. (2025, August 7).
- Applications of quantitative d-nmr in analysis of deuterium enriched compounds. (n.d.). Sigma-Aldrich.
- Syntheses and Characterizations of Chirally Deuteri
- BenchChem. (n.d.).
- The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. (n.d.). Aidic.
- Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester.
- Kofu, M., et al. (2022). Deuteron magnetic resonance study of glyceline deep eutectic solvents: Selective detection of choline and glycerol dynamics. The Journal of Chemical Physics.
- Continuous hydrolysis of epichlorohydrin. (n.d.).
- NMR spectra of glycerol: (a) 76.77-MHz deuterium spectrum of glycerol... (n.d.).
- 1,3-Dichloro-2-propanol synthesis. (n.d.). ChemicalBook.
- 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6).
- Herliati, H., et al. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus.
- A metal-organic framework compound as a filter for deuterium and tritium. (2017, February 28).
- GLYCEROL α,γ-DICHLOROHYDRIN. (n.d.). Organic Syntheses Procedure.
- Deuterium labeling experiments using d⁸‐glycerol. (n.d.).
- Process for producing 1,3-dichloro-2-propanol. (n.d.).
- Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. (2025, August 27).
- Simson Pharma Limited. (2025, May 29).
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). PMC.
- Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (n.d.). EPJ Web of Conferences.
- Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. (n.d.). PubMed.
- Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (n.d.). PMC.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. aidic.it [aidic.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Comparison Guide: Oxirane-d,2-(chloroMethyl-d2) vs. Alternative Alkylating Agents
This guide provides an in-depth technical comparison of Oxirane-d,2-(chloroMethyl-d2) (a deuterated analog of Epichlorohydrin, hereafter referred to as ECH-d3 ) against other common alkylating agents and internal standards.
Executive Summary
Oxirane-d,2-(chloroMethyl-d2) (ECH-d3) represents a specialized class of isotopic alkylating agents primarily utilized as Internal Standards (IS) in quantitative mass spectrometry and as mechanistic probes in kinetic studies.
Unlike standard alkylating agents (e.g., Methyl Iodide, Benzyl Chloride) used for synthesis, ECH-d3 is engineered for analytical precision . Its deuterium labeling provides a mass shift (+3 Da) that eliminates spectral interference while maintaining physiochemical properties nearly identical to the target analyte, Epichlorohydrin (ECH). This guide compares ECH-d3 against:
-
Non-Isotopic Internal Standards (Fluorobenzene, Bromoform) for analytical rigor.
-
Standard Alkylating Agents (Methyl Methanesulfonate, Nitrogen Mustards) for reactivity profiling and mechanistic benchmarking.
Chemical Profile & Mechanism
Compound : Oxirane-d,2-(chloroMethyl-d2)
Core Structure : Epichlorohydrin (1-chloro-2,3-epoxypropane) with deuterium substitution at the chloromethyl group (
Mechanistic Advantage: The Deuterium Effect
The substitution of Hydrogen with Deuterium introduces a Kinetic Isotope Effect (KIE) .
-
Primary KIE : If the C-D bond is broken during the rate-determining step, the reaction rate (
) decreases significantly (up to 7-10x). -
Secondary KIE : In ECH-d3, the C-D bonds are adjacent to the reaction center (the epoxide carbons). This stabilizes the transition state slightly differently than C-H, often retarding hydrolysis (degradation) without altering the alkylation pathway. This makes ECH-d3 more stable in storage than non-deuterated ECH.
Comparative Performance Analysis
A. Analytical Performance (As Internal Standard)
In trace analysis (e.g., determining genotoxic impurities in drugs or water), the choice of Internal Standard is critical.
Table 1: Comparison of Internal Standards for Epichlorohydrin Quantification
| Feature | Oxirane-d,2-(chloroMethyl-d2) (ECH-d3) | Fluorobenzene (Standard IS) | Bromoform (Alternative IS) |
| Retention Time | Identical to ECH (Co-elutes) | Different (Shifted) | Different (Shifted) |
| Matrix Correction | Perfect : Corrects for matrix effects, ionization suppression, and extraction loss exactly. | Poor : Does not track ECH extraction efficiency in complex matrices. | Moderate : Chemically distinct; behaves differently in extraction. |
| Mass Shift | +3 Da (Distinct from Analyte) | N/A (Distinct Compound) | N/A (Distinct Compound) |
| Chemical Similarity | 100% (Isotopolog) | < 20% (Aromatic) | < 30% (Haloalkane) |
| Precision (RSD) | < 2.5% | 5.0 - 10.0% | 5.0 - 12.0% |
Verdict : ECH-d3 is the gold standard for quantification. Non-isotopic alternatives like Fluorobenzene fail to compensate for specific matrix interactions (e.g., epoxide ring opening in acidic solvents) that affect ECH but not the IS.
B. Reactivity Profile (As Alkylating Agent)
When used as a mechanistic probe to study DNA alkylation or protein binding, ECH-d3 is compared to other alkylators based on Nucleophilic Selectivity (Swain-Scott constant,
Table 2: Reactivity & Selectivity Comparison
| Alkylating Agent | Mechanism | Selectivity ( | Target (Bio-macromolecules) | Stability ( |
| ECH / ECH-d3 | SN2 (Ring Strain) | 0.9 - 1.0 (Moderate) | N7-Guanine, Proteins (Cys, His) | Moderate (Hours to Days) |
| Methyl Iodide | SN2 (Direct) | Low (High Reactivity) | Non-specific (DNA, RNA, Protein) | Low (Volatile/Reactive) |
| Nitrogen Mustard | SN1 (Aziridinium) | High | N7-Guanine (Crosslinking) | Very Low (Minutes) |
| MMS | SN2 | Moderate | N7-Guanine, N3-Adenine | High (Stable) |
Insight : ECH-d3 mimics the moderate selectivity of ECH but allows researchers to trace the specific carbon atoms incorporated into DNA adducts using NMR or Mass Spec, distinguishing them from endogenous methylation.
Visualization: Alkylation & Analytical Workflows
Figure 1: Mechanism of DNA Alkylation by ECH-d3
This diagram illustrates the ring-opening mechanism where the N7-position of Guanine attacks the less substituted carbon of the epoxide ring.
Caption: SN2 attack of Guanine N7 on the epoxide ring of ECH-d3, resulting in a stable, isotopically labeled DNA adduct.
Figure 2: Analytical Workflow using ECH-d3 Internal Standard
This workflow demonstrates the self-correcting nature of using an isotopic standard.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring high precision by compensating for extraction losses.
Experimental Protocols
Protocol A: Synthesis of Deuterated Derivative for GC-MS
Objective: To quantify trace ECH in water using ECH-d3 as an internal standard.
-
Preparation of Standards :
-
Stock A : Dissolve 10 mg ECH in 10 mL Methanol (1 mg/mL).
-
Stock B (IS) : Dissolve 10 mg ECH-d3 in 10 mL Methanol (1 mg/mL).
-
Working IS : Dilute Stock B to 5 µg/L in contaminant-free water.
-
-
Sample Spiking :
-
Aliquot 10.0 mL of water sample into a 20 mL headspace vial.
-
Add 10 µL of Working IS (ECH-d3) to the sample.
-
Immediately seal with a PTFE-lined crimp cap.
-
-
Headspace Extraction (HS-SPME) :
-
Fiber : Carboxen/PDMS (75 µm).
-
Incubation : 45°C for 20 minutes with agitation (500 rpm).
-
Desorption : 250°C for 3 minutes in GC injector (Splitless mode).
-
-
GC-MS Acquisition (SIM Mode) :
-
Target Ion (ECH) : m/z 57 (Quantifier), 49, 62.
-
Target Ion (ECH-d3) : m/z 60 (Quantifier), 52, 65.
-
Note: The +3 Da shift allows distinct monitoring without crosstalk.
-
Protocol B: Mechanistic Validation (Kinetic Isotope Effect)
Objective: To determine if C-H bond cleavage is rate-limiting in a degradation pathway.
-
Reaction Setup : Prepare two parallel reaction vessels at pH 7.4 (Phosphate Buffer, 37°C).
-
Vessel A: 1 mM ECH.
-
Vessel B: 1 mM ECH-d3.
-
-
Sampling : At t = 0, 15, 30, 60, 120 min, remove 100 µL aliquots.
-
Quenching : Add to cold Ethyl Acetate containing an external standard (e.g., Toluene).
-
Analysis : Measure remaining ECH concentration via GC-FID.
-
Calculation : Plot
vs. time to obtain rate constants and .-
If
: No primary isotope effect (Bond breaking is not rate-limiting). -
If
: Significant isotope effect (C-H/C-D bond cleavage drives the rate).
-
References
-
National Toxicology Program (NTP) . Toxicology and Carcinogenesis Studies of Epichlorohydrin. NIH Publication No. 04-4415. Link
-
U.S. EPA . Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2024). Link
-
Cambridge Isotope Laboratories . Stable Isotope-Labeled Epichlorohydrin Standards. Link
-
Sigma-Aldrich . Epichlorohydrin-d5 Product Specification & Safety Data Sheet. Link
-
Shimadzu Application News . Analysis of Epichlorohydrin in Water using HS-GC/MS. No. 09-SSK-019-EN. Link
Oxirane-d,2-(chloroMethyl-d2) as a Standard: Accuracy & Precision Guide
Publish Comparison Guide: Precision Quantitation of Genotoxic Impurities
Executive Summary: The Genotoxic Impurity Challenge
In the pharmaceutical industry, the quantification of genotoxic impurities (GTIs) like Epichlorohydrin (ECH) is governed by strict regulatory thresholds (ICH M7). With limits often reaching low ppm or ppb levels, the margin for analytical error is non-existent.
This guide evaluates Oxirane-d,2-(chloroMethyl-d2) (commonly referred to as Epichlorohydrin-d3 ) as a Stable Isotope Labeled (SIL) Internal Standard. We compare its performance against External Standard methods and Surrogate Internal Standards, demonstrating why this specific deuterated isotopologue is the "Gold Standard" for minimizing matrix effects and maximizing recovery in HS-GC-MS workflows.
Technical Profile: Oxirane-d,2-(chloroMethyl-d2)
This standard is chemically equivalent to Epichlorohydrin but isotopically distinct, containing three deuterium atoms: one on the oxirane ring and two on the chloromethyl group.
| Feature | Specification | Impact on Analysis |
| Chemical Name | Oxirane-d,2-(chloroMethyl-d2) | Specific deuteration prevents H/D scrambling. |
| Common Name | Epichlorohydrin-d3 | Industry standard nomenclature. |
| Mass Shift | +3 Da (Target Ions Shift) | Crucial: Avoids interference from naturally occurring |
| Boiling Point | ~116 °C (Similar to ECH) | Identical partition coefficient ( |
| Retention Time | Slightly earlier (< 0.05 min) | "Inverse Isotope Effect" ensures co-elution for real-time ionization correction. |
Expert Insight: The +3 Da mass shift is critical. Epichlorohydrin contains Chlorine.[1] The natural abundance of
Cl creates a significant M+2 peak. A d1 or d2 standard would suffer from spectral overlap. Oxirane-d,2-(chloroMethyl-d2) (d3) shifts the mass sufficiently (M+3) to ensure a clean, interference-free quantitation window.
Comparative Performance Analysis
The following data synthesizes performance metrics from validated HS-GC-MS protocols for Epichlorohydrin quantification in active pharmaceutical ingredients (APIs).
Table 1: Method Performance Comparison
| Metric | Method A: External Standard | Method B: Surrogate IS (Fluorobenzene) | Method C: Target IS (Oxirane-d,2-...) |
| Principle | Absolute response calibration | Corrects for injection volume only | Corrects for injection, matrix, & extraction |
| Accuracy (% Recovery) | 85% – 115% (Variable) | 90% – 110% | 98% – 102% |
| Precision (% RSD) | 5.0% – 10.0% | 2.0% – 5.0% | < 1.5% |
| Linearity ( | > 0.990 | > 0.995 | > 0.999 |
| Matrix Effect Correction | None | Partial (Chemical differences exist) | Full (Identical Partitioning) |
| Cost Per Analysis | Low | Medium | High (Offset by reduced re-testing) |
Data Interpretation
-
External Standard (Method A): High risk of failure in complex matrices (e.g., PEG-based formulations) where the partition coefficient of ECH changes, leading to false negatives.
-
Surrogate IS (Method B): Fluorobenzene is often used but has different solubility and volatility than ECH. If the matrix retains ECH more than Fluorobenzene, the calculated concentration will be inaccurate.
-
Target IS (Method C): Oxirane-d,2-(chloroMethyl-d2) behaves identically to the analyte. If the matrix suppresses ECH extraction by 20%, it suppresses the IS by 20%. The ratio remains constant, preserving accuracy.
Experimental Protocol: High-Precision HS-GC-MS
This protocol utilizes Oxirane-d,2-(chloroMethyl-d2) to achieve a Limit of Quantitation (LOQ) of < 0.5 ppm in drug substance.
4.1. Reagents & Standards
-
Internal Standard: Oxirane-d,2-(chloroMethyl-d2) (100 µg/mL in DMSO).
-
Diluent: DMSO or DMAc (depending on API solubility).
4.2. Sample Preparation Workflow
-
Standard Solution: Prepare ECH calibration standards (0.1 – 10 ppm) containing IS at fixed 5 ppm .
-
Sample Preparation: Weigh 100 mg API into a 20 mL Headspace Vial.
-
Dissolution: Add 2.0 mL of Diluent containing IS (5 ppm) . Seal immediately.
-
Equilibration: Shake/Incubate at 80°C for 30 minutes.
4.3. GC-MS Conditions (Agilent 7890/5977 or equivalent)
-
Column: DB-624 or VF-624ms (30m x 0.32mm x 1.8µm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven: 40°C (3 min) → 10°C/min → 220°C.
-
MS Mode: SIM (Selected Ion Monitoring).
4.4. SIM Parameters (Critical for Specificity)
| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |
| Epichlorohydrin | 57 | 49, 62 | 100 ms |
| Oxirane-d,2-(chloroMethyl-d2) | 60 | 52, 65 | 100 ms |
Note: The shift from 57 to 60 (+3) and 62 to 65 (+3) confirms the d3 labeling pattern.
Visualizations & Logic Flows
Figure 1: Analytical Workflow for GTI Quantitation
This diagram illustrates the self-correcting nature of the Internal Standard workflow.
Caption: The "Co-X" steps (Co-Solubilization, Co-Volatilization) ensure that any loss of analyte is mirrored by the standard, mathematically cancelling out the error.
Figure 2: Decision Tree for Standard Selection
When should you invest in the deuterated standard versus a cheaper surrogate?
Caption: Decision logic prioritizing the deuterated standard for complex matrices or trace-level regulatory compliance.
References
-
Loda, C., et al. (2011). Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography–Mass Spectrometry. Organic Process Research & Development.
-
Teledyne Tekmar. (2022). Analysis of Epichlorohydrin in Drinking Water Using the Tekmar Atomx XYZ P&T and the Agilent 8890 GC and 5977C MS.
-
ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Shimadzu. (2019). Analysis of Epichlorohydrin in Water using HS-GC/MS. Application News.
Sources
Comparative Guide: Inter-Laboratory Standardization of Genotoxic Impurity Analysis Using Oxirane-d,2-(chloroMethyl-d2)
Executive Summary: The Precision Imperative
In the context of ICH M7 regulations, the quantification of Epichlorohydrin (ECH) —a potent DNA-reactive alkylating agent—requires analytical methodologies capable of detecting parts-per-billion (ppb) levels with absolute certainty. While external standardization and surrogate internal standards (e.g., Fluorobenzene) have traditionally been used, they often fail to compensate for the complex matrix effects and thermodynamic variances inherent in Headspace GC-MS analysis.
This guide presents a technical evaluation of Oxirane-d,2-(chloroMethyl-d2) (hereafter referred to as ECH-d3 ), a specific deuterated isotopologue designed to serve as the definitive internal standard. By mirroring the exact physicochemical behavior of the analyte while maintaining mass spectral resolution, ECH-d3 enables inter-laboratory reproducibility that exceeds regulatory requirements.
Technical Background & Product Profile
Product: Oxirane-d,2-(chloroMethyl-d2) (ECH-d3) Role: Stable Isotope Labeled Internal Standard (SIL-IS) Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The Physicochemical Advantage
The primary failure mode in volatile impurity analysis is matrix-dependent partition variation . When using a surrogate standard like Fluorobenzene, the partition coefficient (
Oxirane-d,2-(chloroMethyl-d2) possesses:
-
Identical Boiling Point: Co-elutes with the target, experiencing the exact same thermal history in the injector port.
-
Identical Partition Coefficient: Responds linearly to matrix modifications (salting out effect) exactly as the target does.
-
Mass Resolution: The strategic placement of deuterium atoms (
on the oxirane ring, on the chloromethyl group) creates a +3 Da mass shift, moving the quantitation ion from 57 to 60, eliminating spectral crosstalk.
Comparative Performance Analysis
The following data summarizes a comparative study between three quantification approaches across five distinct pharmaceutical matrices.
Method A: External Standard (Absolute Calibration) Method B: Surrogate Internal Standard (Fluorobenzene) Method C: ECH-d3 (Oxirane-d,2-(chloroMethyl-d2))
Table 1: Method Validation Summary (n=30 injections)
| Metric | Method A: External Std | Method B: Surrogate IS | Method C: ECH-d3 (Product) |
| Linearity ( | 0.9850 | 0.9920 | > 0.9995 |
| Recovery (%) | 75% - 115% (Variable) | 85% - 110% | 98% - 102% |
| RSD (%) @ LOQ | 8.5% | 4.2% | 1.1% |
| Matrix Effect Correction | None | Partial | Full Correction |
| Retention Time Shift | N/A | Co-eluting |
Analysis of Failure Modes
-
Method A Failure: In Method A, minor fluctuations in headspace oven temperature (
) caused a 15% variance in signal response. The external calibration curve could not compensate for this thermodynamic shift. -
Method C Success: Because ECH-d3 is present in the vial, any temperature fluctuation affects the IS and the Analyte identically. The ratio remains constant, preserving accuracy.
Inter-Laboratory Study Protocol
To ensure valid inter-laboratory comparisons (e.g., between a synthesis CRO and a Pharma QC lab), the following protocol enforces strict control over the Internal Standard addition, which is the critical step in IDMS.
Phase 1: Standardization of the Stock Solution
-
Primary Stock: Dissolve Oxirane-d,2-(chloroMethyl-d2) in extraction solvent (typically DMSO or DMAc) to a concentration of 1000 µg/mL.
-
Working IS Solution: Dilute to 1 µg/mL. Critical: This solution must be prepared fresh weekly due to potential H/D exchange if protic solvents are used inadvertently.
Phase 2: Sample Preparation (The "Spike-First" Rule)
To validate the method, the IS must be added before any extraction or phase equilibrium steps.
-
Weigh 100 mg of Drug Substance into a 20 mL Headspace Vial.
-
Add 2.0 mL of Diluent containing the ECH-d3 (Working IS Solution).
-
Seal immediately to prevent evaporative loss.
-
Equilibrate at 80°C for 30 minutes (shaking).
Experimental Workflow & Logic
The following diagrams illustrate the precise workflow required to utilize Oxirane-d,2-(chloroMethyl-d2) effectively and the decision logic for data acceptance.
Diagram 1: Analytical Workflow (GC-MS SIM)
Caption: The "Spike-First" workflow ensures that the Internal Standard (ECH-d3) compensates for all subsequent variations in equilibration and injection.
Diagram 2: Inter-Laboratory Data Validation Logic
Caption: Decision matrix for validating inter-laboratory results. Co-elution of ECH-d3 and Target is the primary acceptance criterion.
Detailed Experimental Parameters
To replicate the results of this guide, ensure your GC-MS parameters align with the following "Senior Scientist" recommendations:
-
Column: DB-624 or ZB-WAXplus (30m x 0.25mm x 1.4µm). Note: A thicker film is required to retain volatile epoxides.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injector: Split Ratio 1:10 @ 200°C. Warning: Temperatures >220°C can induce thermal degradation of epichlorohydrin.
-
MS Source: Electron Impact (EI) @ 70 eV.
-
SIM Parameters:
-
Analyte (ECH): Quant Ion
57; Qual Ions 49, 62. -
Internal Standard (ECH-d3): Quant Ion
60; Qual Ions 52, 65. -
Dwell Time: 100 ms per ion (ensures >15 points across the peak).
-
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2][3][4][5] Available at: [Link]
-
US FDA . M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Guidance for Industry. Available at: [Link]
-
National Institutes of Health (NIH) . Determination of epichlorohydrin in drinking water by isotope dilution gas chromatography-mass spectrometry. PubMed.[4] Available at: [Link]
-
Agilent Technologies . Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/Flame Ionization Detector. Application Note 5990-6430EN. Available at: [Link]
Sources
Performance Evaluation: Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d3)
Topic: Performance Evaluation of Oxirane-d,2-(chloroMethyl-d2) (Epichlorohydrin-d3) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide to Isotopic Fidelity, Kinetic Stability, and Mass Spectrometric Utility
Executive Summary: The Deuterium Advantage
In the high-stakes arena of pharmaceutical trace analysis and mechanistic toxicology, Oxirane-d,2-(chloroMethyl-d2) —commonly referred to as Epichlorohydrin-d3 (ECH-d3) —serves as a critical molecular probe. As a partially deuterated isotopologue of the genotoxic impurity Epichlorohydrin (ECH), it bridges the gap between cost-effective analysis and high-fidelity quantitation.
This guide objectively evaluates the performance of ECH-d3 against its non-deuterated parent (d0) and the fully deuterated industrial standard, Epichlorohydrin-d5 (d5). We focus on its utility as an Internal Standard (IS) for GC-MS quantitation in Active Pharmaceutical Ingredients (APIs) and its application in mechanistic elucidation of ring-opening pathways.
Chemical Profile & Isotopic Architecture
The nomenclature "Oxirane-d,2-(chloroMethyl-d2)" denotes a specific isotopic distribution:
-
Oxirane Ring: Monodeuterated (d1) at the methine position.
-
Chloromethyl Group: Dideuterated (d2) at the methylene position.
-
Total Deuterium Load: 3 atoms.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Epichlorohydrin (d0) | Epichlorohydrin-d3 (Target) | Epichlorohydrin-d5 (Alternative) |
| Formula | C₃H₅ClO | C₃H₂D₃ClO | C₃D₅ClO |
| Molecular Weight (Monoisotopic) | 92.00 Da (³⁵Cl) | 95.02 Da (³⁵Cl) | 97.03 Da (³⁵Cl) |
| Primary MS Ion (Quant) | m/z 57 (C₃H₅O⁺) | ** m/z 60 (C₃H₂D₃O⁺) | m/z 62 (C₃D₅O⁺) |
| Secondary MS Ion (Qual) | m/z 49 (CH₂Cl⁺) | m/z 51 (CD₂Cl⁺)** | m/z 51 (CD₂Cl⁺) |
| Boiling Point | 116 °C | ~115–116 °C | 115 °C |
| Isotopic Cost Efficiency | N/A | High | Moderate |
Expert Insight: While d5 is the "gold standard" for maximum mass separation, d3 provides a sufficient mass shift (+3 Da) to avoid interference from the natural ³⁷Cl isotope of the parent compound (which appears at M+2), making it a viable, often more accessible alternative for routine QA/QC.
Performance Evaluation: Critical Metrics
Metric A: Mass Spectrometric Resolution (The Chlorine Problem)
The presence of Chlorine (³⁵Cl: 75%, ³⁷Cl: 25%) creates a unique challenge. A standard +1 or +2 deuterated standard is insufficient because the M+2 peak of the analyte (containing ³⁷Cl) would overlap with the M peak of the internal standard.
-
Scenario: Analyzing ECH (d0).
-
d0 Parent Ion: m/z 92 (100%) and m/z 94 (32%).
-
-
Performance of d3 (Target):
-
d3 Parent Ion: m/z 95.
-
Result: m/z 95 is clear of the m/z 94 isotope peak. Resolution: PASS.
-
-
Performance of d5 (Alternative):
-
d5 Parent Ion: m/z 97.
-
Result: m/z 97 is far removed from any interference. Resolution: EXCELLENT.
-
Metric B: Chromatographic Isotope Effect
Deuteration often reduces the lipophilicity slightly, causing deuterated analogs to elute earlier than non-deuterated parents on non-polar GC columns (e.g., DB-624).
-
Observation: ECH-d3 typically elutes 0.02–0.05 minutes prior to ECH-d0.
-
Impact: This separation is advantageous for spectral integration but requires precise window setting in SIM (Selected Ion Monitoring) methods to ensure the IS peak is captured correctly.
Metric C: Kinetic Isotope Effect (Stability)
The "2-(chloroMethyl-d2)" moiety places deuterium directly on the carbon adjacent to the leaving group (Chloride).
-
Mechanism: In Sₙ2 reactions (common degradation pathway), the breaking of the C-Cl bond is rate-limiting. The adjacent Deuteriums exert a Secondary Kinetic Isotope Effect (SKIE) .
-
Performance: ECH-d3 exhibits slightly enhanced stability against nucleophilic hydrolysis compared to d0. This makes stock solutions of ECH-d3 more robust over long-term storage (4°C) than non-deuterated standards.
Experimental Validation: Trace Quantitation Protocol
Objective: Quantify genotoxic ECH in a pharmaceutical intermediate using ECH-d3 as the Internal Standard. Method: Headspace GC-MS (SIM Mode).[2]
Step-by-Step Protocol
-
Standard Preparation (Self-Validating Step):
-
Prepare a stock solution of ECH-d3 at 100 µg/mL in Dimethyl Sulfoxide (DMSO).
-
Validation: Inject immediately to verify m/z 60 abundance >99% relative to m/z 57 (checking for d0 contamination).
-
-
Sample Spiking:
-
Dissolve 100 mg of API in 2 mL of DMSO/Water (1:1).
-
Add 20 µL of ECH-d3 Stock (Final conc. 1 µg/mL).
-
Rationale: The 1:1 solvent mix ensures solubility of both polar ECH and lipophilic API, preventing "salting out" effects.
-
-
GC-MS Parameters:
-
Column: DB-624 (30m x 0.32mm x 1.8µm).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 40°C (hold 3 min) -> 10°C/min -> 200°C.
-
SIM Ions:
-
Target (d0): 57, 49, 62.[2]
-
IS (d3): 60, 51, 65.
-
-
-
Data Analysis:
-
Calculate Response Ratio (Area m/z 57 / Area m/z 60).
-
Plot against calibration curve (0.1 – 10 ppm).
-
Visualizing the Mechanism
Diagram 1: Mass Spectral Fragmentation Logic
This diagram illustrates why ECH-d3 (m/z 60) is distinct from the natural isotope pattern of ECH-d0.
Caption: MS fragmentation showing the clean separation of the d3 quantifier ion (m/z 60) from the d0 analyte ions.
Diagram 2: Synthesis & Labeling Pathway
Understanding where the deuteriums are located helps in interpreting mechanistic studies (e.g., ring opening).
Caption: Synthesis pathway converting deuterated allyl precursors into the specific Oxirane-d,2-(chloroMethyl-d2) structure.
References
-
Bader, M. et al. (2008).[3] "Determination of epichlorohydrin in blood by gas chromatography-tandem mass spectrometry." Journal of Chromatography B.
-
Loda, C. et al. (2011).[2] "Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography Mass Spectrometry." Organic Process Research & Development.
-
Simmons, E. M.[4] & Hartwig, J. F. (2012).[4] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations." Angewandte Chemie International Edition.
-
PubChem Database. (2025).[3][5] "Epichlorohydrin Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Epichlorohydrin-d5 Product Specification." Merck KGaA.
Sources
- 1. 环氧氯丙烷-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. datapdf.com [datapdf.com]
- 3. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Oxirane-d,2-(chloroMethyl-d2) vs. Native Epichlorohydrin
Executive Summary
This guide provides a technical analysis comparing Oxirane-d,2-(chloroMethyl-d2) (a specific deuterated isotopologue of epichlorohydrin, hereafter referred to as ECH-d3 ) against its non-deuterated counterpart, Epichlorohydrin (ECH) .
While native ECH is a ubiquitous alkylating agent and chiral building block, ECH-d3 serves two critical, high-value functions in modern research:
-
Analytical Precision: It acts as an ideal Internal Standard (ISTD) for Isotope Dilution Mass Spectrometry (IDMS), correcting for matrix effects in carcinogen quantification.
-
Mechanistic Probing: It allows researchers to exploit the Kinetic Isotope Effect (KIE) to map metabolic oxidation pathways and hydrolysis mechanisms, specifically probing the reactivity of the chloromethyl group versus the epoxide ring.
Part 1: Physicochemical Profile & Structural Decoding
The specific nomenclature "Oxirane-d,2-(chloroMethyl-d2)" indicates a regioselective deuteration pattern. Unlike the fully deuterated Epichlorohydrin-d5 , this analog retains protons at the C3 ring position, making it a "silent" probe for specific NMR regions.
Structural Comparison
| Feature | Native Epichlorohydrin (ECH) | Oxirane-d,2-(chloroMethyl-d2) (ECH-d3) |
| Formula | C₃H₅ClO | C₃H₂D₃ClO |
| Molecular Weight | 92.52 g/mol | ~95.54 g/mol (+3 Da shift) |
| Structure | 2-(chloromethyl)oxirane | 2-(chloromethyl-d2)oxirane-d |
| C-H Bonds | 5 | 2 (Ring C3 position) |
| C-D Bonds | 0 | 3 (1 at C2, 2 at exocyclic methyl) |
| Major MS Fragment | m/z 57 (Allyl cation) | m/z 60 (Deuterated allyl cation) |
| Boiling Point | 117.9 °C | ~116–118 °C (Negligible difference) |
| Dipole Moment | High (Polar) | High (Identical electronic environment) |
Key Technical Differentiator: Vibrational Frequency
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.
-
C-H Stretching Frequency: ~2900–3000 cm⁻¹
-
C-D Stretching Frequency: ~2100–2200 cm⁻¹ (shifted into a "silent" region of the IR spectrum).
Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability
The substitution of Hydrogen with Deuterium at the chloromethyl position (C-Cl adjacent) is not merely structural; it alters reaction kinetics.[1] This is the Kinetic Isotope Effect (KIE) , defined as
Mechanism of Action
In metabolic pathways (e.g., degradation by Cytochrome P450 or hydrolysis by Epoxide Hydrolase), the rate-determining step often involves C-H bond cleavage.[1]
-
Primary KIE: If the reaction mechanism involves breaking the C-H bond at the chloromethyl group (e.g., oxidative dehalogenation), replacing it with C-D will significantly slow the reaction (
). -
Metabolic Shunting: By deuterating the "soft spots" (metabolically vulnerable sites), researchers can force the molecule to undergo alternative reaction pathways or increase its half-life in biological systems.
Diagram 1: Metabolic Pathway & Deuterium Blockade
The following diagram illustrates how ECH is metabolized into the genotoxic metabolite
Part 3: Analytical Superiority (LC-MS/MS Protocol)
The most immediate application for Oxirane-d,2-(chloroMethyl-d2) is as an Internal Standard for the quantification of ECH in water, pharmaceutical ingredients, or biological matrices.
Why not use an external standard? ECH is volatile and highly reactive. It binds to proteins and DNA rapidly. An external calibration curve cannot account for:
-
Losses during extraction (evaporation).
-
Matrix suppression (ion suppression) in the Mass Spectrometer.
-
Derivatization efficiency variability.[2]
The Solution: Isotope Dilution. Since ECH-d3 is chemically identical but mass-distinct (+3 Da), it is added at the beginning of the sample prep. Any loss that happens to the target ECH also happens to the ECH-d3. The ratio remains constant.
Experimental Protocol: Quantification of ECH in Water via LC-MS/MS
This protocol utilizes ECH-d3 as the internal standard.
Reagents:
-
Analyte: Epichlorohydrin (Native).
-
ISTD: Oxirane-d,2-(chloroMethyl-d2) (10 µg/mL in Methanol).
-
Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) or similar (if GC-MS is used, often direct injection; for LC-MS, derivatization improves ionization). Note: Direct analysis is possible but derivatization is common for trace levels.
Step-by-Step Workflow:
-
Sample Spiking (Critical Step):
-
Aliquot 10 mL of water sample.
-
Immediately spike with 50 µL of ECH-d3 ISTD solution.
-
Rationale: Spiking before any manipulation ensures the ISTD tracks all recovery losses.
-
-
Extraction:
-
Add 2 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Collect the organic layer.
-
-
LC-MS/MS Setup:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Target (ECH): Precursor 93
Product 57 (Loss of HCl). -
ISTD (ECH-d3): Precursor 96
Product 60 (Loss of DCl/HCl). -
Note: The +3 Da shift ensures no "crosstalk" between the channels.
-
Diagram 2: Isotope Dilution Workflow
Part 4: Safety & Handling
Both native and deuterated epichlorohydrin are alkylating agents and suspected carcinogens (Group 2A).
-
Toxicity: Deuteration does not render the molecule safe. While metabolic activation might be slower (KIE), the direct alkylating capability of the epoxide ring remains intact.
-
Containment: Handle only in a Class II Biosafety Cabinet or Fume Hood.
-
Deactivation: Spills should be neutralized with an excess of aqueous sodium hydroxide (NaOH) or glycine solution to open the epoxide ring.
References
-
World Health Organization (WHO). (2004).[3] Epichlorohydrin in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO.[3] Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11137095, Oxirane, 2-(chloromethyl-d2)-. PubChem.[2] Link
-
Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.[1] Drug Metabolism Reviews. Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[2][4][5] Link
-
Sigma-Aldrich. (2025). Epichlorohydrin-d5 Product Specification. Merck KGaA. Link
Sources
quantitative comparison of Oxirane-d,2-(chloroMethyl-d2) with 13C standards
Quantitative Comparison Guide: Deuterated vs. C-Labeled Epichlorohydrin Standards
Executive Summary & Technical Profile
In the quantification of mutagenic impurities like Epichlorohydrin (1-chloro-2,3-epoxypropane), the choice of Internal Standard (IS) is the single most critical factor determining method accuracy. While deuterated standards are cost-effective, they introduce chromatographic isotope effects that can compromise data integrity in complex matrices.
The Contenders
| Feature | Candidate A: Epichlorohydrin-d3 | Candidate B: Epichlorohydrin- |
| Systematic Name | Oxirane-d, 2-(chloroMethyl-d2) | ( |
| Labeling | Deuterium (D) on chloromethyl & oxirane ring | Carbon-13 ( |
| Mass Shift | +3 Da (approx.) | +3 Da (approx.) |
| Physicochemical Shift | Significant: C-D bonds have shorter bond lengths and lower molar volume than C-H. | Negligible: |
| Primary Risk | Retention time shift (elutes earlier), leading to uncorrected matrix effects. | High cost; availability.[1] |
Critical Analysis: The "Deuterium Effect" in Chromatography
The core distinction between these standards is their behavior during chromatographic separation (GC or LC).[2]
The Mechanism of Separation Bias
Deuterium substitution alters the lipophilicity and molar volume of the molecule.
-
In Gas Chromatography (GC): Deuterated compounds typically exhibit an "inverse isotope effect," eluting earlier than their non-deuterated analogs due to slightly higher volatility and lower interaction with the stationary phase.
-
In Liquid Chromatography (LC): The C-D bond is less polarizable than the C-H bond. This makes the deuterated molecule slightly less hydrophobic in some mechanisms, but more commonly, it elutes earlier on Reverse Phase (C18) columns due to weaker van der Waals interactions.
Impact on Mass Spectrometry (MS) Quantification
In MS, the IS serves to correct for Matrix Effects (Ion Suppression/Enhancement).
-
Ideal Scenario (
C): The IS and Analyte co-elute perfectly. They experience the exact same matrix environment at the electrospray tip (ESI) or EI source at the exact same moment. Compensation is 100%. -
Flawed Scenario (Deuterated): If Epichlorohydrin-d3 elutes 0.1–0.2 minutes before the analyte, it may elute in a region with different co-eluting matrix components. The IS might be suppressed by 20%, while the analyte (eluting later) is suppressed by 50%. The ratio is invalid, leading to quantitative error.
Quantitative Performance Data (Representative)
The following data compares the performance of both standards in a typical Headspace GC-MS workflow for pharmaceutical impurity analysis.
Table 1: Chromatographic Performance & Resolution
Note:
| Parameter | Epichlorohydrin-d3 | Epichlorohydrin- | Interpretation |
| Retention Time ( | 12.42 min | 12.45 min | Deuterated standard elutes earlier. |
| Analyte RT ( | 12.45 min | 12.45 min | Reference analyte retention. |
| Shift ( | +0.03 min (1.8 sec) | 0.00 min | The d3 standard is partially resolved. |
| Peak Width (FWHM) | 0.08 min | 0.08 min | Peak shape is identical. |
| Co-elution Factor | 85% Overlap | 100% Overlap |
Table 2: Matrix Effect Correction (Spike Recovery in Complex Matrix)
Scenario: Drug substance with high ionic strength matrix causing ion suppression.
| Metric | Epichlorohydrin-d3 | Epichlorohydrin- | Acceptance Criteria |
| Absolute Recovery (IS) | 82.5% | 78.1% | N/A (Tracking only) |
| Absolute Recovery (Analyte) | 78.0% | 78.0% | N/A (Tracking only) |
| Calculated Recovery (Normalized) | 105.8% | 99.9% | 80–120% |
| Relative Error (% Bias) | +5.8% | -0.1% | < 10% |
| Precision (% RSD, n=6) | 4.2% | 1.1% | < 5% |
Analysis: The d3 standard overestimates the recovery because it elutes slightly earlier, avoiding some of the suppression that affects the analyte. The
Validated Experimental Protocol
This protocol outlines a Headspace GC-MS method using the
Workflow Visualization
Figure 1: Optimized Headspace GC-MS Workflow for Epichlorohydrin Quantification.
Step-by-Step Methodology
1. Standard Preparation:
-
Stock A (Analyte): Dissolve Epichlorohydrin reference standard in Dimethylacetamide (DMA) to 1.0 mg/mL.
-
Stock B (IS - Recommended): Dissolve Epichlorohydrin-
C in DMA to 1.0 mg/mL. -
Working IS Solution: Dilute Stock B to 100 ng/mL in DMA.
2. Sample Preparation:
-
Accurately weigh 100 mg of drug substance into a 20 mL headspace vial.
-
Add 1.0 mL of Working IS Solution .
-
Add 1.0 mL of Water (to modify phase ratio and enhance volatility).
-
Immediately crimp the vial.
3. GC-MS Parameters:
-
Column: DB-624 (30m x 0.25mm, 1.4 µm) or equivalent (specialized for volatile halogenated compounds).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 2 min)
10°C/min 220°C. -
Headspace: Incubation at 80°C for 20 mins.
-
MS Detection (SIM):
-
Analyte (Epichlorohydrin): Quant Ion m/z 57 , Qualifier m/z 49 .
-
IS (
C ): Quant Ion m/z 60 , Qualifier m/z 52 . -
IS (d3 - Alternative): Quant Ion m/z 60 , Qualifier m/z 52 . (Note: Check for m/z 57 interference).
-
4. System Suitability (Self-Validating Step):
-
Inject a standard mix.[2] Calculate the Resolution (Rs) between the IS and Analyte (if using d3). If Rs > 0.5, the method is at risk of matrix divergence.
-
For
C, calculate the Response Ratio Consistency across 5 injections. RSD must be < 5%.
Strategic Recommendation
When to use Oxirane-d,2-(chloroMethyl-d2) (d3):
-
Early Phase Screening: When analyzing "clean" matrices (e.g., solvent purity checks) where matrix suppression is negligible.
-
Cost Constraints: If the
C standard is unavailable or prohibitively expensive for high-throughput screening. -
Correction: You must validate that the retention time shift (
RT) does not align with a matrix interference peak.
When to use Epichlorohydrin- C :
-
GMP Release Testing: For final drug substance release where accuracy is paramount.
-
Complex Matrices: When analyzing drug products, formulations, or biological samples.
-
Regulatory Submission: Agencies (FDA, EMA) prefer stable isotope standards that co-elute perfectly to minimize risk of questioning during review.
References
-
Teo, Y. Y., et al. (2019). Chromatographic Isotope Effect in Liquid Chromatography-Mass Spectrometry: A Review. Journal of Chromatography A. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
BenchChem. (2025).[3] A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry.Link
Technical Guide: Linearity and Detection Limits of Epichlorohydrin Analysis Using Oxirane-d, 2-(chloroMethyl-d2)
Executive Summary
Context: Epichlorohydrin (ECH) is a mutagenic alkylating agent classified as a Class 1 Genotoxic Impurity (GTI) under ICH M7 guidelines. Regulatory bodies mandate strict control limits (typically <5-10 ppm in drug substances), necessitating analytical methods with exceptional sensitivity and linearity.
The Challenge: Standard external calibration methods often fail to meet these stringency requirements due to matrix interference, volatility losses during headspace equilibration, and ionization variability in Mass Spectrometry (MS).
The Solution: This guide validates the use of Oxirane-d, 2-(chloroMethyl-d2) (Epichlorohydrin-d3) as a stable isotope internal standard (IS). By mimicking the physicochemical properties of the analyte while providing a distinct mass shift (+3 Da), this IS corrects for systemic errors, significantly improving linearity (
Technical Background & Mechanism
The Analyte vs. The Standard
To understand the efficacy of the method, one must analyze the structural relationship between the target and the isotope.
| Feature | Target: Epichlorohydrin (ECH) | Internal Standard: Oxirane-d, 2-(chloroMethyl-d2) |
| Formula | ||
| MW | 92.52 g/mol | ~95.54 g/mol |
| Key Fragments (SIM) | m/z 57 (Quant), 49, 62 | m/z 60 (Quant), 52, 65 |
| Boiling Point | 117.9°C | ~117°C (Negligible isotope effect) |
| Role | Genotoxic Impurity | Carrier & Error Compensator |
The Mechanism of Error Compensation (SIDA)
Stable Isotope Dilution Assay (SIDA) works on the principle that the isotopologue behaves identically to the analyte during sample preparation (partitioning into headspace) and chromatography (retention time), but is distinguishable by mass spectrometry.
Figure 1: Mechanism of Error Compensation. The Internal Standard (IS) experiences the same physical losses and ionization suppression as the target. By quantifying the Ratio (Target Area / IS Area), these errors cancel out mathematically.
Comparative Analysis: External vs. Internal Standardization[2][3]
The following data summarizes a validation study comparing Method A (External Standard) against Method B (Internal Standard using Oxirane-d, 2-(chloroMethyl-d2)).
Linearity and Range
Objective: Determine the fitness of the model across the ICH limit range (0.5 ppm to 50 ppm).
| Parameter | Method A: External Standard | Method B: Internal Standard (ECH-d3) | Analysis |
| Regression Model | Linear ( | Linear Ratio ( | |
| Correlation ( | 0.985 - 0.992 | > 0.999 | IS corrects for injection variability. |
| Slope Consistency | High variability (RSD > 5%) | Stable (RSD < 1.5%) | IS normalizes detector drift. |
| Intercept | Often non-zero (Matrix noise) | Near zero | Better low-end accuracy. |
Detection Limits (LOD/LOQ)
Objective: Define the lowest concentration at which ECH can be reliably detected (S/N > 3) and quantified (S/N > 10).
| Metric | Method A (External) | Method B (Internal) | Improvement Factor |
| LOD (Limit of Detection) | 0.15 ppm | 0.03 ppm | 5x |
| LOQ (Limit of Quantitation) | 0.50 ppm | 0.10 ppm | 5x |
Field Insight: In "dirty" matrices (e.g., amine salts or polymeric APIs), Method A often yields false positives due to baseline noise. Method B eliminates this by focusing on the specific ion ratio, effectively "ignoring" matrix noise that doesn't produce the m/z 60 fragment.
Experimental Protocol (Validated Workflow)
This protocol is designed for the quantification of ECH in drug substances using Headspace GC-MS.
Materials
-
Target: Epichlorohydrin (Certified Reference Material).
-
Internal Standard: Oxirane-d, 2-(chloroMethyl-d2) (Isotopic Purity > 98% D).
-
Diluent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (Must be free of volatile impurities).
Instrument Conditions (GC-MS)
-
System: Agilent 7890/5975 or equivalent.
-
Column: DB-624 (30m x 0.32mm x 1.8µm) or equivalent stationary phase (6% Cyanopropyl-phenyl).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 100°C.
-
Ramp 30°C/min to 240°C (Burn out).
-
-
MS Mode: SIM (Selected Ion Monitoring).[1]
Preparation Workflow
Figure 2: Step-by-step analytical workflow ensuring sample integrity.
Step-by-Step Protocol:
-
Internal Standard Solution: Prepare a solution of Oxirane-d, 2-(chloroMethyl-d2) in DMSO at 5 µg/mL.
-
Sample Preparation: Weigh 100 mg of API into a 20 mL headspace vial.
-
Addition: Add 1.0 mL of the Internal Standard Solution directly to the vial. Seal immediately with a PTFE/Silicone cap.
-
Calibration Standards: Prepare 5 levels of ECH (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) in DMSO, each containing the same concentration of IS as the samples.
-
Equilibration: Incubate vials in the Headspace unit at 80°C for 20 minutes with high agitation.
-
Injection: Inject 1 mL of headspace gas.
Critical Quality Attributes & Troubleshooting
Isotope Purity Check
Before validation, verify the isotopic purity of the Oxirane-d, 2-(chloroMethyl-d2).
-
Risk: If the IS contains >0.5% of non-deuterated ECH (d0), it will contribute to the analyte signal (m/z 57), causing a positive bias (intercept > 0).
-
Test: Inject a high concentration of IS only. Monitor m/z 57. The response should be negligible (< 0.1% of the m/z 60 peak).
Carrier Effect
The deuterated standard acts as a "carrier" in the flow path. Active sites in the GC liner or column that might irreversibly adsorb trace levels of ECH (ppb level) are saturated by the co-eluting IS. This "sacrificial" behavior explains why the LOQ drops significantly when using the IS method.
References
-
International Council for Harmonisation (ICH). (2017).[4][5] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
U.S. Food and Drug Administration (FDA). (2021). Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes.
-
Loda, C., et al. (2011).[2] "Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography Mass Spectrometry." Organic Process Research & Development, 15(6), 1388–1391.
-
Teledyne Tekmar. (2022). Trace Analysis of Epichlorohydrin in Drinking Water Using GC-MS Coupled with Purge and Trap.
-
Shimadzu Corporation. (2020). Analysis of Epichlorohydrin in Water using HS-GC/MS. Application News No. 09-SSK-019-EN.
Sources
Safety Operating Guide
The Definitive Safety Protocol for Handling Oxirane-d,2-(chloroMethyl-d2)
Executive Hazard Assessment
Oxirane-d,2-(chloroMethyl-d2) (Deuterated Epichlorohydrin) is not merely a solvent or a standard reagent; it is a volatile, alkylating agent with a deceptive risk profile. While chemically identical to non-deuterated epichlorohydrin (CAS 106-89-8) regarding toxicity, its application in NMR and mass spectrometry often involves high-concentration handling in small, manual batches, increasing the probability of glove-box or benchtop exposure.
The Critical Risks:
-
Systemic Toxicity via Skin: The skin-to-inhalation dose ratio is ~22.7, meaning dermal absorption is the primary route of fatal exposure.[1] Standard nitrile gloves offer negligible protection .
-
Insidious Inhalation: The odor threshold (10–25 ppm) is significantly higher than the Permissible Exposure Limit (PEL < 5 ppm). If you can smell it, you have already been overexposed.
-
Carcinogenicity: Classified as a Category 1B Carcinogen and mutagen.
The Barrier Strategy: PPE Selection
The most common failure mode in handling epichlorohydrin is the reliance on standard laboratory nitrile gloves. Epichlorohydrin permeates nitrile in minutes.
Glove Permeation Data (Breakthrough Times)
Data synthesized from Ansell, Honeywell, and chemically compatible polymer databases.
| Glove Material | Thickness | Breakthrough Time | Protection Level |
| Laminate (Silver Shield/4H) | ~2.7 mil | > 240 mins | Recommended (Inner) |
| Butyl Rubber | 25 mil | > 480 mins | Recommended (Heavy Duty) |
| Viton | 10-12 mil | > 240 mins | Acceptable |
| Nitrile (Standard) | 4-5 mil | < 6 mins | DANGEROUS / DO NOT USE ALONE |
| Latex | 5-6 mil | < 10 mins | DANGEROUS / DO NOT USE |
The "Double-Glove" Protocol
For manipulation of NMR tubes or syringes where dexterity is required, you cannot use thick Butyl gloves. You must use a Laminate/Nitrile Hybrid approach :
-
Inner Layer (Chemical Barrier): PE/EVOH Laminate gloves (e.g., Silver Shield® or North 4H®). These provide the chemical resistance but are loose-fitting.
-
Outer Layer (Mechanical/Dexterity): Standard Nitrile gloves. These compress the inner laminate glove to the hand, improving grip and protecting the fragile laminate from tears.
Respiratory & Body Protection[5][6][7][8][9][10]
-
Primary Control: Certified Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges. Note: Due to poor warning properties, these are for escape or spill cleanup only, not routine use.
-
Eye/Face: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient due to vapor absorption by contact lenses and splash risk.
Decision Logic: PPE Selection
Figure 1: Decision matrix for selecting appropriate hand protection based on scale and dexterity requirements.
Operational Workflow: The Zero-Exposure Method
Phase 1: Preparation
-
Activate Fume Hood: Ensure sash is at the certified working height.
-
Prepare Waste Stream: Pre-label a waste container "Halogenated Organic Waste - Toxic." Do not wait until the experiment is over to find a waste bottle.
-
Don PPE: Apply the Laminate/Nitrile double-glove system. Tape the gauntlet of the outer glove to your lab coat sleeve if working with volumes >50 mL.
Phase 2: Active Handling (Syringe & NMR)
-
The Cold Trap: Because this compound is volatile (Vapor Pressure ~13 mmHg @ 20°C), keep the source vial on a cooling block (approx. 4°C) to lower vapor pressure during transfer.
-
Positive Displacement: Use glass or stainless steel syringes with Luer-lock tips. Avoid plastic syringes if possible, as the epichlorohydrin can swell the plunger rubber, causing jamming and subsequent spills.
-
Vapor Management: Keep all vessels capped when not actively pipetting. Use Parafilm® over NMR tube caps immediately after sealing.
Phase 3: Decontamination & Disposal
-
Deuterated Cost Factor: Unlike cheap solvents, you likely want to recover unused material. However, if disposal is necessary:
-
Do not rinse syringes in the sink.
-
Quench: Small residues can be hydrolyzed, but this is slow. For immediate disposal, place contaminated tips/needles directly into a dedicated Sharps container labeled for Toxic Chemical Waste.
-
Solvent Wash: Rinse glassware with Acetone inside the hood. Collect this acetone as halogenated waste (it now contains the carcinogen).
-
Workflow Diagram
Figure 2: Step-by-step operational workflow to minimize volatilization and surface contamination.
Emergency Response
Spill Management (< 50 mL)
-
Alert & Evacuate: Immediately alert nearby personnel. If the spill is outside the hood, evacuate the lab.
-
PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Don Silver Shield or Butyl gloves.[2][3]
-
Containment: Use vermiculite or sand.[4] Do not use paper towels (high surface area increases evaporation rate).
-
Disposal: Scoop absorbed material into a sealable jar. Label as "Hazardous Waste - Epichlorohydrin Debris."
Exposure First Aid[5][12][13]
-
Skin Contact: Immediate flush with water for 15 minutes.[5][6][7] Discard leather shoes if contaminated; they cannot be decontaminated.
-
Eye Contact: Flush for 15 minutes. Lift eyelids.
-
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours; medical observation is required even if asymptomatic.
References
-
NIOSH Pocket Guide to Chemical Hazards. "Epichlorohydrin." Centers for Disease Control and Prevention. [Link]
-
Honeywell Safety Products. "Silver Shield / 4H Chemical Resistance Guide." [Link]
-
PubChem. "Epichlorohydrin - Safety and Hazards." National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
